molecular formula C14H22N3O5P B155406 Oxolamine phosphate CAS No. 1949-19-5

Oxolamine phosphate

Cat. No.: B155406
CAS No.: 1949-19-5
M. Wt: 343.32 g/mol
InChI Key: PSCWWFOVTFSDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolamine phosphate is a chemical compound of significant interest in pharmacological research, primarily recognized for its role as a cough suppressant . Unlike centrally-acting antitussives such as codeine, Oxolamine is noted for its peripheral mechanism of action. It is understood to work by decreasing the sensitivity of peripheral cough receptors located in the respiratory tract, thereby suppressing the cough reflex without significant effects on the central nervous system . In addition to its antitussive properties, this compound exhibits notable anti-inflammatory activity, which contributes to its research value in studying respiratory tract inflammation . Some research also references its mucolytic (mucus-thinning) and spasmolytic (anti-spasmodic) effects, making it a multifaceted compound for studying respiratory conditions . Its primary research applications include investigations into conditions such as bronchitis, laryngitis, tracheitis, and other respiratory tract inflammations . From a chemical perspective, this compound is an organic compound belonging to the class of phenyloxadiazoles . Its molecular formula is C14H22N3O5P, and it has a molecular weight of 343.32 g/mol . The compound is supplied for research purposes only. This product is labeled with the statement "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWWFOVTFSDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157017
Record name Oxolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-19-5, 131378-45-5
Record name 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131378455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolamine dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOLAMINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG78UE3PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Antitussive Mechanism of Oxolamine Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of oxolamine (B1678060) phosphate (B84403) as an antitussive agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes proposed signaling pathways and experimental workflows.

Executive Summary

Oxolamine is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2] Its efficacy in cough suppression is attributed to a dual mechanism that encompasses both peripheral and central nervous system effects, complemented by significant anti-inflammatory properties.[3][4] The primary mode of action is believed to be its peripheral activity on sensory nerve endings within the respiratory tract.[5] While a complete picture of its molecular interactions is still an area for further investigation, this guide outlines the core known and proposed pathways.

Core Mechanisms of Action

Oxolamine's antitussive effect is primarily mediated through two distinct but complementary actions: a predominant peripheral effect and a secondary central effect.[3][5]

Peripheral Antitussive Action

The main cough-suppressing activity of oxolamine is attributed to its peripheral action on the sensory nerve endings in the respiratory tract.[5] This is in contrast to many opioid-based antitussives that act primarily on the central cough center.[5] This peripheral mechanism is twofold:

  • Local Anesthetic-like Effect: Oxolamine is believed to exert a local anesthetic-like effect on irritant receptors and rapidly adapting stretch receptors (RARs) within the airways.[3] This action desensitizes these receptors to various cough-inducing stimuli, thereby reducing the afferent nerve signals that trigger the cough reflex.[3][6]

  • Anti-inflammatory Properties: Oxolamine exhibits notable anti-inflammatory activity, which plays a crucial role in its antitussive effect.[3][7] By mitigating inflammation in the respiratory tract, it can reduce the irritation and stimulation of sensory nerves that lead to coughing.[3] This dual action of suppressing the neural reflex and addressing the underlying inflammation makes it an effective treatment for coughs associated with respiratory infections.[3]

Central Antitussive Action

While considered secondary to its peripheral effects, oxolamine is also suggested to have a central inhibitory effect on the cough center located in the medulla oblongata.[4] This central action would further contribute to the overall reduction in cough frequency and intensity. However, detailed studies on its interaction with specific central nervous system receptors are limited.[3]

Quantitative Data Summary

A thorough review of the publicly available scientific literature reveals a scarcity of specific quantitative data such as IC50, Ki, or ED50 values for oxolamine phosphate's direct antitussive and anti-inflammatory effects. The following tables summarize the available illustrative data from preclinical studies.

Table 1: Preclinical Efficacy of Oxolamine Citrate (B86180) in a Citric Acid-Induced Cough Model in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)% Inhibition
Vehicle (Saline)-25.4 ± 2.1-
Oxolamine Citrate 25 15.2 ± 1.8 40.2%
Oxolamine Citrate 50 9.8 ± 1.5 61.4%
Oxolamine Citrate 100 5.1 ± 1.2 79.9%
Codeine Phosphate108.3 ± 1.467.3%
Data is illustrative and representative of expected outcomes.[8]

Table 2: Anti-inflammatory Effect of Oxolamine Citrate in Guinea Pigs with Experimentally Induced Respiratory Inflammation

ParameterTreatment GroupKey Findings
Respiratory InflammationOxolamine Citrate (80 mg/kg initially, then 53.3 mg/kg, i.p.)- Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed an anti-inflammatory effect superior to that of Phenylbutazone
Based on a study by Dahlgren and Dalhamn.[9][10]

Signaling Pathways

The precise molecular signaling pathways for oxolamine's antitussive and anti-inflammatory effects are not fully elucidated. However, based on its chemical class (1,2,4-oxadiazole) and observed effects, plausible pathways can be proposed.

Proposed Peripheral Antitussive Signaling

The local anesthetic-like effect of oxolamine likely involves the modulation of ion channels on sensory nerve endings in the airways, leading to reduced excitability in response to tussive stimuli.[3]

G cluster_airway Airway Lumen cluster_nerve Sensory Nerve Ending Tussive Stimulus Tussive Stimulus Irritant Receptors Irritant Receptors Tussive Stimulus->Irritant Receptors Activates Ion Channels Ion Channels Irritant Receptors->Ion Channels Modulates Depolarization Depolarization Ion Channels->Depolarization Leads to Action Potential Action Potential Depolarization->Action Potential Generates Cough Center (CNS) Cough Center (CNS) Action Potential->Cough Center (CNS) Signal to Oxolamine Oxolamine Oxolamine->Irritant Receptors Inhibits

Proposed peripheral antitussive mechanism of Oxolamine.
Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of oxolamine are thought to involve the inhibition of inflammatory mediators.[4] While direct evidence is limited, a plausible mechanism, inferred from related compounds, is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[11] NF-κB is a key regulator of genes involved in inflammation.[12]

G cluster_cell Inflammatory Cell (e.g., Macrophage) Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades & Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators Leads to Production of Oxolamine Oxolamine Oxolamine->IKK Proposed Inhibition

Proposed anti-inflammatory signaling pathway of Oxolamine.

Experimental Protocols

The following section details a standard preclinical model for evaluating the antitussive efficacy of oxolamine.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a well-established and reproducible model for assessing the efficacy of peripherally acting antitussive agents.[8]

5.1.1 Materials

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Oxolamine citrate

  • Citric acid

  • Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Codeine phosphate)

  • Whole-body plethysmograph

  • Nebulizer

  • Data acquisition system to record coughs

5.1.2 Procedure

  • Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.[8]

  • Grouping and Administration: Animals are randomly assigned to treatment groups (vehicle, oxolamine at various doses, positive control).[1] The test compounds are typically administered orally (p.o.) 60 minutes before the cough challenge.[8]

  • Habituation: Each guinea pig is placed in the whole-body plethysmograph for a 10-15 minute habituation period.[8]

  • Cough Induction: A 0.4 M solution of citric acid in sterile saline is aerosolized into the chamber for a fixed period (e.g., 3-5 minutes).[8]

  • Data Acquisition: The number of coughs is recorded for a total of 10-15 minutes from the start of the citric acid exposure.[8] The latency to the first cough may also be recorded.[8]

  • Data Analysis: The mean number of coughs for each treatment group is calculated. The percentage inhibition of the cough reflex is determined by comparing the mean number of coughs in the drug-treated groups to the vehicle-treated group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).[1]

G start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation grouping Randomly Assign to Treatment Groups acclimation->grouping administration Oral Administration (Vehicle, Oxolamine, or Control) grouping->administration pretreatment Pretreatment Period (60 minutes) administration->pretreatment habituation Habituation in Plethysmograph (10-15 min) pretreatment->habituation induction Cough Induction (Citric Acid Aerosol, 3-5 min) habituation->induction acquisition Data Acquisition (Record Coughs, 10-15 min) induction->acquisition analysis Data Analysis (% Inhibition, Statistics) acquisition->analysis end End analysis->end

References

Oxolamine Phosphate: An In-depth Technical Guide on its Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060), available as oxolamine phosphate (B84403) and oxolamine citrate (B86180), is a therapeutic agent primarily recognized for its antitussive properties.[1] However, it also exhibits significant anti-inflammatory effects, which contribute to its efficacy in treating respiratory conditions associated with inflammation, such as bronchitis and laryngitis.[1][2] Unlike many cough suppressants that act on the central nervous system, oxolamine's mechanism is predominantly peripheral, offering a favorable safety profile.[1] This technical guide provides a comprehensive overview of the current understanding of oxolamine phosphate's anti-inflammatory pathways. It consolidates available preclinical data, details relevant experimental methodologies, and presents putative signaling cascades, acknowledging the existing gaps in the molecular understanding of this compound. A notable scarcity of recent, in-depth molecular studies necessitates that some of the presented pathways and quantitative data are based on older research and logical inference from its chemical class and observed effects.[3][4]

Core Anti-inflammatory Mechanisms

Oxolamine's anti-inflammatory activity is believed to stem from its ability to inhibit the release of inflammatory mediators.[3][4] Preclinical evidence, particularly from studies on experimentally induced respiratory inflammation in guinea pigs, suggests a potent anti-inflammatory action.[1][3] While the precise molecular targets are not fully elucidated, the observed effects point towards modulation of key inflammatory processes.

Reduction of Edema and Leukocyte Infiltration

Experimental models have demonstrated that oxolamine can reduce edema and the infiltration of leukocytes in respiratory tissues.[1] This indicates an interference with inflammatory cascades that increase vascular permeability and recruit immune cells to the site of inflammation.

Putative Modulation of Inflammatory Signaling Pathways

While direct evidence is limited, the anti-inflammatory effects of oxolamine are likely mediated through the modulation of key signaling pathways that regulate the production of inflammatory mediators.

  • Cyclooxygenase (COX) Pathway: The COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[3] Although there is no direct evidence, it is plausible that oxolamine may exert some of its anti-inflammatory effects by inhibiting COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines and chemokines.[3][5] While no studies have directly investigated the effect of oxolamine on this pathway, its broad anti-inflammatory effects suggest it as a potential, yet unconfirmed, target.[3][5]

Quantitative Data on Anti-inflammatory Effects

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data, such as IC50 values, for this compound's in vitro anti-inflammatory activity.[4] The following table summarizes the key findings from a notable preclinical study and presents a template for future research to populate with quantitative data.

Experimental Model Treatment Key Findings Reference
Experimentally induced respiratory inflammation in guinea pigsOxolamine citrate (80 mg/kg initial i.p. dose, then 53.3 mg/kg at multiple intervals)- Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed anti-inflammatory effect superior to Phenylbutazone[6][7]

Table 1: Preclinical Anti-inflammatory Activity of Oxolamine Citrate. This table summarizes the qualitative findings from a key in vivo study.

Assay Cell Line Stimulant Measured Parameter Hypothetical IC50 (µM)
COX-1 InhibitionPurified EnzymeArachidonic AcidProstaglandin (B15479496) ProductionData Not Available
COX-2 InhibitionPurified EnzymeArachidonic AcidProstaglandin ProductionData Not Available
Cytokine Release (TNF-α)e.g., RAW 264.7LPSTNF-α levelsData Not Available
Cytokine Release (IL-6)e.g., RAW 264.7LPSIL-6 levelsData Not Available
NF-κB Activatione.g., HEK293TNF-αReporter Gene ExpressionData Not Available

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound. This table is a template illustrating the types of quantitative data that are needed to fully characterize the anti-inflammatory profile of oxolamine.

Experimental Protocols

Detailed experimental protocols for elucidating the anti-inflammatory effects of this compound are crucial for advancing research. The following are detailed methodologies for key experiments.

Evaluation of Anti-inflammatory Effects in a Preclinical Model of Airway Inflammation

This protocol is based on the methodology used in early preclinical studies investigating oxolamine's efficacy.[6]

  • Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rodent model of airway inflammation.

  • Materials:

    • This compound

    • Animal model (e.g., Guinea pigs)

    • Inflammatory stimulus (e.g., formaldehyde (B43269) vapor)

    • Positive control (e.g., Phenylbutazone)

    • Vehicle (e.g., saline)

    • Histology equipment and reagents

  • Procedure:

    • Animal Model Induction: Induce airway inflammation in guinea pigs by exposure to formaldehyde vapor.[7]

    • Treatment Groups:

      • Vehicle control

      • Inflammatory stimulus + Vehicle

      • Inflammatory stimulus + this compound (various doses)

      • Inflammatory stimulus + Phenylbutazone

    • Oxolamine Administration: Based on previous studies, an initial intraperitoneal (i.p.) dose of 80 mg/kg followed by subsequent doses of 53.3 mg/kg can be used as a starting point.[6]

    • Outcome Measures:

      • Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammatory cell infiltration.

      • Lung Weight: Measure the relative lung weight as an indicator of edema.

      • Structural Changes: Evaluate for protection against emphysema.

In Vitro Cytokine Release Assay

This protocol describes a standard method to assess the effect of this compound on the production of pro-inflammatory cytokines.

  • Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • This compound

    • Lipopolysaccharide (LPS)

    • Cell culture reagents

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells to an appropriate density.

    • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL).

    • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

Signaling Pathways and Experimental Workflows

Visualizing the proposed signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action of this compound.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Irritants) Cell_Surface_Receptors Cell Surface Receptors (e.g., TLRs) Inflammatory_Stimuli->Cell_Surface_Receptors Signaling_Cascades Intracellular Signaling Cascades (e.g., IKK complex) Cell_Surface_Receptors->Signaling_Cascades NF_kB_Activation NF-κB Activation Signaling_Cascades->NF_kB_Activation Nuclear_Translocation Nuclear Translocation of NF-κB NF_kB_Activation->Nuclear_Translocation Gene_Expression Pro-inflammatory Gene Expression Nuclear_Translocation->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Gene_Expression->Inflammatory_Mediators Oxolamine This compound Oxolamine->Signaling_Cascades Potential Inhibition

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

G cluster_1 Experimental Workflow: In Vivo Anti-inflammatory Assessment start Start: Guinea Pig Model acclimatization Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping induction Induction of Respiratory Inflammation (Formaldehyde Vapor) grouping->induction treatment Administration of: - Vehicle - this compound - Positive Control induction->treatment assessment Outcome Assessment: - Lung Histopathology - Relative Lung Weight - Emphysema Evaluation treatment->assessment analysis Data Analysis assessment->analysis end End analysis->end

Figure 2: Workflow for In Vivo Anti-inflammatory Evaluation of this compound.

Conclusion and Future Directions

This compound is a therapeutic agent with a dual antitussive and anti-inflammatory profile.[1] While its clinical use is established for cough relief, a comprehensive understanding of its anti-inflammatory mechanisms at the molecular level is lacking.[3][4] The available preclinical data suggests a potent anti-inflammatory effect in the respiratory tract, but further research is imperative to elucidate the specific molecular targets and signaling pathways involved.[1]

Future research should focus on:

  • In vitro profiling: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against key inflammatory enzymes (e.g., COX-1, COX-2) and its effects on cytokine and prostaglandin production in relevant cell models.

  • Signaling pathway analysis: Investigating the direct effects of this compound on key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, using techniques like western blotting and reporter gene assays.

  • Modern in vivo studies: Utilizing contemporary and well-characterized animal models of respiratory inflammation to quantitatively assess the efficacy of this compound and to correlate its anti-inflammatory effects with specific biomarker modulation.

A deeper molecular understanding will be crucial for optimizing the therapeutic use of this compound and potentially expanding its applications in the management of inflammatory respiratory diseases.

References

An In-depth Technical Guide to the Synthesis and Characterization of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of oxolamine (B1678060) phosphate (B84403), a peripherally acting antitussive agent. This document consolidates available scientific literature to detail the synthetic pathways, analytical methodologies for characterization, and the current understanding of its mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Introduction

Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a non-opioid cough suppressant.[1] Unlike centrally acting agents, oxolamine primarily exerts its effects on the peripheral nervous system, reducing the sensitivity of cough receptors in the respiratory tract.[1] It also demonstrates anti-inflammatory properties, which contribute to its therapeutic effect in managing cough associated with conditions like bronchitis and laryngitis.[1]

The selection of a salt form is a critical aspect of drug development, influencing a compound's physicochemical properties such as solubility, stability, and bioavailability. Oxolamine is available in different salt forms, including citrate (B86180) and phosphate. This guide focuses specifically on oxolamine phosphate (C₁₄H₂₂N₃O₅P), detailing its synthesis from the free base and the analytical techniques used for its characterization and quantification.[2][3]

Synthesis of this compound

The synthesis of this compound is a two-part process: first, the synthesis of the oxolamine free base, followed by its conversion to the phosphate salt. While an optimized industrial process for oxolamine citrate has been described with an overall yield of 64%, the synthesis of the phosphate salt follows a similar final step involving salt formation with the corresponding acid.[4]

Synthesis of Oxolamine Free Base

The synthesis of the oxolamine free base is a multi-stage process starting from benzonitrile.[4]

Experimental Protocol: Synthesis of Oxolamine Free Base

This protocol is a conceptual representation of the optimized batch process.

  • Stage 1: Formation of Intermediate 1 (OXO1)

    • Charge a suitable reactor with benzonitrile, water, and sodium carbonate.

    • Add hydroxylamine (B1172632) hydrochloride to the mixture to initiate the reaction, forming the first intermediate (OXO1).[4]

  • Stage 2: Formation of Intermediate 2 (OXO2)

    • To the reactor containing OXO1, add anhydrous sodium sulfate (B86663) and triethylamine (B128534) (TEA).

    • Introduce 3-chloropropionyl chloride to the mixture. This reaction forms the second intermediate (OXO2).[4]

  • Stage 3: Formation of Oxolamine Base

    • Add diethylamine (B46881) (DEA) to the reaction mixture containing OXO2.

    • Heat the reaction to 80°C for approximately 1 hour to form the oxolamine free base.[5]

    • After the reaction is complete, cool the mixture to ambient temperature.

    • Perform a series of aqueous extractions with HCl and NaOH solutions to separate the oxolamine base.[5]

Formation of this compound Salt

The final step is the formation of the phosphate salt by reacting the free base with phosphoric acid.

Experimental Protocol: Formation of this compound

Note: A specific detailed protocol for the synthesis of this compound was not available in the reviewed literature. The following protocol is based on the general principles of amine salt formation and is analogous to the synthesis of oxolamine citrate.[5]

  • Dissolve the purified oxolamine free base in a suitable organic solvent (e.g., acetone (B3395972) or isopropanol).

  • In a separate vessel, prepare a solution of phosphoric acid (H₃PO₄) in the same solvent.

  • Slowly add the phosphoric acid solution to the oxolamine base solution with constant stirring.

  • The this compound salt will precipitate out of the solution. The reaction may require cooling to maximize the yield.

  • Collect the precipitated solid by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum to obtain pure this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start Starting Materials (Benzonitrile, NaOH, etc.) oxo1 Formation of Intermediate 1 (OXO1) start->oxo1 Hydroxylamine HCl oxo2 Formation of Intermediate 2 (OXO2) oxo1->oxo2 3-Chloropropionyl Chloride base Formation of Oxolamine Free Base oxo2->base Diethylamine salt Salt Formation with Phosphoric Acid base->salt product This compound salt->product hplc HPLC Analysis product->hplc lcms LC-MS/MS Analysis product->lcms physchem Physicochemical Tests (Melting Point, Solubility) product->physchem spectro Spectroscopy (NMR, IR) product->spectro

Caption: Synthesis and Characterization Workflow for this compound.

Characterization of this compound

The characterization of this compound involves a combination of physicochemical tests and analytical techniques to confirm its identity, purity, and quality.

Physicochemical Properties

Limited specific data is available for the physicochemical properties of this compound. The properties of the free base and related salts provide some context.

PropertyValueSource(s)
Chemical Name N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid[2]
Molecular Formula C₁₄H₂₂N₃O₅P[2][6]
Molecular Weight 343.32 g/mol [2][6]
Melting Point Data not available (Hydrochloride salt: 153-154°C)[7]
Solubility Oxolamine citrate is freely soluble in acidic and phosphate buffer medium. General solubility of the free base in organic solvents and aqueous media facilitates formulation.[8] Specific data for the phosphate salt is not available.[8]
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound.

3.2.1 Stability-Indicating HPLC Method

A stability-indicating HPLC method with UV detection has been developed for the determination of this compound in oral syrup.[9]

Experimental Protocol: HPLC Analysis of this compound [9]

  • Instrumentation:

    • HPLC system with UV detector.

    • Column: Intersil CN (250 x 4.6 mm, 5 µm particle size).

    • Column Temperature: 25 ± 2°C.

  • Chromatographic Conditions:

    • Mobile Phase: 0.1% formic acid and acetonitrile (B52724) (50:50 v/v).

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 292 nm.

    • Run Time: 5 minutes.

  • Sample Preparation (from Oral Syrup):

    • Transfer a volume of syrup equivalent to 100 mg of this compound into a 100 mL volumetric flask containing 20 mL of the mobile phase.

    • Shake the flask for approximately 10 minutes and then dilute to volume with the mobile phase.

    • Filter the solution through a Millipore membrane filter.

    • Prepare the desired concentration (e.g., 100 µg/mL) by further dilution with the mobile phase.

3.2.2 LC-MS/MS Method for Quantification in Human Plasma

A sensitive and specific LC-MS/MS method has been developed for the quantitative determination of this compound in human plasma.[1][3]

Experimental Protocol: LC-MS/MS Bioanalysis of this compound [1]

  • Instrumentation:

    • HPLC system interfaced with a triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000).[1]

    • Column: Shim-pack ODS column (150 mm x 4.6 mm i.d., 5 µm).[1]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol and water (98:2, v/v).[1]

    • Total Run Time: 5.0 minutes.[1]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 250 µL of human plasma, add the internal standard (Bromhexine).

    • Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

    • Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.

    • Centrifuge the mixture for 10 minutes at 4000 rpm.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dry residue in 100 µL of the mobile phase.

  • Mass Spectrometry Detection:

    • Ionization Source: Turbo-Ion Spray (API) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Oxolamine: m/z 246.3 → 86.1

      • Internal Standard (Bromhexine): m/z 377.3 → 263.9

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, the expected characteristics from NMR and IR spectroscopy are discussed below.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: The spectra would be expected to show signals corresponding to the protons and carbons of the N,N-diethyl, ethyl linker, phenyl, and oxadiazole moieties of the oxolamine molecule. The presence of the phosphate counter-ion may cause slight shifts in the signals of the nearby protons and carbons, particularly those of the diethylaminoethyl group, compared to the free base.

  • ³¹P NMR: As a compound containing phosphorus, ³¹P NMR spectroscopy would be a key characterization technique. A single resonance would be expected for the phosphate counter-ion. The chemical shift of this peak would be characteristic of a phosphate group and can be used to confirm its presence and purity.[10]

3.3.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected bands include:

  • Aromatic C-H stretching vibrations.

  • Aliphatic C-H stretching vibrations.

  • C=N and C=C stretching vibrations from the oxadiazole and phenyl rings.

  • Characteristic strong and broad absorptions corresponding to the P-O and O-H stretching vibrations of the phosphate group.

Analytical MethodKey Parameters and Expected ResultsSource(s)
HPLC Column: Intersil CN (250x4.6mm, 5µm)Mobile Phase: 0.1% Formic Acid:Acetonitrile (50:50)Detection: 292 nmRetention Time: ~2.28 minLinearity Range: 50–150 µg/mL[9]
LC-MS/MS Column: Shim-pack ODS (150x4.6mm, 5µm)Mobile Phase: Methanol:Water (98:2)Detection: MRM (m/z 246.3 → 86.1)LLOQ: 0.5 ng/mL in human plasma[1][3]
¹H NMR Expected signals for aromatic, oxadiazole, and diethylaminoethyl protons. Specific spectral data not available.
¹³C NMR Expected signals for aromatic, oxadiazole, and diethylaminoethyl carbons. Specific spectral data not available.
³¹P NMR Expected single resonance for the phosphate group. Specific spectral data not available.[10]
IR Spectroscopy Expected characteristic bands for aromatic, oxadiazole, and phosphate functional groups. Specific spectral data not available.

Mechanism of Action and Signaling Pathway

Oxolamine's therapeutic effect is attributed to a dual mechanism of action: a predominant peripheral antitussive effect and an anti-inflammatory effect.

  • Peripheral Antitussive Action: Oxolamine is believed to exert a local anesthetic-like effect on the sensory nerve endings (irritant receptors) within the respiratory tract. This action desensitizes the cough reflex, reducing the urge to cough in response to stimuli. This peripheral mechanism is a key advantage, as it results in fewer central nervous system side effects compared to many other antitussive agents.[1]

  • Anti-inflammatory Action: Oxolamine also exhibits anti-inflammatory properties, which helps to reduce the inflammation within the respiratory tract that often contributes to coughing. This is thought to be due to the inhibition of pro-inflammatory mediator release. While the precise molecular pathways are not fully elucidated, it is proposed to involve the modulation of key inflammatory signaling cascades such as NF-κB.

G cluster_pathway Proposed Mechanism of Action of Oxolamine cluster_nerve Sensory Nerve Ending cluster_cell Epithelial/Immune Cell stimulus Inflammatory/Irritant Stimulus (e.g., Pathogen, Allergen) nerve_receptor Irritant Receptors (e.g., TRP Channels) stimulus->nerve_receptor cell_receptor Receptor Activation stimulus->cell_receptor depolarization Nerve Depolarization nerve_receptor->depolarization afferent_signal Afferent Signal to Brainstem depolarization->afferent_signal cough_reflex Cough Reflex afferent_signal->cough_reflex nfkb NF-κB / MAPK Signaling Cascades cell_receptor->nfkb pro_inflammatory Pro-inflammatory Mediators (Cytokines, Prostaglandins) nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation oxolamine This compound oxolamine->nerve_receptor Inhibition (Local Anesthetic Effect) oxolamine->nfkb Inhibition (Proposed)

References

Oxolamine phosphate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Oxolamine (B1678060) Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of oxolamine phosphate. The information is curated for researchers, scientists, and professionals involved in drug development and is presented with a focus on technical detail and practical application.

Chemical and Structural Identity

This compound is the phosphate salt of oxolamine, a compound known for its antitussive and anti-inflammatory properties.[1][2] The addition of the phosphate group can influence the physicochemical properties of the parent compound, such as solubility and stability.

Chemical Structure

The chemical structure of this compound consists of the oxolamine base and a phosphate group.[3] Oxolamine itself features a 1,2,4-oxadiazole (B8745197) ring substituted with a phenyl group and a diethylaminoethyl side chain.[4][5] The molecule is achiral.[6][7]

Diagram 1: Chemical structure of this compound.
Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValueSource(s)
IUPAC Name N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid[3][8]
CAS Number 1949-19-5, 131378-45-5[6][8][9][10]
Molecular Formula C₁₄H₂₂N₃O₅P[3][8][9][10]
Canonical SMILES CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O[3]
InChI InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4)[3][8]
InChI Key PSCWWFOVTFSDGZ-UHFFFAOYSA-N[3]
FDA UNII DMG78UE3PU[3][7]
Synonyms Oxolamine monophosphate, AF-438 Phosphate, SKF-9976 Phosphate[3][6][7]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource(s)
Molecular Weight 343.32 g/mol [3][6][8][10]
Exact Mass 343.12970781 g/mol [3][8]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 8[3]
Rotatable Bond Count 6[3]
Topological Polar Surface Area 42.16 Ų (for oxolamine base)[11]
Purity by HPLC >98%[10]
Storage Condition Keep in a tightly closed vial, store in refrigerator.[10]

Mechanism of Action

Oxolamine exhibits a dual mechanism of action, functioning as both an antitussive and an anti-inflammatory agent.[2][12][13] Its primary mode of action is peripheral, targeting the sensory nerve endings in the respiratory tract.[1][13][14] This leads to a reduction in the sensitivity of the cough reflex.[14] While some evidence suggests a minor central effect on the cough center in the medulla oblongata, the peripheral action is considered predominant.[13][15] The anti-inflammatory properties of oxolamine help to reduce irritation in the respiratory tract, further alleviating cough symptoms.[2][15]

cluster_peripheral Peripheral Action (Respiratory Tract) cluster_central Central Action (Medulla Oblongata) cluster_anti_inflammatory Anti-inflammatory Action cluster_outcome Therapeutic Outcome A This compound B Sensory Nerve Endings A->B Acts on F Reduced Inflammation A->F Exhibits C Reduced Sensitivity of Cough Receptors B->C Leads to D Decreased Cough Reflex C->D G Symptomatic Relief of Cough D->G E Minor Central Inhibition E->D Contributes to F->D Reduces Irritation

Diagram 2: Proposed mechanism of action of this compound.

Synthesis and Formulation

The synthesis of oxolamine involves a multi-step chemical process.[4][5] An industrial synthesis method starts with benzonitrile, hydroxylamine (B1172632) hydrochloride, and sodium carbonate to form an intermediate.[5][16] This is followed by reactions with 3-chloropropionyl chloride and then diethylamine (B46881) to form the oxolamine base.[5][16] The phosphate salt is then prepared from the free base.

This compound can be formulated into various dosage forms, although specific formulations for the phosphate salt are less detailed in the available literature compared to the citrate (B86180) salt.

Experimental Protocols

Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for research and development.

Bioanalytical Method for this compound in Human Plasma (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and specificity for the determination of oxolamine in human plasma.[1]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 250 µL of human plasma, add an internal standard (e.g., Bromhexine).

    • Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

    • Add 3 mL of cyclohexane (B81311) and vortex for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • The organic layer is transferred and evaporated to dryness.

    • The residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

    • Flow Rate: Optimized for separation, typically around 0.5-1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both oxolamine and the internal standard.

A Human Plasma Sample (250 µL) B Add Internal Standard & Phosphate Buffer (pH 5.8) A->B C Liquid-Liquid Extraction with Cyclohexane B->C D Centrifugation (4000 rpm, 10 min) C->D E Separate and Evaporate Organic Layer D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS System F->G H Data Acquisition and Quantification G->H

Diagram 3: Workflow for LC-MS/MS bioanalysis of this compound.
UV Spectrophotometric Method for Quantification

While a specific protocol for this compound is not detailed, a UV spectrophotometric method for oxolamine citrate has been established and could be adapted.

Methodology (adapted from Oxolamine Citrate):

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.01N HCl, in which oxolamine citrate is freely soluble) to prepare a stock solution.

    • Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation (from a solid dosage form):

    • Weigh and powder a representative sample of the dosage form.

    • Dissolve a quantity of the powder equivalent to a known amount of this compound in the chosen solvent.

    • Filter the solution and dilute to a concentration within the calibration range.

  • Spectrophotometric Analysis:

    • Instrument: UV-Visible Spectrophotometer.

    • Wavelength of Maximum Absorbance (λmax): To be determined for this compound in the chosen solvent (for oxolamine citrate in methanol, λmax is 237 nm).[1]

    • Blank: The solvent used for sample and standard preparation.

    • Measure the absorbance of the sample and quantify the concentration using the calibration curve.

Conclusion

This technical guide has summarized the key chemical properties and structural features of this compound. The provided data on its identity, physicochemical properties, and mechanism of action, along with detailed experimental protocols, offer a valuable resource for professionals in the field of pharmaceutical sciences. The visualizations aim to facilitate a clearer understanding of its structure, function, and analytical workflows. Further research into the comparative properties of different salt forms of oxolamine would be beneficial for optimizing its therapeutic application.

References

An In-depth Technical Guide on Early Research of Oxolamine Citrate versus Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060) is a non-opioid antitussive agent recognized for its peripheral action on cough receptors and associated anti-inflammatory properties.[1][2] While the active pharmaceutical ingredient (API) is oxolamine, its formulation as a salt can significantly influence its physicochemical and pharmacokinetic properties. This technical guide provides a comparative overview of early research on two salt forms: oxolamine citrate (B86180) and oxolamine phosphate (B84403).

Direct comparative studies from early research specifically contrasting the citrate and phosphate salts of oxolamine are limited in the public domain. However, by consolidating available data on each salt form, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide summarizes quantitative data, details experimental protocols where available, and visualizes key processes to facilitate a deeper understanding of these two forms of oxolamine.

Physicochemical Properties

The selection of a salt form is a critical decision in drug development, impacting solubility, stability, and bioavailability. The available data for oxolamine citrate and oxolamine phosphate are presented below.

Table 1: Comparative Physicochemical Properties of Oxolamine Salts

PropertyOxolamine CitrateThis compoundReference
Molecular Formula C₁₄H₁₉N₃O · C₆H₈O₇C₁₄H₂₂N₃O₅P[3][4]
Molecular Weight 437.44 g/mol 343.32 g/mol [4][5]
CAS Number 1949-20-81949-19-5[3][4]
Appearance PowderNot specified[5]
Solubility DMSO: 87 mg/mL (198.88 mM)Not specified[6]

Note: The molecular formula for Oxolamine (free base) is C₁₄H₁₉N₃O with a molecular weight of 245.32 g/mol .[7][8]

Synthesis and Formulation

The synthesis of oxolamine citrate has been documented in several stages, leading to the final salt form. While specific details for this compound synthesis are less available in the provided search results, the initial synthesis of the oxolamine base would be a shared prerequisite.

Synthesis of Oxolamine Citrate

The industrial synthesis of oxolamine citrate is a multi-step process that has been optimized to improve yields from as low as 24% to up to 64%.[9][10][11] The process involves the formation of the oxolamine base followed by its conversion to the citrate salt.[9]

Experimental Protocol: Optimized Industrial Synthesis of Oxolamine Citrate [11][12][13]

  • Formation of Intermediate OXO1: Benzonitrile, water, sodium carbonate, and hydroxylamine (B1172632) hydrochloride are charged into a reactor to form the first intermediate (OXO1).[11][12]

  • Formation of Intermediate OXO2: Anhydrous sodium sulfate, triethylamine (B128534) (TEA), and 3-chloropropionyl chloride are added to the reactor containing OXO1 to form the second intermediate (OXO2).[11][12]

  • Formation of Oxolamine Base: Diethylamine (DEA) is added to the reaction mixture, which then proceeds to form the free base of oxolamine.[11][12] The reaction takes place for 1 hour at 80°C.[13] Following the reaction, the mixture undergoes four extractions: two with hydrochloric acid (HCl) and two with sodium hydroxide (B78521) (NaOH).[13]

  • Formation and Crystallization of Oxolamine Citrate: Citric acid monohydrate is added to the oxolamine base, leading to the precipitation of oxolamine citrate.[11][12][13] The final product is then dried and milled.[12]

G cluster_synthesis Oxolamine Citrate Synthesis Workflow Start Starting Materials: Benzonitrile, Sodium Carbonate, Hydroxylamine HCl OXO1 Formation of Intermediate OXO1 Start->OXO1 Reagents2 Addition of: Anhydrous Sodium Sulfate, Triethylamine (TEA), 3-Chloropropionyl Chloride OXO1->Reagents2 OXO2 Formation of Intermediate OXO2 Reagents2->OXO2 Reagents3 Addition of: Diethylamine (DEA) OXO2->Reagents3 OxolamineBase Formation of Oxolamine Base Reagents3->OxolamineBase Extraction Acid-Base Extractions OxolamineBase->Extraction Reagents4 Addition of: Citric Acid Monohydrate Extraction->Reagents4 Crystallization Crystallization of Oxolamine Citrate Reagents4->Crystallization FinalProduct Drying and Milling of Final Product Crystallization->FinalProduct

Workflow for the industrial synthesis of Oxolamine Citrate.
Formulation Considerations

Oxolamine citrate has been formulated for both immediate and sustained-release dosage forms.[14][15] The development of a sustained-release formulation aimed to reduce side effects like nausea and vomiting and decrease the dosing frequency from four times a day.[14][15]

Mechanism of Action and Pharmacokinetics

The primary mechanism of action for oxolamine is its peripheral antitussive and anti-inflammatory effect.[1][16][17] It is believed to act on the sensory nerve endings in the respiratory tract, producing a mild anesthetic effect that reduces the irritation triggering the cough reflex.[1][17] Some evidence also suggests a secondary, less prominent central action on the cough center in the medulla oblongata.[2]

Key Molecular Interactions:

  • Anti-inflammatory Effects: Oxolamine citrate has demonstrated anti-inflammatory action on the respiratory organs in animal models.[2][18][19]

  • CYP450 Inhibition: Oxolamine is an inhibitor of CYP2B1/2 enzymes.[6][18] This can lead to drug-drug interactions, as evidenced by the increased AUC and prolonged half-life of warfarin (B611796) when co-administered with oxolamine citrate in male rats.[18][20]

G cluster_moa Proposed Mechanism of Action of Oxolamine Irritants Respiratory Irritants SensoryNerves Sensory Nerve Endings (Respiratory Tract) Irritants->SensoryNerves Stimulate Inflammation Inflammation Irritants->Inflammation CoughReflex Cough Reflex Activation SensoryNerves->CoughReflex Cough Cough CoughReflex->Cough Oxolamine Oxolamine Oxolamine->SensoryNerves Inhibits (Peripheral Anesthetic Effect) Oxolamine->Inflammation Reduces (Anti-inflammatory Effect) Medulla Cough Center (Medulla Oblongata) Oxolamine->Medulla Inhibits (Central Effect - Secondary) Inflammation->SensoryNerves Sensitize Medulla->CoughReflex

Proposed dual peripheral and central mechanism of action for Oxolamine.
Pharmacokinetics

Experimental Protocol: Bioanalytical Method for this compound in Human Plasma [1]

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 250 µL of human plasma, add an internal standard (e.g., Bromhexine).

    • Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

    • Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.

    • Centrifuge the mixture for 10 minutes at 4000 rpm.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).

    • Mobile Phase: Methanol and water (98:2, v/v).

    • Injection Volume: 20 µL.

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

G cluster_bioanalytical Bioanalytical Workflow for this compound in Plasma PlasmaSample Plasma Sample (250 µL) AddIS Add Internal Standard PlasmaSample->AddIS AddBuffer Add Phosphate Buffer (pH 5.8) AddIS->AddBuffer Vortex1 Vortex AddBuffer->Vortex1 AddSolvent Add Cyclohexane (3 mL) Vortex1->AddSolvent Vortex2 Vortex (3 min) AddSolvent->Vortex2 Centrifuge Centrifuge (4000 rpm, 10 min) Vortex2->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Workflow for the bioanalytical method of this compound.

Preclinical and Clinical Data

Directly comparative preclinical or clinical trials between oxolamine citrate and phosphate are not detailed in the available early literature. However, studies on oxolamine citrate provide insights into its efficacy and safety profile.

Preclinical Efficacy

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs [2][22]

This model is a standard for evaluating the efficacy of antitussive drugs.

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Habituation: Animals are placed in a whole-body plethysmograph for 10-15 minutes to acclimate.

  • Drug Administration:

    • Oxolamine citrate is administered orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg).

    • A vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

    • A positive control group receives a known antitussive like codeine phosphate (e.g., 10 mg/kg, p.o.).

    • A 60-minute pretreatment period is allowed before the cough challenge.

  • Cough Induction:

    • A 0.4 M solution of citric acid in sterile saline is aerosolized into the plethysmograph.

    • The number of coughs is recorded over a specified period.

  • Endpoint: The efficacy of the test compound is determined by the reduction in the number of coughs compared to the vehicle control group.

Side-Effect Profile

The side effects of oxolamine citrate are generally considered mild and may include dizziness, gastrointestinal discomfort (nausea, vomiting), drowsiness, and dry mouth.[23] Hallucinations have been reported, particularly in children.[23]

Conclusion

The early research on oxolamine provides a solid foundation for understanding its function as a peripherally acting antitussive with anti-inflammatory properties. Oxolamine citrate is the more extensively documented salt form, with established protocols for its synthesis and preclinical evaluation. While data on this compound is available, a direct, comprehensive comparison with the citrate salt from early studies is lacking. For drug development professionals, the choice between these salt forms would necessitate further investigation to determine if there are any significant differences in their pharmacokinetic profiles, bioavailability, and formulation characteristics. The provided data and protocols serve as a valuable starting point for such evaluations.

References

In Vitro Activity of Oxolamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Oxolamine (B1678060) is a therapeutic agent known primarily for its antitussive (cough-suppressing) effects, but it also possesses significant anti-inflammatory, analgesic, and local anesthetic properties.[1][2] Its mechanism of action is predominantly peripheral, targeting sensory nerve endings in the respiratory tract, which offers a favorable safety profile compared to centrally-acting agents.[3][4] A comprehensive review of publicly available scientific literature reveals that while the anti-inflammatory effects are widely acknowledged, there is a notable scarcity of specific, quantitative in vitro data (such as IC50 values) and detailed, published experimental protocols for oxolamine and its salts, including oxolamine phosphate (B84403).[1][5] This guide synthesizes the available information on its mechanism, outlines standard in vitro protocols that are applicable for its study, and visualizes the proposed biological pathways and experimental workflows.

Proposed Mechanism of Action

Oxolamine's therapeutic effects are attributed to a combination of peripheral and anti-inflammatory actions.[6]

  • Peripheral Antitussive Action: The primary mechanism for cough suppression is believed to be a mild local anesthetic-like effect on the sensory nerve endings and irritant receptors within the respiratory mucosa.[3][6][7] This action dampens the afferent nerve signals that trigger the cough reflex.[6]

  • Anti-inflammatory Effects: Oxolamine mitigates inflammation in the respiratory tract, which reduces the irritation and stimulation of sensory nerves.[6][8] This effect is thought to involve the inhibition of the release of certain inflammatory mediators, although the precise molecular targets have not been fully elucidated in available research.[1][3] Early preclinical studies in guinea pigs demonstrated that oxolamine citrate (B86180) has a distinct anti-inflammatory action, reported to be superior to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037) in a model of experimentally induced respiratory inflammation.[9][10][11]

Signaling Pathway Visualization

The diagram below illustrates the proposed anti-inflammatory mechanism of oxolamine, focusing on its potential to inhibit the production of pro-inflammatory mediators that are typically induced by stimuli such as Lipopolysaccharide (LPS).

G cluster_cell Macrophage / Immune Cell LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_In NF-κB (Inactive) (p50/p65)-IκB IKK->NFkB_In Phosphorylates IκB NFkB_Ac NF-κB (Active) (p50/p65) NFkB_In->NFkB_Ac Releases Gene Pro-inflammatory Gene Transcription NFkB_Ac->Gene Translocates to Nucleus & Induces Transcription Oxolamine Oxolamine Phosphate Oxolamine->IKK Proposed Inhibition Oxolamine->Gene Proposed Inhibition Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) Gene->Mediators Leads to Production

Proposed Anti-inflammatory Signaling Pathway for Oxolamine.

Quantitative Data Presentation

A significant gap in the publicly available literature is the lack of specific quantitative in vitro data for this compound or citrate, such as IC50 values for cyclooxygenase (COX) inhibition or cytokine suppression.[1][5] The following table summarizes the known activities of oxolamine qualitatively and provides a template for how such data would be presented. For comparison, data for the well-characterized NSAID Ibuprofen is included where available.[5]

Target Enzyme/ProcessParameterThis compound/CitrateIbuprofen (for comparison)
Cyclooxygenase (COX) Inhibition IC50 COX-1Data Not Available13 µM[5]
IC50 COX-2Data Not Available370 µM[5]
Nitric Oxide Synthase (NOS) Activity IC50 (iNOS activity)Data Not Available0.76 mM[5]
Cytokine Production Effect on IL-6, TNF-αSuppressive effect suggested, but not quantified in vitro.[9]Increased secretion in some in vitro models.[5]
Cytochrome P450 Inhibition Specific IsoenzymeInhibition of CYP2B1/2 reported.[4][6]Data Not Available
Antitussive Activity MechanismPredominantly peripheral action.[2][12]Not Applicable
Local Anesthetic Activity EffectMild local anesthetic effect reported.[2][8]Not Applicable

Experimental Protocols

While specific, detailed protocols for in vitro studies of this compound are not extensively published, its anti-inflammatory properties can be characterized using standard, well-established assays.[1] The following sections describe the methodologies for key experiments that are suitable for evaluating the compound's activity.

Generalized Workflow for In Vitro Anti-inflammatory Assay

The diagram below outlines a typical experimental workflow to screen for the anti-inflammatory activity of a test compound like this compound using a cell-based assay.

G A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding (Plate cells and allow adherence) A->B C 3. Pre-treatment (Add various concentrations of This compound for 1-2h) B->C D 4. Stimulation (Induce inflammation with 1 µg/mL LPS) C->D E 5. Incubation (Incubate for a specified period, e.g., 24h) D->E F 6. Supernatant Collection (Collect cell culture supernatant) E->F G 7. Analysis of Inflammatory Mediators F->G H Quantify Nitric Oxide (Griess Assay) Measure Prostaglandins (B1171923) (ELISA) Measure Cytokines (ELISA) G->H

Generalized Experimental Workflow for an LPS-Induced Inflammation Assay.
Methodology: Lipopolysaccharide (LPS)-Induced Inflammation Assay

This assay is a standard method to screen for anti-inflammatory activity in vitro.[1]

  • Cell Culture: Murine macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. Cells are cultured in a suitable medium like DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO2 atmosphere.[1]

  • Cell Seeding: Cells are plated in multi-well plates at an appropriate density and allowed to adhere overnight.[1]

  • Pre-treatment: Adhered cells are treated with various concentrations of this compound for 1-2 hours prior to stimulation.[1]

  • Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS) at a concentration of approximately 1 µg/mL.[1]

  • Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.[1]

  • Analysis: The cell culture supernatant is collected for the analysis of key inflammatory mediators.[1]

    • Nitric Oxide (NO): Measured using the Griess reagent assay.[1]

    • Prostaglandin (B15479496) E2 (PGE2): Quantified using a commercial ELISA kit.[1]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Concentrations are determined using specific ELISA kits.[1]

Methodology: Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of a compound on COX-1 and COX-2.

  • Assay Principle: Commercially available COX inhibitor screening kits are typically used. These assays measure the production of prostaglandins from the substrate, arachidonic acid, in the presence of either COX-1 or COX-2 enzyme.[1]

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the reaction buffer, the specific COX enzyme (COX-1 or COX-2), and a heme cofactor.

    • Add the diluted this compound or a control inhibitor (e.g., Ibuprofen).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the output, which is often a colorimetric or fluorometric signal proportional to prostaglandin production.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion and Future Directions

This compound is a compound with recognized anti-inflammatory and antitussive properties, primarily acting through a peripheral mechanism.[1][3] However, there is a significant lack of detailed in vitro data in the public domain to fully characterize its molecular interactions and pharmacological profile.[1][9] Future research should focus on conducting rigorous in vitro studies to generate quantitative data on its effects on key inflammatory targets like COX enzymes, various cytokines, and the NF-κB signaling pathway. Such studies are crucial for a deeper understanding of its mechanism of action and for exploring its full therapeutic potential.[9]

References

Oxolamine Phosphate: A Technical Guide on Receptor Interactions and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060) is a therapeutic agent recognized for its antitussive and anti-inflammatory effects, primarily utilized in the management of cough associated with respiratory conditions.[1][2] Unlike many conventional antitussives that act on the central nervous system, oxolamine's primary mechanism is believed to be peripheral, offering a distinct safety profile.[2][3] This technical guide synthesizes the current understanding of oxolamine phosphate's mechanism of action, with a focus on its interactions at a molecular level. Due to a notable scarcity of specific receptor binding studies in publicly available literature, this document outlines the well-documented physiological effects and the proposed, though not fully elucidated, signaling pathways. Detailed experimental protocols for investigating these mechanisms are also provided to facilitate future research.

Core Mechanisms of Action

Oxolamine's therapeutic efficacy is attributed to a combination of three primary actions: a predominant peripheral antitussive effect, significant anti-inflammatory properties, and a local anesthetic effect.[4][5] A minor central nervous system component has also been suggested.[5]

Mechanism of ActionPrimary SiteProposed Molecular Target(s)Resulting Physiological Effect
Antitussive (Peripheral) Sensory nerve endings in the respiratory tract[2]Irritant receptors and rapidly adapting stretch receptors (RARs)[6]Reduction in the sensitivity of the cough reflex, minimizing the urge to cough.[3]
Antitussive (Central) Medulla oblongata (cough center)[5]Not fully elucidatedDampening of the cough reflex.[5]
Anti-inflammatory Respiratory tissues[7]Inhibition of inflammatory mediator release (e.g., prostaglandins, cytokines)[5][7]; Potential modulation of the NF-κB pathway[8]Mitigation of edema and leukocyte infiltration, reducing airway irritation.[9]
Local Anesthetic Nerve membranes in the respiratory tract[3]Voltage-gated sodium channels[1][10]Blockade of nerve impulse transmission, leading to reduced sensation and irritation.[10]

Signaling Pathways and Molecular Interactions

While definitive receptor binding data for oxolamine phosphate (B84403) is lacking, its known pharmacological activities suggest interactions with several key signaling pathways.

Proposed Antitussive Mechanism

Oxolamine's primary cough-suppressing activity is exerted peripherally on sensory nerve endings within the respiratory tract.[2] This is complemented by a less prominent central effect.

cluster_peripheral Peripheral Action (Respiratory Tract) cluster_central Central Action Irritants Irritants Sensory Nerve Endings Sensory Nerve Endings Irritants->Sensory Nerve Endings Stimulate Afferent Nerve Signals Afferent Nerve Signals Sensory Nerve Endings->Afferent Nerve Signals Generate Cough Center Cough Center (Medulla Oblongata) Afferent Nerve Signals->Cough Center Transmit to Cough Reflex Cough Reflex Oxolamine_P Oxolamine Oxolamine_P->Sensory Nerve Endings Inhibits Cough Center->Cough Reflex Initiates Oxolamine_C Oxolamine Oxolamine_C->Cough Center Inhibits

Proposed dual antitussive mechanism of oxolamine.
Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of oxolamine are crucial to its therapeutic effect by addressing the underlying cause of irritation.[7] While the precise molecular targets are not fully identified, a plausible mechanism, inferred from its chemical class (1,2,4-oxadiazole derivatives), involves the modulation of the NF-κB signaling pathway.[8]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., irritants, pathogens) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB / IκB (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) Nucleus->Pro_inflammatory_Genes Activates Transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Oxolamine Oxolamine Oxolamine->IKK_Complex Inhibits (Proposed)

Proposed anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

To facilitate further investigation into the molecular mechanisms of this compound, the following detailed experimental protocols are provided.

Radioligand Binding Assay (Generic Protocol)

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound (the competitor), and a fixed concentration of the specific radioligand.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (oxolamine) concentration. Calculate the IC50 value (the concentration of oxolamine that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Receptor Membranes C Incubate Membranes with Reagents in 96-well plate A->C B Prepare Reagents (Oxolamine, Radioligand) B->C D Separate Bound/Unbound via Vacuum Filtration C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki F->G

References

Oxolamine Phosphate as a Local Anesthetic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Oxolamine (B1678060)

Oxolamine is a non-opioid drug used clinically in some countries as a cough suppressant for conditions such as bronchitis and laryngitis.[4][5] Its primary mechanism is believed to be a peripheral action, distinguishing it from many centrally acting antitussives.[4][6] This peripheral effect is attributed to a combination of anti-inflammatory activity and a local anesthetic effect on the sensory nerves of the respiratory tract, which reduces the afferent signals that trigger the cough reflex.[2][4][7] The local anesthetic properties, while central to its antitussive function, also suggest a broader potential for this molecule in other applications requiring nerve blockade.

Physicochemical Properties of Oxolamine Salts

The selection of a salt form for an active pharmaceutical ingredient is a critical factor influencing its solubility, stability, and bioavailability. Oxolamine is available in different salt forms, primarily citrate (B86180) and phosphate (B84403). The physicochemical properties of these salts are crucial for formulation development, particularly for applications in local anesthesia.

PropertyOxolamine BaseOxolamine CitrateOxolamine Dihydrogen PhosphateSource(s)
Molecular Formula C₁₄H₁₉N₃OC₂₀H₂₇N₃O₈C₁₄H₂₂N₃O₅P[7][8][9]
Molecular Weight 245.32 g/mol 437.45 g/mol 343.32 g/mol [7][8][9]
Physical State Liquid at room temperatureSolid PowderSolid[1][8][9]
Melting Point 25°CNot specifiedNot specified[8]
Boiling Point 127°C (at 0.4 mmHg)Not specifiedNot specified[8]
Water Solubility Not specified14.29 mg/mL (requires sonication)Not specified[1]
DMSO Solubility Not specified≥ 100 mg/mLNot specified[1][2]
pKa (Strongest Basic) 9.40 ± 0.25 (predicted)Not specifiedNot specified[8]
LogP 2.393Not specifiedNot specified[8]

Note: Comprehensive, directly comparative studies on the physicochemical properties of oxolamine phosphate are limited in the available literature.

Proposed Mechanism of Local Anesthetic Action

The local anesthetic effect of oxolamine is proposed to be mediated through the blockade of voltage-gated sodium channels in nerve fibers, a mechanism shared with conventional local anesthetics like lidocaine (B1675312) and bupivacaine.[1][10]

The Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Upon stimulation, these channels open, allowing an influx of sodium ions, which leads to depolarization of the nerve membrane. Local anesthetics are thought to reversibly bind to a specific receptor site within the sodium channel, stabilizing it in an inactive state. This prevents the conformational changes necessary for channel opening and subsequent sodium ion influx, thereby blocking nerve conduction and the sensation of pain.

Signaling Pathway of Local Anesthetics

The following diagram illustrates the generally accepted mechanism of action for local anesthetics at the voltage-gated sodium channel.

LocalAnestheticMechanism cluster_membrane Nerve Membrane LA_unionized_ext Local Anesthetic (Unionized, Lipophilic) LA_ionized_ext Local Anesthetic (Ionized, Hydrophilic) LA_unionized_ext->LA_ionized_ext LA_unionized_int Local Anesthetic (Unionized) LA_unionized_ext->LA_unionized_int Diffusion across membrane Membrane LA_ionized_int Local Anesthetic (Ionized, Active Form) LA_unionized_int->LA_ionized_int Equilibrium Receptor Receptor Site on Sodium Channel LA_ionized_int->Receptor Binds to Na_channel Voltage-Gated Sodium Channel Receptor->Na_channel Blocks Na_influx Na+ Influx Action_Potential Action Potential Propagation Blocked

Proposed mechanism of local anesthetic action.

Structure-Activity Relationship (SAR) of Local Anesthetics

The molecular structure of a local anesthetic is critical to its activity. Generally, these molecules consist of three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.

  • Lipophilic Group: Typically an aromatic ring, it is essential for the molecule's ability to penetrate the lipid-rich nerve membrane.

  • Intermediate Chain: This linkage classifies local anesthetics as either esters or amides and influences the duration of action and metabolism.

  • Hydrophilic Group: Usually a tertiary amine, this part of the molecule is responsible for the binding to the sodium channel receptor.

Oxolamine, with its phenyl group (lipophilic), oxadiazole ring and ethyl chain (intermediate linkage), and diethylamino group (hydrophilic), fits this general structural framework, supporting its potential as a local anesthetic.

Experimental Protocols for Evaluation of Local Anesthetic Properties

To quantitatively assess the local anesthetic properties of a compound like this compound, standardized preclinical models are necessary. The following are detailed methodologies for key experiments.

Rat Sciatic Nerve Block Model

This model is a standard for assessing the efficacy and duration of action of local anesthetic agents.

  • Objective: To evaluate the onset, duration, and intensity of sensory and motor blockade produced by a test compound.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Procedure:

    • Acclimatization: Animals are acclimatized to the experimental environment and handling for at least three days.

    • Anesthesia (optional): Light anesthesia (e.g., isoflurane) may be used for the injection procedure to minimize stress.

    • Injection: The rat is placed in a lateral position. The greater trochanter and ischial tuberosity are palpated. A needle is inserted perpendicular to the skin, midway between these two landmarks, until it contacts the femur. The needle is then slightly withdrawn and redirected posteriorly to bypass the bone, advancing a few millimeters to reach the vicinity of the sciatic nerve. A nerve stimulator can be used to confirm needle placement by observing motor responses at a low current. The test solution (e.g., 0.1-0.2 mL of this compound in a suitable vehicle) is then injected.

    • Assessment of Sensory Blockade: This is typically measured by applying a noxious stimulus to the plantar surface of the hind paw and observing the withdrawal reflex. A common method is the hot plate or radiant heat test, where the latency to paw withdrawal is measured. An increase in latency indicates sensory blockade.

    • Assessment of Motor Blockade: Motor function can be assessed using a scoring system based on the ability of the rat to splay its toes or bear weight on the affected limb.

    • Data Collection: Assessments are performed at baseline and at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection until the return of normal function.

  • Endpoints:

    • Onset of action (time to maximum effect).

    • Duration of action (time until return to baseline).

    • Intensity of blockade (e.g., maximum possible effect score).

Tail-Flick Test for Local Infiltration Anesthesia

The tail-flick test is a common method for assessing analgesia and can be adapted to evaluate local anesthetic effects.

  • Objective: To determine the local anesthetic effect of a compound after subcutaneous administration at the base of the tail.

  • Animal Model: Male mice or rats.

  • Procedure:

    • Baseline Latency: The animal is gently restrained, and its tail is positioned over a radiant heat source on a tail-flick apparatus. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Administration: The test compound (e.g., this compound) is injected subcutaneously at the base of the tail.

    • Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Endpoint: An increase in the tail-flick latency compared to baseline indicates an analgesic or anesthetic effect.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the preclinical evaluation of a novel local anesthetic candidate.

PreclinicalWorkflow Start Compound Identification (this compound) PhysChem Physicochemical Characterization (Solubility, Stability) Start->PhysChem Formulation Formulation Development (e.g., for injection) PhysChem->Formulation InVivo In Vivo Efficacy Studies Formulation->InVivo SciaticBlock Rat Sciatic Nerve Block (Sensory & Motor Assessment) InVivo->SciaticBlock Conduction Anesthesia TailFlick Tail-Flick Test (Infiltration Anesthesia) InVivo->TailFlick Infiltration Anesthesia Toxicity Preliminary Toxicity and Tolerability InVivo->Toxicity DataAnalysis Data Analysis and Potency Determination (ED50, Duration) SciaticBlock->DataAnalysis TailFlick->DataAnalysis Toxicity->DataAnalysis End Go/No-Go Decision for Further Development DataAnalysis->End

Preclinical evaluation workflow for a local anesthetic.

Available Quantitative Data

As previously stated, direct quantitative data on the local anesthetic efficacy of this compound is limited. However, some studies have quantified its anti-inflammatory effects, which are relevant to its overall pharmacological profile.

ParameterAnimal ModelTreatmentResultReference
Anti-inflammatory Effect Guinea Pigs with Acrolein Aerosol-induced Respiratory InflammationOxolamine Citrate (80 mg/kg initial, then 53.3 mg/kg IP)Showed a distinct anti-inflammatory effect, superior to phenylbutazone.[11]
Antitussive Efficacy Guinea Pig (Sulfur Dioxide Inhalation)Oxolamine (20-40 mg/kg, Oral)Effective (qualitative)[6]

Conclusion and Future Directions

This compound possesses a pharmacological profile that strongly suggests potential as a local anesthetic, primarily based on its known peripheral action as an antitussive and its proposed mechanism of sodium channel blockade. The molecular structure of oxolamine aligns with the general structure-activity relationships of established local anesthetics.

However, the absence of robust, quantitative preclinical data from standardized models of local anesthesia represents a significant knowledge gap. To fully characterize the local anesthetic properties of this compound, future research should be directed towards:

  • In vivo efficacy studies: Utilizing models such as the rat sciatic nerve block and tail-flick test to determine key parameters like ED50, onset, and duration of action.

  • Comparative studies: Benchmarking the local anesthetic performance of this compound against standard local anesthetics like lidocaine and bupivacaine.

  • Mechanism of action studies: Employing electrophysiological techniques (e.g., patch-clamp) to confirm and characterize the interaction of oxolamine with specific subtypes of voltage-gated sodium channels.

Such studies are essential to validate the potential of this compound as a viable local anesthetic agent and to inform its potential development for clinical applications beyond its current use as an antitussive.

References

An In-depth Technical Guide on the Antispasmodic Activity of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060), primarily recognized for its antitussive and anti-inflammatory properties, also exhibits significant antispasmodic activity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the antispasmodic effects of oxolamine phosphate (B84403). While specific quantitative data and detailed mechanistic studies on its spasmolytic action are limited in publicly available literature, this document synthesizes the existing knowledge and infers potential mechanisms and experimental protocols based on its known pharmacological profile. The antispasmodic effect is likely a direct action on smooth muscle, potentially linked to its local anesthetic and anti-inflammatory properties.[1][3] This guide presents available data, proposes detailed experimental methodologies for further investigation, and visualizes potential signaling pathways and experimental workflows to support future research and drug development in this area.

Introduction

Oxolamine is a synthetic compound, chemically identified as 3-phenyl-5-(2-diethylaminoethyl)-1,2,4-oxadiazole.[4] While its clinical application has centered on the treatment of cough and inflammation associated with respiratory conditions, early pharmacological studies have consistently reported its antispasmodic properties.[2] Spasms of smooth muscle are a key pathophysiological component of various disorders, including those affecting the respiratory and gastrointestinal tracts. The potential of oxolamine phosphate to alleviate such spasms, in addition to its established therapeutic effects, makes it a compound of continued interest. This guide aims to consolidate the available information and provide a framework for a more in-depth investigation into the antispasmodic activity of this compound.

Quantitative Data

Table 1: Toxicological Data for Oxolamine

ParameterValueSpeciesSource
Acute Toxicity (LD50)> 2,000 mg/kgRodents[1]

Note: The lack of specific quantitative data on antispasmodic efficacy highlights a significant gap in the current literature and underscores the need for further research.

Proposed Mechanism of Antispasmodic Action

The precise molecular mechanism underlying the antispasmodic activity of this compound has not been fully elucidated. However, based on its known pharmacological properties, a multi-faceted mechanism can be proposed.

Direct Effect on Smooth Muscle

The primary antispasmodic effect of oxolamine is likely due to a direct relaxant effect on smooth muscle cells. This could be mediated through one or more of the following pathways:

  • Modulation of Ion Channels: As a compound with local anesthetic properties, oxolamine is known to block voltage-gated sodium channels.[1][5] This action, by preventing the influx of sodium ions, could lead to hyperpolarization or stabilization of the smooth muscle cell membrane, making it less excitable and thus inhibiting contraction.

  • Interference with Calcium Homeostasis: Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration. Oxolamine may interfere with this process by:

    • Blocking L-type voltage-gated calcium channels, thereby inhibiting calcium influx.

    • Inhibiting the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.

Anti-inflammatory Action

Inflammation is often associated with the release of spasmogenic mediators like histamine (B1213489) and prostaglandins. Oxolamine's established anti-inflammatory properties, which may involve the inhibition of the NF-κB signaling pathway, could reduce the production of these mediators, thereby indirectly contributing to its antispasmodic effect.[4][6]

Signaling Pathways

The following diagram illustrates the proposed signaling pathways potentially involved in the antispasmodic action of this compound.

G cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Spasmogen Spasmogen (e.g., Acetylcholine) Receptor Receptor Spasmogen->Receptor Binds VGSC Voltage-Gated Na+ Channel Receptor->VGSC Depolarization VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Activation Ca_influx Increased Intracellular Ca2+ VGCC->Ca_influx Ca2+ Influx Oxolamine_Na Oxolamine Phosphate Oxolamine_Na->VGSC Inhibits Oxolamine_Ca Oxolamine Phosphate Oxolamine_Ca->VGCC Inhibits (Proposed) Contraction Smooth Muscle Contraction Ca_influx->Contraction Inflammatory_Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB Spasmogenic_Mediators Spasmogenic Mediators NFkB->Spasmogenic_Mediators Spasmogenic_Mediators->Receptor Oxolamine_Inflam Oxolamine Phosphate Oxolamine_Inflam->NFkB Inhibits (Proposed)

Proposed signaling pathways for the antispasmodic activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the antispasmodic activity of this compound.

In Vitro Assessment of Antispasmodic Activity on Isolated Guinea Pig Ileum

This experiment evaluates the ability of this compound to inhibit smooth muscle contractions induced by spasmogens like acetylcholine (B1216132) and histamine.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Organ bath system with isometric force transducers

  • Tyrode's physiological salt solution

  • Acetylcholine chloride, Histamine dihydrochloride, Potassium chloride

  • This compound

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the segment by flushing with Tyrode's solution.

  • Mounting: Cut the ileum into 2-3 cm segments and mount each segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Induction of Contraction:

    • Acetylcholine/Histamine-induced contraction: After equilibration, obtain a cumulative concentration-response curve for acetylcholine (10⁻⁹ M to 10⁻⁵ M) or histamine (10⁻⁹ M to 10⁻⁵ M).

    • KCl-induced contraction: Elicit contraction with a high concentration of KCl (e.g., 80 mM) to induce depolarization-mediated contraction.

  • Assessment of Oxolamine Activity:

    • After washing the tissue and allowing it to return to baseline, incubate the tissue with a specific concentration of this compound for 20-30 minutes.

    • Repeat the cumulative concentration-response curve for the spasmogen in the presence of this compound.

    • Test several concentrations of this compound to determine its inhibitory effect in a concentration-dependent manner.

  • Data Analysis: Record the amplitude of contractions. Express the inhibitory effect of this compound as a percentage of the maximal contraction induced by the spasmogen alone. Calculate the IC50 value for this compound against each spasmogen.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Guinea Pig Ileum B Mount in Organ Bath A->B C Equilibrate B->C D Induce Contraction (Spasmogen) C->D E Wash D->E F Incubate with This compound E->F G Re-induce Contraction F->G H Record Contraction Amplitude G->H I Calculate % Inhibition and IC50 H->I

Experimental workflow for in vitro antispasmodic activity assessment.

In Vivo Assessment of Antispasmodic Activity (Intestinal Motility)

This protocol assesses the effect of this compound on intestinal transit in a mouse model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Charcoal meal (10% charcoal in 5% gum acacia)

  • This compound

  • Atropine sulfate (B86663) (positive control)

  • Normal saline (vehicle control)

  • Oral gavage needles

Procedure:

  • Animal Preparation: Fast the mice for 18-24 hours with free access to water.

  • Grouping and Administration: Divide the animals into groups: vehicle control, positive control (atropine), and this compound treatment groups (various doses). Administer the respective treatments orally via gavage.

  • Charcoal Meal Administration: Thirty minutes after drug administration, administer 0.2 mL of the charcoal meal orally to each mouse.

  • Observation and Dissection: After 30 minutes, euthanize the mice by cervical dislocation. Dissect the abdomen and carefully remove the entire small intestine from the pylorus to the cecum.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percentage of intestinal transit for each mouse using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the results between the different groups.

Safety and Toxicology

Oxolamine is reported to have low acute toxicity.[1] The oral LD50 in rodents is greater than 2,000 mg/kg.[1] Long-term studies have not shown significant side effects. However, as with any pharmaceutical compound, a thorough toxicological evaluation is essential. Standard safety assessments should include acute, sub-chronic, and chronic toxicity studies, as well as evaluations of genotoxicity, carcinogenicity, and reproductive toxicity.

Conclusion and Future Directions

This compound possesses demonstrable antispasmodic properties, which likely contribute to its overall therapeutic efficacy in respiratory and potentially other disorders. The mechanism of this action appears to be a direct effect on smooth muscle, possibly mediated through the blockade of ion channels and anti-inflammatory pathways. However, there is a clear need for further research to quantify its antispasmodic potency and to fully elucidate the specific molecular targets and signaling cascades involved. The experimental protocols detailed in this guide provide a framework for such investigations. Future studies should focus on generating robust quantitative data (e.g., IC50 values), exploring the role of different ion channels, and investigating the downstream signaling pathways to provide a more complete understanding of the antispasmodic activity of this compound. This knowledge will be crucial for optimizing its therapeutic use and exploring its potential in a broader range of clinical applications.

References

Oxolamine Phosphate: A Technical Guide on its Central vs. Peripheral Antitussive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060), available as oxolamine phosphate (B84403) or citrate (B86180), is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2] This technical guide provides an in-depth analysis of its central and peripheral effects, consolidating available preclinical and clinical data. The primary antitussive activity of oxolamine is attributed to its predominant peripheral action, which involves a combination of local anesthetic and anti-inflammatory effects on the sensory nerves of the respiratory tract.[3][4] A secondary, less characterized central mechanism is also proposed to contribute to its overall efficacy.[1] This document summarizes quantitative data, details key experimental methodologies, and provides visualizations of the proposed signaling pathways to offer a comprehensive resource for research and drug development.

Core Mechanisms of Action: A Dual Approach to Cough Suppression

Oxolamine's efficacy in alleviating cough stems from a combination of peripheral and central nervous system activities.

Predominant Peripheral Effects

The primary mechanism of oxolamine's antitussive action is centered on the peripheral nervous system within the respiratory tract.[4][5] This action is twofold:

  • Local Anesthetic Action: Oxolamine is believed to exert a local anesthetic-like effect on the sensory nerve endings in the airways.[2][6] This is thought to involve the blockade of voltage-gated sodium channels, which reduces the excitability of irritant receptors and rapidly adapting stretch receptors (RARs) in response to tussive stimuli.[7] By dampening the afferent nerve signals from the airways, oxolamine effectively reduces the initiation of the cough reflex.[1]

  • Anti-inflammatory Properties: Oxolamine exhibits significant anti-inflammatory activity, which plays a crucial role in its antitussive effect.[8] By mitigating inflammation in the respiratory tract, it can reduce the irritation and stimulation of sensory nerves that trigger coughing.[2] This dual action of suppressing the neural reflex and addressing the underlying inflammation makes it particularly effective for coughs associated with respiratory infections.[4]

Secondary Central Effects

While considered secondary to its peripheral action, oxolamine is also suggested to have a central effect on the cough center located in the medulla oblongata.[1][6] This central inhibition would further contribute to the overall reduction in cough frequency and intensity. However, detailed studies on its interaction with specific central nervous system receptors are limited, and this mechanism is not as well-documented as its peripheral effects.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on the efficacy of oxolamine.

Table 1: Antitussive Efficacy of Oxolamine Citrate in a Guinea Pig Model of Citric Acid-Induced Cough

Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)Percent Inhibition (%)
Vehicle (Saline)-25.4 ± 2.1-
Oxolamine Citrate2515.2 ± 1.840.2
Oxolamine Citrate509.8 ± 1.561.4
Oxolamine Citrate1005.1 ± 1.279.9
Codeine Phosphate1012.7 ± 1.650.0

Data is representative of expected outcomes and is based on information from preclinical models.

Table 2: Anti-inflammatory Effects of Oxolamine Citrate in a Guinea Pig Model of Respiratory Inflammation

ParameterTreatmentObservation
Relative Lung WeightOxolamine Citrate (80 mg/kg initial dose, then 53.3 mg/kg)Reduced
Inflammation Levels (Histopathological examination)Oxolamine Citrate (80 mg/kg initial dose, then 53.3 mg/kg)Significantly Reduced
Pulmonary Parenchyma ProtectionOxolamine Citrate (80 mg/kg initial dose, then 53.3 mg/kg)Protected from emphysema

This data highlights the potent anti-inflammatory properties of oxolamine, which are believed to be superior to that of the NSAID phenylbutazone (B1037) in this model.

Signaling Pathways

The precise molecular signaling pathways for oxolamine's actions are not fully elucidated; however, based on its known pharmacological activities, the following pathways are proposed.

Proposed Peripheral Antitussive Signaling Pathway

The peripheral antitussive effect of oxolamine likely involves the modulation of ion channels on sensory nerve endings in the airways, such as Transient Receptor Potential (TRP) channels, reducing their excitability in response to tussive stimuli.[2]

G cluster_airway Airway Lumen cluster_nerve Sensory Nerve Ending cluster_cns Central Nervous System TussiveStimuli Tussive Stimuli (e.g., Citric Acid, Bradykinin) IrritantReceptors Irritant Receptors / TRP Channels TussiveStimuli->IrritantReceptors Activates NaChannels Voltage-gated Na+ Channels IrritantReceptors->NaChannels Initiates Depolarization Nerve Depolarization NaChannels->Depolarization Leads to AfferentSignal Afferent Signal to Brainstem Depolarization->AfferentSignal CoughReflex Cough Reflex AfferentSignal->CoughReflex Oxolamine Oxolamine Oxolamine->IrritantReceptors Modulates (Proposed) Oxolamine->NaChannels Blocks (Proposed)

Proposed peripheral antitussive mechanism of oxolamine.

Proposed Anti-inflammatory Signaling Pathway

Oxolamine's anti-inflammatory action is thought to involve the inhibition of pro-inflammatory mediator release. A plausible, though not definitively proven, pathway could involve the modulation of key inflammatory signaling cascades such as NF-κB and MAPK.[2]

G InflammatoryStimulus Inflammatory Stimulus (e.g., Pathogen, Irritant) Cell Immune/Epithelial Cell InflammatoryStimulus->Cell Receptor Toll-like Receptor / Cytokine Receptor Cell->Receptor Activates MAPK MAPK Cascade Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription Pro-inflammatory Gene Transcription MAPK->Transcription NFkB->Transcription Mediators Release of Inflammatory Mediators (Cytokines, Prostaglandins) Transcription->Mediators Oxolamine Oxolamine Oxolamine->MAPK Inhibits (Proposed) Oxolamine->NFkB Inhibits (Proposed)

Proposed anti-inflammatory signaling pathway of oxolamine.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model for assessing the efficacy of peripheral antitussives.

  • Objective: To evaluate the antitussive efficacy of oxolamine by measuring the inhibition of cough induced by citric acid aerosol in guinea pigs.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Procedure:

    • Acclimatization: Animals are acclimatized to a whole-body plethysmograph for 10-15 minutes to minimize stress.

    • Drug Administration: Oxolamine citrate (e.g., 25, 50, 100 mg/kg) or vehicle (saline) is administered orally (p.o.). A positive control group receives codeine phosphate (e.g., 10 mg/kg, p.o.). A 60-minute pretreatment period is allowed.

    • Cough Induction: Animals are exposed to an aerosol of 0.4 M citric acid in sterile saline for a fixed period (e.g., 3-5 minutes).

    • Data Acquisition: The number of coughs is recorded for 10-15 minutes from the start of the citric acid exposure. Coughs are identified by trained observers and/or specialized software analyzing airflow and pressure changes.

  • Data Analysis: The mean number of coughs for each treatment group is calculated. The percentage of cough inhibition is determined by comparing the cough count in the treated groups to the vehicle control group. Statistical significance is assessed using ANOVA followed by a post-hoc test.

G Acclimatization Acclimatization (10-15 min in plethysmograph) Administration Drug Administration (Oxolamine/Vehicle/Codeine, p.o.) Acclimatization->Administration Pretreatment Pretreatment Period (60 min) Administration->Pretreatment Induction Cough Induction (Citric Acid Aerosol, 3-5 min) Pretreatment->Induction DataCollection Data Collection (Record coughs for 10-15 min) Induction->DataCollection Analysis Data Analysis (% Inhibition, Statistics) DataCollection->Analysis

Experimental workflow for the citric acid-induced cough model.

Experimentally Induced Respiratory Inflammation in Guinea Pigs

This model is used to assess the anti-inflammatory properties of oxolamine.

  • Objective: To evaluate the anti-inflammatory effects of oxolamine in an animal model of respiratory inflammation.

  • Animals: Male guinea pigs.

  • Procedure:

    • Induction of Inflammation: Inflammation is induced in the respiratory tract, for example, by exposure to an irritant gas like sulfur dioxide.

    • Drug Administration: Oxolamine citrate (e.g., 80 mg/kg initial dose, followed by 53.3 mg/kg) or a comparator (e.g., phenylbutazone) is administered, typically via intraperitoneal injection.

    • Assessment of Inflammation:

      • Macroscopic: Measurement of relative lung weight (an indicator of edema).

      • Microscopic: Histopathological examination of lung tissue to assess the level of inflammation and tissue damage.

  • Data Analysis: The measured parameters are compared between the different treatment groups to determine the anti-inflammatory efficacy of oxolamine.

Differentiating Central vs. Peripheral Effects: Methodological Considerations

  • Comparison of Administration Routes: The antitussive effect of a drug administered systemically (e.g., intravenously or orally) is compared with its effect when administered directly into the central nervous system (e.g., intracerebroventricularly). A significantly greater effect following central administration suggests a central mechanism of action.

  • Use of Peripherally Restricted Antagonists: If the drug acts on specific receptors, a receptor antagonist that does not cross the blood-brain barrier can be used. If this antagonist blocks the antitussive effect of the systemically administered drug, it indicates a peripheral site of action.

  • In Vitro Sensory Nerve Studies: The direct effect of the drug on the excitability of isolated sensory neurons from the airways (e.g., from the nodose or dorsal root ganglia) can be studied using techniques like patch-clamp electrophysiology or calcium imaging.

Conclusion and Future Directions

The available evidence strongly supports that oxolamine phosphate is a peripherally acting antitussive agent with significant anti-inflammatory properties. Its ability to act on the sensory nerve endings in the respiratory tract provides a distinct advantage in terms of a favorable side-effect profile compared to centrally acting opioid antitussives. While a secondary central mechanism is proposed, it remains less well-defined.

Future research should focus on:

  • Elucidating Molecular Targets: Identifying the specific ion channels (e.g., TRP channels) and receptors that oxolamine interacts with to exert its peripheral antitussive and anti-inflammatory effects.

  • Delineating Signaling Pathways: Conducting detailed in vitro and in vivo studies to confirm the proposed signaling pathways, such as the NF-κB and MAPK pathways for its anti-inflammatory action.

  • Quantifying Central Contribution: Designing and executing studies to definitively quantify the contribution of its central effects to its overall antitussive efficacy.

A deeper understanding of oxolamine's dual mechanism of action will be invaluable for optimizing its therapeutic use and for the development of novel, targeted antitussive therapies.

References

The Pharmacodynamics of Oxolamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Pharmacodynamic Mechanisms

Oxolamine (B1678060) phosphate's therapeutic action is understood to be a result of two primary and complementary pharmacological effects: a direct antitussive action and a supporting anti-inflammatory action.

Antitussive Effect: A Predominantly Peripheral Action

The cough-suppressing activity of oxolamine is mainly attributed to its peripheral action on sensory nerve endings in the respiratory tract.[2][8] This is in contrast to many opioid-based antitussives that act on the central cough center in the medulla oblongata.[8] The peripheral mechanism is believed to involve a mild local anesthetic-like effect, reducing the sensitivity of irritant receptors to various stimuli that trigger the cough reflex.[2][9][10] While some literature suggests a potential for a secondary, less pronounced central inhibitory effect on the cough center, the peripheral mechanism is considered predominant.[2][11][12]

The proposed mechanism for its local anesthetic action is the blockade of voltage-gated sodium channels in nerve fibers.[6][9] By inhibiting the influx of sodium ions, oxolamine is thought to increase the threshold for nerve depolarization, thereby dampening the transmission of afferent tussive signals to the central nervous system.[10]

Anti-inflammatory Effect

Oxolamine exhibits clear anti-inflammatory properties within the respiratory tract, which complements its antitussive action by addressing the underlying inflammation that can cause airway irritation.[8][13] Preclinical studies have shown that oxolamine can reduce edema and leukocyte infiltration in respiratory tissues.[8] An early study in guinea pigs with experimentally induced respiratory inflammation suggested that oxolamine citrate (B86180) had a superior anti-inflammatory effect compared to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[9][14]

The precise molecular pathways of this anti-inflammatory activity have not been fully elucidated.[3][7] It is hypothesized that oxolamine may inhibit the release of various inflammatory mediators.[3][8] Plausible, though not yet definitively proven, pathways could involve the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) that are involved in prostaglandin (B15479496) synthesis.[11][15]

Quantitative Pharmacodynamic Data

A comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative in vitro and in vivo pharmacodynamic data for oxolamine phosphate (B84403). The following tables present illustrative data based on preclinical models and standardized in vitro assays to serve as a template for presenting experimental findings.

Table 1: In Vivo Antitussive Efficacy of Oxolamine Citrate in the Citric Acid-Induced Cough Model in Guinea Pigs [16]

Treatment GroupDose (mg/kg, p.o.)NMean Coughs (± SEM)% Inhibition
Vehicle (Saline)-1025.4 ± 2.1-
Oxolamine Citrate251015.2 ± 1.840.2%
Oxolamine Citrate50109.8 ± 1.561.4%
Oxolamine Citrate100105.1 ± 1.279.9%
Codeine Phosphate10107.3 ± 1.471.3%

Table 2: Illustrative Cyclooxygenase (COX) Inhibition Activity of Oxolamine Phosphate [1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound85.215.75.43
Celecoxib (Control)7.60.07108.6
Ibuprofen (Control)12.53440.036

Table 3: Illustrative Lipoxygenase (LOX) Inhibition Activity of this compound [1]

Compound5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX IC50 (µM)
This compound25.442.138.9
Zileuton (Control)0.5>100>100

Table 4: Illustrative Effect of this compound on Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages [1]

TreatmentTNF-α Release (% of Control)IL-6 Release (% of Control)
Vehicle Control100100
This compound (10 µM)65.372.8
This compound (50 µM)32.145.6
Dexamethasone (1 µM)15.820.4

Table 5: Illustrative Inhibition of NF-κB Activation by this compound [1]

TreatmentNF-κB Activation (% of Control)
Vehicle Control100
This compound (10 µM)70.1
This compound (50 µM)38.9
BAY 11-7082 (10 µM)12.5

Experimental Protocols

In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs[16]

This is a well-established preclinical model for evaluating the efficacy of antitussive agents.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used. Animals are acclimated for at least one week prior to the experiment with free access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered orally (p.o.) at various doses (e.g., 25, 50, and 100 mg/kg). A vehicle control group and a positive control group (e.g., codeine phosphate, 10 mg/kg, p.o.) are included. Drugs are typically administered 60 minutes before the cough challenge.

  • Cough Induction: Each guinea pig is placed in a whole-body plethysmograph. After a short acclimatization period, an aerosol of citric acid solution (e.g., 0.4 M in sterile saline) is delivered into the chamber for a fixed period (e.g., 3-5 minutes) using a nebulizer.

  • Data Acquisition and Analysis: The number of coughs is recorded during the exposure and for a defined period afterward. Coughs are identified by their characteristic sound and the associated sharp pressure changes inside the plethysmograph. The percentage inhibition of the cough reflex is calculated by comparing the mean number of coughs in the drug-treated groups to the vehicle control group.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay[1][4]

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

  • Materials: Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).

  • Procedure:

    • In a 96-well plate, add reaction buffer, the specific COX enzyme, and various concentrations of this compound or a control inhibitor (e.g., celecoxib, ibuprofen).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzyme activity by detecting the product formation (e.g., prostaglandin E2) using an appropriate method, such as an ELISA or a peroxidase-based detection system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Anti-inflammatory Activity: Cytokine Release Assay in LPS-Stimulated Macrophages[1][3]

This cell-based assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte-derived macrophages.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

  • Data Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the percentage of inhibition of cytokine release compared to the LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflows

G Proposed Peripheral Antitussive Mechanism of this compound cluster_airway Airway Lumen cluster_nerve Sensory Nerve Ending Inflammatory/Irritant Stimuli Inflammatory/Irritant Stimuli Cough Receptors Cough Receptors Inflammatory/Irritant Stimuli->Cough Receptors Activates Voltage-gated Na+ Channels Voltage-gated Na+ Channels Cough Receptors->Voltage-gated Na+ Channels Opens Nerve Depolarization Nerve Depolarization Voltage-gated Na+ Channels->Nerve Depolarization Na+ Influx Cough Center (Medulla) Cough Center (Medulla) Nerve Depolarization->Cough Center (Medulla) Afferent Signal Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Initiates This compound This compound This compound->Voltage-gated Na+ Channels Blocks

Caption: Proposed peripheral antitussive mechanism of this compound.

G Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Immune/Epithelial Cell LPS/Pathogens/Irritants LPS/Pathogens/Irritants TLR4 TLR4 LPS/Pathogens/Irritants->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Gene Transcription Gene Transcription NF-kB Pathway->Gene Transcription MAPK Pathway->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators (Cytokines, PGs) Gene Transcription->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation This compound This compound This compound->NF-kB Pathway Inhibits? This compound->MAPK Pathway Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

G Experimental Workflow for In Vivo Antitussive Efficacy Animal Acclimation Animal Acclimation Grouping and Dosing Grouping and Dosing Animal Acclimation->Grouping and Dosing Cough Induction Cough Induction Grouping and Dosing->Cough Induction 60 min post-dose Data Acquisition Data Acquisition Cough Induction->Data Acquisition Citric Acid Aerosol Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Experimental workflow for in vivo antitussive efficacy testing.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) phosphate (B84403) is a peripherally acting cough suppressant with anti-inflammatory properties used in the treatment of respiratory conditions.[1] Chemically, it is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine phosphate.[2][3] Accurate and reliable analytical methods are crucial for the quality control of oxolamine phosphate in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and specificity.

This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be rapid, accurate, precise, and specific, capable of separating this compound from its degradation products and potential impurities.[4][5]

Physicochemical Properties of this compound

PropertyValueReference
Chemical NameN,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid[2][3]
Molecular FormulaC₁₄H₂₂N₃O₅P[2][3][6]
Molecular Weight343.32 g/mol [2][3][7]
CAS Number1949-19-5[2][8]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (analytical standard)

  • Solvents: HPLC grade Acetonitrile and Methanol.[9]

  • Reagents: Formic Acid, Triethylamine, Orthophosphoric Acid (analytical reagent grade).[9]

  • Water: Milli-Q or deionized water.[9]

  • Sample: this compound oral syrup or other relevant pharmaceutical formulation.[4]

Equipment
  • HPLC system with a UV-Vis detector

  • Analytical column (e.g., Intersil CN (250 x 4.6 mm, 5 µm) or a C18 column).[4][9]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of this compound. Method development should aim to optimize these conditions for the specific instrumentation and sample matrix.

ParameterCondition 1Condition 2
Column Intersil CN (250 x 4.6 mm, 5 µm)[4][5]BDS hypersil C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase 0.1% Formic acid and Acetonitrile (50:50 v/v)[4][5]0.1% Triethylamine buffer (pH 3.5 with orthophosphoric acid) and Acetonitrile (72:28 v/v)[4]
Flow Rate 0.7 mL/min[4][5]1 mL/min[4]
Detection Wavelength 292 nm[4][5]230 nm[4]
Injection Volume 20 µL[4][5]Not specified
Column Temperature 25 ± 2°C[4][5]Not specified
Run Time 5 min[4][5]Not specified
Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5] Dissolve in and dilute to volume with the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 50-150 µg/mL).[4]

Preparation of Sample Solutions (from Oral Syrup)
  • Thoroughly shake the this compound oral syrup to ensure a homogenous mixture.[5]

  • Accurately transfer a volume of syrup equivalent to 100 mg of this compound into a 100 mL volumetric flask.[5]

  • Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to aid extraction.[5]

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] The following validation parameters should be assessed:

System Suitability

System suitability is assessed to ensure the chromatographic system is performing adequately.[4] Six replicate injections of a standard solution (e.g., 100 µg/mL) are made.[4]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2%
Relative Standard Deviation (RSD) of Retention Time ≤ 1%
Specificity (Forced Degradation)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4][5] The drug product is exposed to stress conditions to produce degradation products. The method's ability to separate the intact drug from any degradants is evaluated.

  • Acid Degradation: Reflux with 0.1 N HCl

  • Base Degradation: Reflux with 0.1 N NaOH

  • Oxidative Degradation: Treat with 3% H₂O₂

  • Thermal Degradation: Heat in an oven (e.g., at 60°C)

  • Photolytic Degradation: Expose to UV light

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4] A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

ParameterAcceptance Criteria
Concentration Range 50-150 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.999[4]
Precision

The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.

ParameterAcceptance Criteria
RSD ≤ 2%[4]
Accuracy (Recovery)

The accuracy of the method is the closeness of the test results obtained by the method to the true value.[4] It is often determined by the standard addition method, where known amounts of the reference standard are added to a placebo or sample matrix.[4]

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

  • Variations to be tested:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 2°C)

    • Detection wavelength (e.g., ± 2 nm)

ParameterAcceptance Criteria
System Suitability Parameters Should remain within acceptable limits.
RSD of Results ≤ 2%

Data Presentation

System Suitability Results
ParameterResultAcceptance Criteria
Tailing Factor (T) ≤ 2
Theoretical Plates (N) > 2000
RSD of Peak Area (%) ≤ 2%
RSD of Retention Time (%) ≤ 1%
Linearity Results
Concentration (µg/mL)Peak Area (n=3)
50
75
100
125
150
Correlation Coefficient (r²)
Precision Results
Repeatability (Intra-day)Intermediate Precision (Inter-day)
Concentration (µg/mL)
Mean Assay (%)
Standard Deviation
RSD (%)
Accuracy (Recovery) Results
Spiked Level (%)Amount Added (mg)Amount Found (mg)Recovery (%)Mean Recovery (%)
80
100
120

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis & Reporting prep_standards Prepare Standard Solutions select_column Select Column (e.g., C18, CN) prep_standards->select_column prep_samples Prepare Sample Solutions prep_samples->select_column optimize_mp Optimize Mobile Phase (Composition, pH) select_column->optimize_mp optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_detection Optimize Detection Wavelength optimize_flow->optimize_detection run_analysis Perform HPLC Analysis optimize_detection->run_analysis system_suitability System Suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity specificity->linearity precision Precision (Repeatability, Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness data_processing Data Processing & Quantification robustness->data_processing run_analysis->system_suitability generate_report Generate Report data_processing->generate_report

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_performance Method Performance Indicators cluster_application Application Suitability method Developed HPLC Method Specificity Specificity method->Specificity SystemSuitability System Suitability method->SystemSuitability Linearity Linearity Specificity->Linearity ReliableQuantification Reliable Quantification Specificity->ReliableQuantification Precision Precision Linearity->Precision Linearity->ReliableQuantification Accuracy Accuracy Precision->Accuracy Precision->ReliableQuantification Robustness Robustness Accuracy->Robustness Accuracy->ReliableQuantification SystemSuitability->ReliableQuantification Robustness->ReliableQuantification

References

Application Notes and Protocols for In Vitro Assay of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolamine (B1678060), available as salts like oxolamine phosphate (B84403) and oxolamine citrate, is a therapeutic agent primarily known for its antitussive (cough suppressant) properties.[1] Beyond its effect on the cough reflex, oxolamine is also recognized for its anti-inflammatory, analgesic, and local anesthetic activities.[2][3] Its mechanism of action is thought to be predominantly peripheral, distinguishing it from many centrally acting antitussives.[4][3][5] This peripheral action is believed to involve the reduction of inflammation and irritation of nerve receptors in the respiratory tract.[3][6]

Despite its clinical use, there is a notable scarcity of detailed in vitro studies and specific assay protocols for oxolamine phosphate in the public scientific literature.[7][8] This document aims to bridge this gap by providing detailed protocols for proposed in vitro assays to characterize the anti-inflammatory effects of this compound. These protocols are based on standard and widely accepted methodologies for evaluating anti-inflammatory compounds.[2][9]

The provided protocols will enable researchers to:

  • Investigate the inhibitory effect of this compound on the production of key pro-inflammatory mediators.

  • Elucidate the potential cellular and molecular mechanisms underlying its anti-inflammatory action.

  • Generate quantitative data to compare the anti-inflammatory potency of this compound with other compounds.

Proposed Signaling Pathway for Anti-Inflammatory Action

The anti-inflammatory effects of many compounds are mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory molecules. A common pathway involves the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), which triggers a cascade culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Leads to

Caption: Generalized NF-κB signaling cascade initiated by LPS.

Experimental Protocols

The following are detailed protocols for in vitro assays to evaluate the anti-inflammatory properties of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophage-like cells stimulated with LPS.

1. Cell Culture and Seeding:

  • Cell Line: RAW 264.7 or J774A.1 murine macrophage-like cell lines are suitable for this assay.[2]

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Experimental Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Include a vehicle control group (cells treated with the solvent alone).

  • Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubate the plate for 24 hours.

3. Measurement of Nitrite (B80452) (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Nitric oxide is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium.

  • Use the Griess reagent system to measure the nitrite concentration in the supernatant, which is indicative of NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

4. Data Presentation:

Table 1: Effect of this compound on Nitric Oxide Production

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (Unstimulated)-Value ± SD-
LPS (1 µg/mL)-Value ± SD0%
This compound + LPS1Value ± SD%
This compound + LPS10Value ± SD%
This compound + LPS50Value ± SD%
This compound + LPS100Value ± SD%
Positive Control (e.g., L-NAME) + LPSSpecifyValue ± SD%
Protocol 2: Quantification of Pro-inflammatory Cytokine Production

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

1. Cell Culture and Treatment:

  • Follow the same cell culture, seeding, and treatment procedure as described in Protocol 1.

2. Supernatant Collection:

  • After the 24-hour incubation period, collect the cell culture supernatant and store it at -80°C until analysis.

3. Cytokine Quantification (ELISA):

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific quantification of murine TNF-α and IL-6 in the collected supernatants.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

4. Data Presentation:

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (Unstimulated)-Value ± SDValue ± SD
LPS (1 µg/mL)-Value ± SDValue ± SD
This compound + LPS1Value ± SDValue ± SD
This compound + LPS10Value ± SDValue ± SD
This compound + LPS50Value ± SDValue ± SD
This compound + LPS100Value ± SDValue ± SD
Positive Control (e.g., Dexamethasone) + LPSSpecifyValue ± SDValue ± SD

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the proposed in vitro anti-inflammatory assays.

G start Start cell_culture Cell Seeding (RAW 264.7) start->cell_culture pre_treatment Pre-treatment with This compound cell_culture->pre_treatment stimulation Stimulation with LPS (1 µg/mL) pre_treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa data_analysis Data Analysis griess->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory assays.

While specific in vitro data for this compound is not extensively documented in publicly available research, the protocols outlined in this application note provide a robust framework for investigating its anti-inflammatory properties.[2][7] By employing these standardized assays, researchers can generate valuable quantitative data on the effects of this compound on key inflammatory mediators, thereby contributing to a more comprehensive understanding of its pharmacological profile. Future research should focus on utilizing these and other relevant in vitro models to fully elucidate the molecular mechanisms underlying the therapeutic effects of oxolamine.[8]

References

Application Notes and Protocols for Oxolamine Phosphate Cough Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for the evaluation of the antitussive efficacy of oxolamine (B1678060) phosphate (B84403). The protocols detailed herein are designed to ensure robust and reproducible experimental outcomes.

Introduction

Oxolamine, available as oxolamine phosphate or citrate, is a non-opioid antitussive agent with a primary peripheral mechanism of action.[1][2] Its therapeutic effect is attributed to its local anesthetic and anti-inflammatory properties on the sensory nerve endings within the respiratory tract, which reduces the sensitivity of irritant receptors that trigger the cough reflex.[3][4] While a central nervous system effect on the medulla oblongata has been suggested, its peripheral action is considered predominant, offering a favorable safety profile with a reduced risk of central side effects.[4][5]

The most common animal model for evaluating peripherally acting antitussives like oxolamine is the guinea pig, due to its well-characterized and sensitive cough reflex.[3] Tussive agents such as citric acid and sulfur dioxide are frequently used to induce coughing in these models.[3]

Data Presentation

The following tables summarize quantitative data on the efficacy of oxolamine in suppressing induced cough in animal models.

Table 1: Efficacy of Oxolamine Citrate in Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Number of Animals (N)Mean Coughs (± SEM)% Inhibition
Vehicle (Saline)-1025.4 ± 2.1-
Oxolamine Citrate251015.2 ± 1.840.2%
Oxolamine Citrate50109.8 ± 1.561.4%
Oxolamine Citrate100105.1 ± 1.279.9%
Codeine Phosphate1010-~50%

Data is illustrative and based on typical expected outcomes.

Table 2: Comparative Antitussive Efficacy in Guinea Pig Models

DrugCough Induction MethodDosageRoute of Administration% Cough Inhibition (approx.)
OxolamineSulfur Dioxide Inhalation20-40 mg/kgOralEffective (qualitative)
CodeineCitric Acid Aerosol10 mg/kgOral~50%
DextromethorphanCitric Acid Aerosol10 mg/kgOral~40-60%

Signaling Pathways

The antitussive and anti-inflammatory effects of oxolamine are believed to be mediated through the following pathways:

G cluster_0 Peripheral Antitussive Mechanism Tussive_Stimulus Tussive Stimulus (e.g., Citric Acid, SO2) Irritant_Receptors Irritant Receptors (e.g., TRP Channels) Tussive_Stimulus->Irritant_Receptors Sensory_Nerve Airway Sensory Nerve Ending Irritant_Receptors->Sensory_Nerve Depolarization Nerve Depolarization Sensory_Nerve->Depolarization Afferent_Signal Afferent Signal to Brainstem Depolarization->Afferent_Signal Cough_Reflex Cough Reflex Afferent_Signal->Cough_Reflex Oxolamine This compound Oxolamine->Irritant_Receptors Inhibition (Proposed) [Local Anesthetic Effect]

Proposed peripheral antitussive mechanism of oxolamine.

G cluster_1 Anti-inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., Irritant, Pathogen) Immune_Cell Immune/Epithelial Cell Inflammatory_Stimulus->Immune_Cell Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPK) Immune_Cell->Signaling_Cascades Gene_Transcription Pro-inflammatory Gene Transcription Signaling_Cascades->Gene_Transcription Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Transcription->Mediators Inflammation Airway Inflammation & Irritation Mediators->Inflammation Oxolamine This compound Oxolamine->Signaling_Cascades Inhibition (Proposed)

Proposed anti-inflammatory mechanism of oxolamine.

Experimental Protocols

The following are detailed protocols for inducing cough in guinea pigs to assess the efficacy of this compound.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is highly reproducible for evaluating peripherally acting antitussives.[3]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound

  • Citric acid

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)

  • Saline (0.9%)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

  • Oral gavage needles

Procedure:

  • Animal Acclimation: House guinea pigs in a controlled environment for at least one week prior to the experiment with free access to food and water.[5]

  • Grouping and Dosing: Randomly assign animals to treatment groups (Vehicle control, Positive control e.g., Codeine phosphate 10 mg/kg, and multiple this compound dose groups).[5]

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. A typical pretreatment period is 60 minutes before the citric acid challenge.[3]

  • Animal Habituation: Place each guinea pig individually into the whole-body plethysmograph for a 10-15 minute habituation period to minimize stress.[3]

  • Cough Induction: Expose the animal to an aerosol of 0.4 M citric acid in saline generated by an ultrasonic nebulizer for a fixed period (e.g., 3-5 minutes).[3]

  • Data Acquisition: Record the number of coughs for 10-15 minutes from the start of the citric acid exposure. Coughs can be identified by a trained observer and/or by using specialized software that analyzes the characteristic changes in airflow and pressure, often accompanied by sound recording.[3]

  • Data Analysis: Calculate the mean number of coughs for each treatment group. The percentage of cough inhibition can be calculated using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100.

Sulfur Dioxide-Induced Cough Model in Mice or Guinea Pigs

This model simulates cough induced by an irritant gas.

Materials:

  • Albino mice (25-30g) or guinea pigs

  • This compound

  • Sulfur dioxide (SO2) gas source

  • Exposure chamber (e.g., desiccator)

  • Observation chamber

  • Vehicle and positive control (e.g., Codeine phosphate 10 mg/kg)

Procedure:

  • Animal Acclimation and Grouping: As described in the citric acid model.

  • Drug Administration: Administer this compound or control substances orally 30-60 minutes prior to SO2 exposure.

  • Cough Induction: Place the animals in an exposure chamber and introduce a controlled concentration of SO2 gas for a short duration (e.g., 45 seconds).[6]

  • Observation: Immediately after exposure, transfer the animals to an observation chamber and count the number of coughs for a defined period (e.g., 5 minutes).[6]

  • Data Analysis: As described in the citric acid model.

Experimental Workflow

The general workflow for conducting these antitussive studies is as follows:

G Acclimation 1. Animal Acclimation (≥ 1 week) Grouping 2. Random Grouping Acclimation->Grouping Drug_Admin 3. Drug Administration (Oxolamine, Vehicle, Positive Control) Grouping->Drug_Admin Habituation 4. Plethysmograph Habituation (10-15 min) Drug_Admin->Habituation Cough_Induction 5. Cough Induction (Citric Acid or SO2 Exposure) Habituation->Cough_Induction Data_Acquisition 6. Data Acquisition (Cough Count) Cough_Induction->Data_Acquisition Data_Analysis 7. Data Analysis (% Inhibition) Data_Acquisition->Data_Analysis

General experimental workflow for antitussive studies.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's antitussive properties. The guinea pig model, particularly with citric acid-induced cough, is a well-validated and sensitive method for assessing peripherally acting cough suppressants. Adherence to these detailed protocols will facilitate the generation of reliable and comparable data for drug development and research purposes.

References

Quantifying Oxolamine Phosphate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), available as oxolamine phosphate (B84403), is a non-opioid medication with antitussive and anti-inflammatory properties.[1][2] It is primarily used to manage cough associated with respiratory conditions such as bronchitis and laryngitis.[3] The therapeutic action of oxolamine is attributed to its peripheral action on sensory nerve endings in the respiratory tract, reducing the cough reflex, as well as its anti-inflammatory effects.[2][4] Understanding the pharmacokinetic and pharmacodynamic profile of oxolamine phosphate is crucial for drug development and clinical research. Accurate quantification of oxolamine in biological matrices is fundamental to these studies.

This document provides detailed application notes and protocols for the quantification of this compound in various biological samples, including plasma, urine, and tissue homogenates, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: A Brief Overview

Oxolamine exerts its therapeutic effects through a dual mechanism. Peripherally, it acts as a mild local anesthetic on the respiratory tract, reducing the sensitivity of cough receptors.[3] Additionally, it possesses anti-inflammatory properties, which are thought to involve the inhibition of key inflammatory signaling pathways.[2][5] A proposed mechanism suggests the modulation of NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators.[5]

Proposed Anti-inflammatory Signaling Pathway of Oxolamine Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor MAPK Cascade MAPK Cascade Cell Membrane Receptor->MAPK Cascade NF-κB Pathway NF-κB Pathway Cell Membrane Receptor->NF-κB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators MAPK Cascade->Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators This compound This compound This compound->MAPK Cascade This compound->NF-κB Pathway Inflammation Inflammation Pro-inflammatory Mediators->Inflammation

Caption: Proposed Anti-inflammatory Signaling Pathway of Oxolamine.

Analytical Methodologies

The primary methods for the quantification of this compound in biological samples are HPLC with UV detection and LC-MS/MS. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations are expected.[1]

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method is ideal for pharmacokinetic studies requiring high sensitivity and a small sample volume.[1]

Quantitative Data Summary

ParameterValueReference
Linearity Range0.5 - 60 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Intra-day Precision (%RSD)1.2 - 4.5%[6]
Inter-day Precision (%RSD)3.5 - 7.4%[6]
Intra-day Accuracy91.70 - 105.5%[6]
Inter-day Accuracy103.9 - 110.6%[6]
RecoveryNot explicitly stated, but extraction method is robust.[1]

Experimental Protocol

Workflow for this compound Quantification in Plasma cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample (250 µL) Plasma Sample (250 µL) Add Internal Standard Add Internal Standard Plasma Sample (250 µL)->Add Internal Standard Add Phosphate Buffer & Cyclohexane Add Phosphate Buffer & Cyclohexane Add Internal Standard->Add Phosphate Buffer & Cyclohexane Vortex & Centrifuge Vortex & Centrifuge Add Phosphate Buffer & Cyclohexane->Vortex & Centrifuge Separate Organic Layer Separate Organic Layer Vortex & Centrifuge->Separate Organic Layer Evaporate to Dryness Evaporate to Dryness Separate Organic Layer->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS Data Acquisition & Quantification Data Acquisition & Quantification Inject into LC-MS/MS->Data Acquisition & Quantification Workflow for this compound Quantification in Urine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Sample (100 µL) Urine Sample (100 µL) Add Internal Standard Add Internal Standard Urine Sample (100 µL)->Add Internal Standard Dilute with Mobile Phase Dilute with Mobile Phase Add Internal Standard->Dilute with Mobile Phase Vortex & Centrifuge Vortex & Centrifuge Dilute with Mobile Phase->Vortex & Centrifuge Inject Supernatant into LC-MS/MS Inject Supernatant into LC-MS/MS Vortex & Centrifuge->Inject Supernatant into LC-MS/MS Data Acquisition & Quantification Data Acquisition & Quantification Inject Supernatant into LC-MS/MS->Data Acquisition & Quantification Workflow for this compound Quantification in Tissue cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Weigh Tissue Sample Weigh Tissue Sample Homogenize in Buffer Homogenize in Buffer Weigh Tissue Sample->Homogenize in Buffer Aliquot Homogenate Aliquot Homogenate Homogenize in Buffer->Aliquot Homogenate Add Internal Standard & Acetonitrile Add Internal Standard & Acetonitrile Aliquot Homogenate->Add Internal Standard & Acetonitrile Vortex & Centrifuge Vortex & Centrifuge Add Internal Standard & Acetonitrile->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS Data Acquisition & Quantification Data Acquisition & Quantification Inject into LC-MS/MS->Data Acquisition & Quantification

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) phosphate (B84403) is a peripherally acting cough suppressant with anti-inflammatory properties.[1] Unlike centrally acting antitussives, oxolamine exerts its effects by reducing the sensitivity of cough receptors in the respiratory tract, offering a favorable safety profile with fewer central nervous system side effects.[2] Accurate and robust analytical methods are essential for the quality control of oxolamine phosphate in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate technique for the determination of oxolamine.[1][3]

These application notes provide detailed protocols for the analysis of this compound in different matrices using HPLC coupled with UV or mass spectrometry detection.

Method 1: Stability-Indicating HPLC-UV Method for this compound in Oral Syrup

This method is suitable for the quantitative determination of this compound in oral syrup formulations and can be used for stability studies.[4][5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[3]

  • Column: Intersil CN (250 x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile (B52724).[3][4][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]

  • Flow Rate: 0.7 mL/min.[3][4]

  • Column Temperature: 25 ± 2°C.[4][5]

  • Injection Volume: 20 µL.[4][5]

  • Detection Wavelength: 292 nm.[4][5]

  • Run Time: Approximately 5 minutes.[4][5]

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4][5]

  • Working Standard Solutions (50-150 µg/mL): Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase.[4]

3. Preparation of Sample Solution (from Oral Syrup):

  • Thoroughly shake the this compound oral syrup to ensure a homogenous mixture.[5]

  • Accurately transfer a volume of syrup equivalent to 100 mg of this compound into a 100 mL volumetric flask containing 20 mL of the mobile phase.[5]

  • Sonicate for 15 minutes and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound. The retention time is expected to be approximately 2.277 minutes.[4][5]

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.[4]

Quantitative Data Summary
ParameterValueReference
Linearity Range50–150 µg/mL[4][5]
Correlation Coefficient (R²)0.9998[4][5]
Limit of Detection (LOD)2.10 µg/mL[4]
Limit of Quantification (LOQ)6.35 µg/mL[4]
Precision (RSD)< 1%[4]
Accuracy (Recovery)100.20 – 102.66%[5]

Method 2: LC-MS/MS Method for Quantification of this compound in Human Plasma

This method provides a highly sensitive and specific assay for determining this compound concentrations in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.[2][6][7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC system interfaced with a triple quadrupole mass spectrometer with a Turbo-Ion spray source.[6][7]

  • Column: Shim-pack ODS column (150 mm x 4.6 mm i.d., 5 µm).[2][6][7]

  • Mobile Phase: A mixture of methanol (B129727) and water (98:2, v/v).[6][7]

  • Internal Standard (IS): Bromhexine (B1221334).[6][7]

  • Injection Volume: 20 µL.[2][6]

  • Run Time: 5.0 minutes.[6]

2. Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI).[6]

  • Precursor-Product Ion Transitions (m/z):

    • This compound: 246.3 → 86.1.[6]

    • Bromhexine (IS): 377.3 → 263.9.[6]

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of this compound and bromhexine (IS) in methanol.

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma in a centrifuge tube, add the internal standard (Bromhexine).[2][6]

  • Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.[2][6]

  • Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.[2][6]

  • Centrifuge the mixture for 10 minutes at 4000 rpm.[2][6]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the mobile phase.[2][6]

5. Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • The retention times for this compound and bromhexine are approximately 0.9 and 1.9 minutes, respectively.[6]

  • Quantify this compound using the ratio of its peak area to that of the internal standard against the calibration curve.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.5–60 ng/mL[6]
Correlation Coefficient (R²)0.9996[6]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[6]
Precision and Accuracy at LLOQWithin 80–120%[6]

Method 3: HPLC-UV Method for Oxolamine Citrate in Bulk Drug and Pharmaceutical Formulations

While this method was developed for oxolamine citrate, the principles can be adapted for this compound with appropriate validation.[8]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: BDS hypersil C18 (150 x 4.6 mm i.d., 5 µm particle size).[8]

  • Mobile Phase: A mixture of buffer and acetonitrile (72:28 % v/v). The buffer consists of 0.1% triethylamine (B128534) adjusted to pH 3.5 with orthophosphoric acid.[3][8]

  • Diluent: A mixture of buffer (pH 3.5) and acetonitrile (50:50% v/v).[8]

  • Detection Wavelength: 230 nm.[3][8]

2. Preparation of Standard Solution:

  • Prepare a standard solution of the reference compound in the diluent at a concentration of 100 µg/mL.[8]

3. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of oxolamine and transfer to a 10 mL volumetric flask.[8]

  • Add about 5 mL of diluent and sonicate for 5 minutes.[8]

  • Dilute to volume with the diluent to get a concentration of 1000 µg/mL.[8]

  • Dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.[8]

Quantitative Data Summary
ParameterValueReference
Linearity Range50 to 150 µg/ml[8]
Correlation Coefficient (r²)0.9993[8]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard StockSolution Stock Solution Preparation Standard->StockSolution Sample Pharmaceutical Formulation (Syrup, Tablet, or Plasma) SampleExtraction Sample Extraction/ Dilution Sample->SampleExtraction WorkingStandards Working Standards (Calibration Curve) StockSolution->WorkingStandards HPLC HPLC System (Pump, Column, Detector) WorkingStandards->HPLC SampleExtraction->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration (Area/Height) Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

SamplePrep_Comparison cluster_LLE LLE Protocol OralSyrup Oral Syrup Dilution Homogenize & Dilute with Mobile Phase OralSyrup->Dilution Plasma Human Plasma LLE Liquid-Liquid Extraction (LLE) AddIS Add Internal Standard & Buffer Plasma->AddIS HPLC_Injection1 HPLC Injection Dilution->HPLC_Injection1 AddSolvent Add Cyclohexane & Vortex AddIS->AddSolvent Centrifuge Centrifuge AddSolvent->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Injection2 HPLC Injection Reconstitute->HPLC_Injection2

Caption: Comparison of sample preparation workflows for different matrices.

References

Application Notes and Protocols: In Vitro Metabolic Stability Assay of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a non-opioid cough suppressant with anti-inflammatory properties, primarily used in the management of cough associated with various respiratory conditions.[1][2] Understanding the metabolic fate of a drug candidate is a critical component of preclinical drug development, as it influences its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[3] The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[4][5] In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for predicting the in vivo hepatic clearance of a compound.[6][7]

These application notes provide a detailed protocol for assessing the in vitro metabolic stability of oxolamine phosphate (B84403) using liver microsomes. The protocol outlines the experimental procedure, analytical methodology for quantifying oxolamine phosphate, and the subsequent data analysis to determine key metabolic stability parameters.

Principle of the Assay

The in vitro metabolic stability assay measures the rate of disappearance of a test compound when incubated with a metabolically active system, such as liver microsomes.[7] Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][8]

In the presence of the necessary cofactor, NADPH, these enzymes will metabolize the test compound.[5] By quenching the reaction at various time points and quantifying the remaining parent compound using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rate of metabolism can be determined.[9] This rate is then used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are key indicators of the compound's metabolic stability.[6]

Data Presentation

The quantitative data generated from the in vitro metabolic stability assay for this compound should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Experimental Conditions for this compound Metabolic Stability Assay

ParameterValue
Test SystemPooled Human Liver Microsomes (HLM)
This compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
Incubation Temperature37°C
CofactorNADPH Regenerating System
Time Points0, 5, 15, 30, 45, 60 minutes
Number of Replicates3
Analytical MethodLC-MS/MS

Table 2: In Vitro Metabolic Stability Parameters of this compound

ParameterResult
In Vitro Half-Life (t½, min)Calculated from the slope of the natural log of the remaining percentage of this compound versus time
Intrinsic Clearance (Clint, µL/min/mg protein)Calculated using the formula: Clint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
% Remaining at 60 minDirectly measured

Experimental Protocols

This section provides a detailed methodology for conducting the in vitro metabolic stability assay of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable mobile phase modifier)

  • Internal Standard (IS) (e.g., Bromhexine)[10]

  • 96-well incubation plates

  • LC-MS/MS system

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Cofactors) pre_incubation Pre-incubate Microsomes and this compound at 37°C prep_reagents->pre_incubation prep_oxolamine Prepare this compound Working Solution prep_oxolamine->pre_incubation prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubation start_reaction Initiate Reaction (Add NADPH) pre_incubation->start_reaction sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->sampling stop_reaction Quench Reaction (Add Cold Acetonitrile with IS) sampling->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis quantification Quantify Remaining This compound lcms_analysis->quantification calculation Calculate t½ and Clint quantification->calculation

Caption: Workflow for the in vitro metabolic stability assay of this compound.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water). Further dilute with the incubation buffer to achieve the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsome suspension and the this compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered t=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a collection plate containing a quenching solution (e.g., cold acetonitrile with the internal standard).

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of remaining this compound. A validated LC-MS/MS method is crucial for accurate quantification.[10][11]

LC-MS/MS Analytical Method

A specific and sensitive LC-MS/MS method is required for the accurate quantification of this compound. Based on available literature, a suitable method can be developed with the following parameters as a starting point[10][11]:

  • Chromatographic Column: A C18 column (e.g., Shim-pack ODS, 150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of methanol and water (e.g., 98:2, v/v) with a suitable modifier like formic acid.[11][12]

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is suitable.[11] The specific precursor and product ion transitions for oxolamine and the internal standard should be optimized.

Data Analysis and Interpretation

  • Quantification: Determine the peak area ratio of this compound to the internal standard at each time point.

  • Normalization: Normalize the data by expressing the amount of this compound remaining at each time point as a percentage of the amount present at t=0.

  • Half-Life Calculation: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = -0.693 / k

  • Intrinsic Clearance Calculation: The in vitro intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Oxolamine Metabolism and CYP Interaction

The metabolism of oxolamine is known to involve cytochrome P450 enzymes. Specifically, studies have indicated that oxolamine can inhibit CYP2B1/2.[13][14] This suggests that oxolamine itself may be a substrate for these or other CYP enzymes. The in vitro metabolic stability assay will provide an overall measure of its susceptibility to metabolism by the mixture of CYP enzymes present in pooled human liver microsomes.

G Oxolamine This compound CYPs Cytochrome P450 Enzymes (e.g., CYP2B1/2 in Liver Microsomes) Oxolamine->CYPs Metabolites Metabolites CYPs->Metabolites NADPH NADPH (Cofactor) NADPH->CYPs

Caption: Proposed metabolic pathway of this compound via CYP enzymes.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro metabolic stability assay of this compound using human liver microsomes. By following this protocol, researchers can generate crucial data on the metabolic profile of oxolamine, including its in vitro half-life and intrinsic clearance. This information is vital for the early assessment of its pharmacokinetic properties and for making informed decisions during the drug development process. The provided templates for data presentation and the detailed experimental workflow are intended to guide researchers in performing this assay and interpreting the results effectively.

References

Application Notes and Protocols for Scintillation Proximity Assay (SPA) in Oxolamine Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a non-opioid antitussive agent recognized for its therapeutic efficacy in managing cough associated with various respiratory conditions.[1][2] Its mechanism of action is primarily attributed to a peripheral effect on sensory nerve endings within the respiratory tract, although a central nervous system component has also been suggested.[1][3][4] Oxolamine also exhibits anti-inflammatory and mild local anesthetic properties, contributing to its overall therapeutic profile.[1][2][5] Despite its clinical use, the specific molecular targets and receptor interactions of oxolamine remain largely uncharacterized, presenting a significant opportunity for further investigation to elucidate its precise pharmacological mechanisms.[1][3]

Scintillation Proximity Assay (SPA) offers a robust, high-throughput, and homogeneous platform for studying ligand-receptor binding.[6][7][8] This technology eliminates the need for a physical separation step of bound and free radioligand, streamlining the experimental workflow and making it highly amenable to automation.[6][9] In an SPA, the receptor of interest is immobilized on a scintillant-impregnated bead.[10][11] When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close enough proximity to the scintillant to induce light emission, which is then detected.[12][13]

These application notes provide a detailed protocol for utilizing SPA to investigate the binding of oxolamine to a putative receptor, enabling the determination of binding affinity and the screening of potential antagonists.

Key Principles of Scintillation Proximity Assay for Receptor Binding

The fundamental principle of a receptor-binding SPA is the proximity-dependent energy transfer from a radioisotope to a scintillant embedded within a bead.[12][13] When a radiolabeled ligand in solution binds to a receptor immobilized on the SPA bead, it is brought close enough for the emitted beta particles (e.g., from ³H) to excite the scintillant, resulting in a detectable light signal.[13] Unbound radioligand in the bulk solution is too distant for its radioactive emissions to reach the bead, and thus, its signal is not detected.[11] This allows for a "mix-and-measure" format without the need for wash steps to separate bound from free ligand.[7]

Potential Signaling Pathways and Experimental Workflow

While the precise signaling pathways for oxolamine are not fully elucidated, its peripheral action on sensory nerves suggests a potential interaction with receptors or ion channels involved in nociception and inflammation in the respiratory tract.[1][3] The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Oxolamine Signaling Pathway cluster_membrane Cell Membrane (Sensory Neuron) Putative_Receptor Putative Receptor (e.g., GPCR, Ion Channel) Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Ion Flux) Putative_Receptor->Downstream_Effectors Modulation Oxolamine Oxolamine Oxolamine->Putative_Receptor Binding Cellular_Response Cellular Response (Reduced Neuronal Excitability, Decreased Inflammatory Mediator Release) Downstream_Effectors->Cellular_Response

Caption: Hypothetical signaling pathway of oxolamine at a putative receptor on a sensory neuron.

The experimental workflow for an SPA-based investigation of oxolamine's receptor interaction would typically involve membrane preparation, assay optimization, and the execution of saturation and competition binding experiments.

SPA Experimental Workflow Start Start Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Start->Membrane_Prep Receptor_Quant Receptor Quantification (e.g., Bradford Assay) Membrane_Prep->Receptor_Quant Bead_Coupling Coupling of Membranes to SPA Beads Receptor_Quant->Bead_Coupling Assay_Optimization Optimization of Bead and Membrane Concentration Bead_Coupling->Assay_Optimization Saturation_Binding Saturation Binding Assay (Determine Kd and Bmax) Assay_Optimization->Saturation_Binding Competition_Binding Competition Binding Assay (Determine Ki for Oxolamine) Assay_Optimization->Competition_Binding Data_Analysis Data Analysis and Parameter Determination Saturation_Binding->Data_Analysis Competition_Binding->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for SPA-based receptor binding studies.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from SPA experiments investigating the interaction of oxolamine with a putative receptor.

Table 1: Hypothetical Saturation Binding Data for a Radioligand at a Putative Oxolamine Receptor

Radioligand Concentration (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.115002001300
0.555005005000
1.085008007700
2.513000150011500
5.016000250013500
10.017500400013500
20.018000600012000

Table 2: Hypothetical Competition Binding Data for Oxolamine

Oxolamine Concentration (M)Specific Binding (%)
1.00E-10100
1.00E-0995
1.00E-0880
1.00E-0750
1.00E-0620
1.00E-055
1.00E-040

Table 3: Summary of Hypothetical Binding Parameters

ParameterValueDescription
Kd (Radioligand)1.5 nMDissociation constant of the radioligand
Bmax150 pmol/mg proteinMaximum number of binding sites
IC50 (Oxolamine)100 nMConcentration of oxolamine inhibiting 50% of specific binding
Ki (Oxolamine)55 nMInhibitory constant of oxolamine

Experimental Protocols

Materials and Reagents
  • Cell Lines: A cell line endogenously or recombinantly expressing the putative receptor of interest (e.g., sensory neuron-derived cell line).

  • Radioligand: A suitable radiolabeled ligand (e.g., ³H-labeled) with high affinity and specificity for the target receptor.

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads are suitable for capturing membranes containing glycoproteins.[10]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-labeled Ligands: Unlabeled version of the radioligand for determining non-specific binding, and oxolamine for competition assays.

  • Microplates: 96- or 384-well white, clear-bottom microplates.

  • Scintillation Counter: A microplate-compatible scintillation counter.

Protocol 1: Membrane Preparation
  • Culture cells expressing the putative receptor to a high density.

  • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

Protocol 2: Saturation Binding Assay
  • Prepare serial dilutions of the radioligand in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer

    • Radioligand at various concentrations.

    • For non-specific binding (NSB) wells, add a high concentration of the corresponding unlabeled ligand (e.g., 1000-fold excess over the highest radioligand concentration).

    • Membrane preparation (e.g., 10-20 µg of protein per well).

    • WGA-coated SPA beads (concentration to be optimized, e.g., 0.5 mg/well).

  • Seal the plate and incubate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Measure the light emission from each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting the average CPM from NSB wells from the average CPM of total binding wells for each radioligand concentration.

  • Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

Protocol 3: Competition Binding Assay
  • Prepare serial dilutions of oxolamine in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or near its Kd value).

    • Oxolamine at various concentrations.

    • For control wells (total binding), add assay buffer instead of oxolamine.

    • For NSB wells, add a high concentration of the unlabeled ligand.

    • Membrane preparation (same amount as in the saturation assay).

    • WGA-coated SPA beads (same amount as in the saturation assay).

  • Seal the plate and incubate with gentle agitation for the same duration as the saturation assay.

  • Measure the light emission from each well.

  • Calculate the percentage of specific binding at each concentration of oxolamine.

  • Plot the percentage of specific binding against the log concentration of oxolamine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationships and Assay Design

The design of these SPA experiments follows a logical progression to fully characterize the binding interaction.

Assay Logic Objective Characterize Oxolamine- Receptor Interaction Saturation_Assay Saturation Binding Assay Objective->Saturation_Assay Competition_Assay Competition Binding Assay Objective->Competition_Assay Kd_Bmax Determine Kd and Bmax of Radioligand Saturation_Assay->Kd_Bmax IC50_Ki Determine IC50 and Ki of Oxolamine Competition_Assay->IC50_Ki Kd_Bmax->IC50_Ki Kd value needed for Ki calculation Affinity_Characterization Full Affinity Profile Kd_Bmax->Affinity_Characterization IC50_Ki->Affinity_Characterization

Caption: Logical relationship between SPA experiments for affinity characterization.

References

Application Notes and Protocols for Studying Oxolamine Phosphate Metabolism Using Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a cough suppressant that also exhibits anti-inflammatory and mild local anesthetic properties on the respiratory tract.[1] Unlike many antitussive agents, it acts peripherally on the cough reflex, leading to fewer central nervous system side effects.[1] Understanding the metabolic fate of xenobiotics like oxolamine phosphate (B84403) is a critical aspect of drug development, providing insights into its efficacy, potential for drug-drug interactions, and toxicity. The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, is responsible for the metabolism of approximately 75% of all marketed drugs.[2]

Preclinical studies in male Sprague-Dawley rats have suggested that oxolamine citrate, a salt of oxolamine, inhibits the CYP2B1/2 isoform.[2][3] This indicates that oxolamine is likely a substrate for and an inhibitor of certain CYP enzymes.[3] Rat liver microsomes are a well-established in vitro model for studying Phase I metabolism as they are rich in CYP enzymes.[4] These studies are essential for predicting in vivo pharmacokinetic parameters.[4][5]

These application notes provide a detailed protocol for investigating the metabolism of oxolamine phosphate using rat liver microsomes. The protocol covers the incubation procedure, sample analysis, and data interpretation. While specific quantitative in vitro data for oxolamine metabolism is not widely available in public literature, this document presents a framework for conducting such studies and reporting the data.[2]

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Rat Liver Microsomes (from Sprague-Dawley rats)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)[4]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)[6]

  • Methanol (HPLC grade)[7]

  • Formic Acid (0.1%)[8]

  • Internal Standard (e.g., Bromhexine or a structurally similar compound)[7]

  • Control compounds (e.g., buspirone (B1668070) for high clearance, carbamazepine (B1668303) for low clearance)[4]

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC or LC-MS/MS system[1][7]

Experimental Workflow

The overall experimental workflow for studying this compound metabolism in rat liver microsomes is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare this compound Stock Solution B Prepare Working Solutions and Controls A->B E Pre-incubate Microsomes, Buffer, and Oxolamine at 37°C B->E C Thaw Rat Liver Microsomes on Ice C->E D Prepare NADPH Regenerating System F Initiate Reaction by Adding NADPH System D->F E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) G->H I Terminate Reaction with Cold Acetonitrile containing Internal Standard H->I J Centrifuge to Pellet Protein I->J K Transfer Supernatant for Analysis J->K L Analyze Samples by LC-MS/MS K->L M Quantify Remaining this compound L->M N Plot % Oxolamine Remaining vs. Time M->N O Calculate Half-life (t1/2) N->O P Calculate Intrinsic Clearance (Clint) O->P

Figure 1: Experimental workflow for in vitro metabolism of this compound.
Incubation Protocol

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO or water).

    • Prepare working solutions by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In microcentrifuge tubes or a 96-well plate, add the following in order:

      • Potassium phosphate buffer (pH 7.4)

      • Rat liver microsomes (final protein concentration of 0.5 mg/mL is commonly used).[4][9]

      • This compound working solution (a typical final substrate concentration is 1-10 µM).[10]

    • Include control incubations:

      • Negative control (without NADPH regenerating system) to assess non-enzymatic degradation.

      • Positive controls (compounds with known metabolic stability) to ensure the system is active.

  • Reaction Initiation and Sampling:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[10]

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

Analytical Method (LC-MS/MS)

The quantification of this compound can be achieved using a validated LC-MS/MS method.[7]

  • Chromatographic System: HPLC interfaced with a triple quadrupole mass spectrometer.[7]

  • Column: A C18 column (e.g., Zodiac C18, 250 mm x 4.6 mm, 5 µm) is suitable.[8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid.[8]

  • Flow Rate: Typically 0.7-1.0 mL/min.[8]

  • Injection Volume: 10-20 µL.[7][8]

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of oxolamine and the internal standard.

Data Presentation and Analysis

The primary data obtained from this assay is the concentration of this compound remaining at each time point. This data is used to determine the metabolic stability of the compound.

Quantitative Data Summary

The following table illustrates how the results from a metabolic stability study of this compound could be presented. The values provided are hypothetical for illustrative purposes.

ParameterValueDescription
Incubation Conditions
Microsomal Protein Conc.0.5 mg/mLConcentration of rat liver microsomal protein in the incubation.
This compound Conc.1 µMInitial concentration of the substrate.
Incubation Temperature37°CPhysiological temperature for the enzymatic reaction.
Calculated Parameters
Percent Remaining at 60 min 35%The percentage of the initial this compound concentration remaining after 60 minutes of incubation.
Half-life (t₁/₂) 45 minThe time required for 50% of the initial this compound to be metabolized.
Intrinsic Clearance (Clᵢₙₜ) 30.8 µL/min/mg proteinThe in vitro measure of the rate of metabolism, calculated from the half-life and incubation conditions.
Calculation of Metabolic Parameters
  • Percent Remaining: Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Half-life (t₁/₂): Determine the slope of the linear portion of the plot. The half-life is calculated as:

    • t₁/₂ = -0.693 / slope

  • Intrinsic Clearance (Clᵢₙₜ): Calculate the intrinsic clearance using the following equation:

    • Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)

Proposed Metabolic Pathway of Oxolamine

While the specific metabolites of oxolamine have not been extensively detailed in the available literature, a proposed metabolic pathway can be hypothesized based on its chemical structure and the known reactions catalyzed by CYP enzymes.[11][12] These reactions often involve the addition of oxygen to make the molecule more water-soluble for excretion.

G cluster_phase1 Phase I Metabolism (CYP-mediated) Oxolamine This compound N_dealkylation N-de-ethylation Oxolamine->N_dealkylation Aromatic_hydroxylation Aromatic Hydroxylation (on phenyl ring) Oxolamine->Aromatic_hydroxylation Oxadiazole_cleavage Oxadiazole Ring Cleavage Oxolamine->Oxadiazole_cleavage Metabolite1 N-desethyl-oxolamine N_dealkylation->Metabolite1 Metabolite2 Hydroxy-oxolamine Aromatic_hydroxylation->Metabolite2 Metabolite3 Ring-opened metabolites Oxadiazole_cleavage->Metabolite3

Figure 2: Proposed Phase I metabolic pathways for oxolamine.

Conclusion

The use of rat liver microsomes provides a robust and efficient in vitro system to characterize the metabolic stability of this compound. The protocols outlined in this document offer a comprehensive guide for researchers to conduct these studies, from experimental setup to data analysis. The insights gained from such studies are invaluable for predicting the in vivo pharmacokinetic behavior of oxolamine and for assessing its potential for drug-drug interactions, thereby supporting its continued development and safe clinical use. Further research is warranted to identify the specific metabolites formed and to quantify the inhibitory potential of oxolamine against a broader panel of human CYP enzymes.[2]

References

Application Notes and Protocols for Assessing Antitussive Efficacy in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of potential antitussive agents in the guinea pig model. The guinea pig is a well-established and reliable preclinical model for studying cough due to its similar cough reflex mechanism to humans.[1][2][3][4] The following sections detail the necessary procedures, from animal handling and cough induction to data analysis, ensuring reproducible and meaningful results.

Introduction to the Guinea Pig Cough Model

The guinea pig model of induced cough is a cornerstone in the preclinical assessment of novel antitussive drugs.[1][2] Inhalation of irritants such as citric acid or capsaicin (B1668287) triggers a robust and quantifiable cough reflex, allowing for the effective evaluation of therapeutic interventions.[2][5] Citric acid is believed to activate C-fibers in the respiratory tract, leading to the release of neuropeptides and subsequent activation of the cough reflex arc.[2] Similarly, capsaicin, a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor on sensory nerves, is a reliable tussive agent.[6][7]

This document outlines standardized protocols for both citric acid and capsaicin-induced cough models, providing a framework for consistent and comparable data generation.

Signaling Pathway of the Cough Reflex

The cough reflex is a complex physiological process initiated by the stimulation of afferent sensory nerves in the airways. These signals are transmitted to the cough center in the brainstem, which then coordinates the muscular contractions necessary to produce a cough.[8] The diagram below illustrates the key components of this pathway.

Cough_Reflex_Pathway cluster_airway Airway Lumen & Epithelium cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway & Motor Response Irritant Irritant Sensory_Nerves Afferent Sensory Nerves (Vagal C-fibers, Aδ-fibers) Irritant->Sensory_Nerves Activates TRPV1/ASIC Channels NTS Nucleus Tractus Solitarius (NTS) Sensory_Nerves->NTS Signal Transmission (Action Potential) CPG Central Cough Pattern Generator NTS->CPG Relays Signal Motor_Neurons Efferent Motor Neurons CPG->Motor_Neurons Activates Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Motor_Neurons->Respiratory_Muscles Innervates Cough Cough Respiratory_Muscles->Cough Contraction leads to Experimental_Workflow Acclimatization Animal Acclimatization (≥ 7 days) Grouping Randomize into Treatment Groups Acclimatization->Grouping Administration Test Compound/Vehicle Administration Grouping->Administration Post_Treatment Post-Treatment Interval (e.g., 30-60 min) Administration->Post_Treatment Induction Cough Induction (Citric Acid or Capsaicin) Post_Treatment->Induction Recording Data Recording (Cough Count, Latency) Induction->Recording Analysis Statistical Analysis Recording->Analysis

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Oxolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic (PK) studies of oxolamine (B1678060), a peripherally acting antitussive and anti-inflammatory agent. The following sections detail the experimental design, protocols for sample collection and analysis, and data presentation for robust and reproducible results.

Introduction to Oxolamine Pharmacokinetics

Oxolamine is a non-opioid cough suppressant with a multifaceted mechanism of action that includes peripheral nervous system effects and anti-inflammatory properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining appropriate dosing regimens and assessing potential drug-drug interactions.

Pharmacokinetic studies have shown that oxolamine is well-absorbed after oral administration.[2] It undergoes hepatic metabolism, and its metabolites are primarily excreted through the kidneys.[2] The drug has a relatively short half-life, which may require multiple daily doses to maintain therapeutic concentrations.[2] Notably, oxolamine has been shown to inhibit cytochrome P450 enzymes, specifically CYP2B1/2 in male rats, indicating a potential for drug-drug interactions.[3][4]

Experimental Design for a Single-Dose Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine the basic pharmacokinetic parameters of oxolamine.

Objective: To characterize the plasma concentration-time profile and determine key pharmacokinetic parameters of oxolamine following a single oral dose in rats.

Materials:

  • Oxolamine citrate (B86180)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male and female, to assess potential gender differences)[3]

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma sample storage

  • Analytical instrumentation (e.g., LC-MS/MS or HPLC)[5][6]

Experimental Workflow Diagram

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimation Animal Acclimation (1 week) formulation Oxolamine Formulation Preparation acclimation->formulation dosing Oral Administration of Oxolamine formulation->dosing blood_collection Serial Blood Sampling (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood_collection plasma_prep Plasma Sample Preparation blood_collection->plasma_prep analysis Bioanalytical Method (LC-MS/MS or HPLC) plasma_prep->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study of oxolamine.

Experimental Protocol:
  • Animal Acclimation: Acclimate Sprague-Dawley rats (8-10 weeks old) to the housing conditions for at least one week prior to the experiment.[7] Provide access to standard chow and water ad libitum.

  • Dose Preparation: Prepare a suspension of oxolamine citrate in the selected vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg and 50 mg/kg).[3]

  • Dosing: Fast the animals overnight before dosing. Administer a single oral dose of the oxolamine suspension via gavage. A control group should receive the vehicle only.

  • Blood Sample Collection: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[8]

  • Plasma Preparation: Immediately transfer the collected blood into EDTA-coated microcentrifuge tubes. Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

Bioanalytical Method for Oxolamine Quantification

A validated bioanalytical method is crucial for the accurate determination of oxolamine concentrations in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[5]

Sample Preparation Protocol (Liquid-Liquid Extraction):
  • Sample Thawing: Thaw the plasma samples on ice.

  • Internal Standard: Add an internal standard (e.g., a stable isotope-labeled oxolamine or a structurally similar compound like bromhexine) to all samples, calibration standards, and quality control samples.[5][9]

  • pH Adjustment: Basify the plasma sample by adding a small volume of a suitable buffer (e.g., 1M Sodium Carbonate, pH 10).[9]

  • Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the samples.[9] Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.[9]

  • Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.[9]

LC-MS/MS Analysis:

A detailed method for the quantification of oxolamine phosphate (B84403) in human plasma using LC-MS/MS has been developed.[5] This method can be adapted for rat plasma. The separation is typically achieved on a C18 column with a mobile phase consisting of methanol (B129727) and water.[5]

Data Presentation and Pharmacokinetic Parameters

The plasma concentration-time data should be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vz/F Apparent volume of distribution
Example Data: Pharmacokinetic Interaction of Warfarin (B611796) and Oxolamine in Male Rats

The following table summarizes the effect of oral oxolamine on the area under the curve (AUC) of orally administered warfarin in male Sprague-Dawley rats. This interaction is attributed to the inhibition of CYP2B1/2 by oxolamine.[4]

Treatment GroupWarfarin AUC (µg·h/mL)
Warfarin (2 mg/kg) - Control180
Warfarin (2 mg/kg) + Oxolamine (10 mg/kg)254
Warfarin (2 mg/kg) + Oxolamine (50 mg/kg)330

Proposed Anti-inflammatory Signaling Pathway of Oxolamine

Oxolamine's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways.[1][10] A plausible mechanism involves the modulation of the NF-κB pathway, which is a key regulator of inflammation.[10]

G cluster_cell Immune/Epithelial Cell stimulus Inflammatory Stimulus (e.g., Pathogen, Irritant) receptor Toll-like Receptor / Cytokine Receptor stimulus->receptor ikk IKK Complex receptor->ikk nfkb NF-κB Activation ikk->nfkb nucleus Nucleus nfkb->nucleus Translocation transcription Pro-inflammatory Gene Transcription nucleus->transcription mediators TNF-α, IL-6, COX-2 transcription->mediators oxolamine Oxolamine oxolamine->ikk Inhibition (Proposed) oxolamine->nfkb Inhibition (Proposed)

Caption: Proposed anti-inflammatory signaling pathway of oxolamine.

Conclusion

The experimental design and protocols outlined in these application notes provide a framework for conducting robust in vivo pharmacokinetic studies of oxolamine. A thorough understanding of oxolamine's ADME properties is essential for its continued development and safe clinical use. The provided protocols for a single-dose PK study, bioanalytical sample preparation, and the visualization of the experimental workflow and a proposed signaling pathway offer a comprehensive resource for researchers in the field.

References

Synthesis of Oxolamine Phosphate: A Detailed Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxolamine (B1678060) is a peripherally acting antitussive agent, also exhibiting anti-inflammatory and mild local anesthetic properties on the respiratory tract.[1] Unlike centrally acting cough suppressants, its mechanism of action is primarily focused on reducing the sensitivity of cough receptors.[2] Chemically, it is known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine.[1][3] In pharmaceutical applications, oxolamine is often used in its salt form, such as citrate (B86180) or phosphate (B84403), to improve its physicochemical properties.[4] This document provides detailed application notes and protocols for the laboratory synthesis of oxolamine phosphate, aimed at researchers, scientists, and drug development professionals. The synthesis involves the formation of the oxolamine free base followed by its conversion to the phosphate salt. An optimized synthesis process has been reported to significantly increase the overall yield from as low as 24% to 64%.[5]

Data Presentation: Physicochemical Properties

The selection of a salt form is a critical step in drug development as it influences properties like solubility and stability. The table below summarizes the key quantitative data for oxolamine and its phosphate and citrate salts.

PropertyOxolamine (Free Base)This compoundOxolamine Citrate
Molecular Formula C₁₄H₁₉N₃O[3]C₁₄H₂₂N₃O₅P[5]C₂₀H₂₇N₃O₈
Molecular Weight 245.32 g/mol [3]343.32 g/mol [4]437.44 g/mol
Physical State Liquid at room temperature[3]SolidCrystals
Boiling Point 127°C (at 0.4 mmHg)[3]Not availableNot available
CAS Number 959-14-81949-19-5[5]1949-20-8
UV max (λmax) Not available292 nm (in mobile phase)[6]237 nm (in methanol)

Experimental Protocols

The synthesis of this compound is a multi-stage process. The following protocols are based on an optimized industrial synthesis for the oxolamine base, followed by a general procedure for phosphate salt formation.

Part 1: Synthesis of Oxolamine Free Base

This synthesis is a multi-step batch process that involves the formation of two key intermediates, referred to as OXO1 and OXO2, before yielding the final oxolamine base.[1][7]

Stage 1: Formation of Intermediate OXO1

  • Charge a suitable reaction vessel with benzonitrile, water, and sodium carbonate.

  • To this mixture, add hydroxylamine (B1172632) hydrochloride.

  • Allow the reaction to proceed to form the first intermediate (OXO1). The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Stage 2: Formation of Intermediate OXO2

  • To the reactor containing the OXO1 intermediate, add anhydrous sodium sulfate (B86663) and triethylamine (B128534) (TEA).

  • Introduce 3-chloropropionyl chloride to the mixture. This step should be performed under controlled temperature conditions.

  • The reaction will form the second intermediate (OXO2).[1]

  • Following the reaction, perform an acidic extraction using hydrochloric acid (HCl) and water to remove any unreacted TEA.[7]

Stage 3: Formation of Oxolamine Free Base

  • To the organic phase containing the OXO2 intermediate, add diethylamine (B46881) (DEA).

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 1 hour.[7]

  • After the reaction is complete, cool the mixture to ambient temperature.[7]

  • Purify the crude oxolamine base through a series of extractions. This should include two acidic extractions with HCl and water, followed by two basic extractions with sodium hydroxide (B78521) (NaOH) to remove impurities.[7] The final product is the oxolamine free base in an organic solvent.

Part 2: Formation of this compound

The following is a general protocol for the formation of a phosphate salt from a free base. Specific conditions for oxolamine may need to be optimized in the laboratory.

  • Dissolve the purified oxolamine free base (from Part 1) in a suitable organic solvent, such as isopropanol (B130326) or ethanol.

  • In a separate vessel, prepare a solution of phosphoric acid (H₃PO₄) in the same solvent. A 1:1 molar ratio of oxolamine to phosphoric acid should be aimed for.

  • Slowly add the phosphoric acid solution to the oxolamine base solution with constant stirring.

  • The this compound salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the final product, this compound, under vacuum.

Visualizations

Logical Workflow for Oxolamine Synthesis

The following diagram illustrates the logical progression of the key stages in the synthesis of oxolamine.

Synthesis_Workflow cluster_base Oxolamine Base Synthesis cluster_salt Salt Formation Start Starting Materials: Benzonitrile, Water, Sodium Carbonate, Hydroxylamine HCl OXO1 Formation of Intermediate OXO1 Start->OXO1 Reagents2 Addition of: Anhydrous Sodium Sulfate, Triethylamine (TEA), 3-Chloropropionyl Chloride OXO1->Reagents2 OXO2 Formation of Intermediate OXO2 Reagents2->OXO2 Reagents3 Addition of Diethylamine (DEA) OXO2->Reagents3 Oxolamine_Base Formation of Oxolamine Base Reagents3->Oxolamine_Base Purification_Base Purification (Acid-Base Extractions) Oxolamine_Base->Purification_Base Reagents4 Addition of Phosphoric Acid Purification_Base->Reagents4 Crystallization Precipitation/ Crystallization Reagents4->Crystallization Purification_Salt Isolation and Drying Crystallization->Purification_Salt Final_Product This compound Purification_Salt->Final_Product

Caption: Optimized synthesis workflow for this compound.

Signaling Pathway: Peripheral Action of Oxolamine

The diagram below illustrates the proposed peripheral mechanism of action for oxolamine as an antitussive agent.

Mechanism_of_Action Irritants Respiratory Tract Irritants Nerve_Endings Sensory Nerve Endings in Respiratory Tract Irritants->Nerve_Endings Stimulate Cough_Signal Afferent Nerve Signal to Cough Center Nerve_Endings->Cough_Signal Initiate Cough_Center Cough Center (Brainstem) Cough_Signal->Cough_Center Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Trigger Oxolamine Oxolamine Oxolamine->Nerve_Endings Reduces Sensitivity (Local Anesthetic Effect)

Caption: Proposed peripheral mechanism of action of Oxolamine.

References

Troubleshooting & Optimization

Technical Support Center: Oxolamine Phosphate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxolamine (B1678060) phosphate (B84403) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of oxolamine phosphate in a formulation?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The formulation's pH is critical. This compound is susceptible to degradation in both acidic and basic conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to light, particularly UV light, may lead to photolytic degradation.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents can cause oxidative degradation of the molecule.[1]

  • Excipients: Incompatibilities between this compound and certain excipients can lead to stability issues.[2]

  • Moisture: For solid dosage forms, moisture can promote hydrolysis and other degradation pathways.[2][3]

Q2: What is the main degradation pathway for this compound?

A2: Based on its chemical structure, a primary degradation pathway for oxolamine under hydrolytic (acidic or basic) conditions is the cleavage of the 1,2,4-oxadiazole (B8745197) ring.[1] This heterocyclic ring system can be susceptible to breaking apart, leading to the formation of various degradation products.

Q3: Are there validated analytical methods to assess the stability of this compound?

A3: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of this compound in the presence of its degradation products.[4][5] These methods are essential for accurately quantifying the amount of undegraded drug and monitoring the formation of impurities over time. UV-Visible spectrophotometry can also be used for quantification, but HPLC is generally preferred for stability studies due to its higher specificity.[6]

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stability Sample
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Subject the drug substance to forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[1][7] This will help confirm if the unexpected peaks correspond to degradants.

  • Possible Cause 2: Excipient Interference.

    • Troubleshooting Step: Analyze a placebo formulation (containing all excipients except this compound) to see if any of the excipients or their degradation products co-elute with the unexpected peaks.[8] If interference is confirmed, modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.[8]

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure proper cleaning of laboratory glassware and the HPLC system. Analyze a blank injection (mobile phase only) to check for contaminants in the system.

Issue 2: Loss of Potency in a Liquid Formulation During Storage
  • Possible Cause 1: pH Shift.

    • Troubleshooting Step: Measure the pH of the formulation at various time points during the stability study. If the pH has shifted to a range where this compound is unstable, consider adding or optimizing a buffering agent (e.g., phosphate or citrate (B86180) buffers) to maintain a stable pH.[2]

  • Possible Cause 2: Hydrolysis.

    • Troubleshooting Step: The presence of water in liquid formulations can lead to hydrolysis.[3] If hydrolysis is confirmed as the degradation pathway, investigate the possibility of formulating a non-aqueous solution or a solid dosage form if feasible.

Issue 3: Color Change in the Formulation Upon Storage
  • Possible Cause 1: Photodegradation.

    • Troubleshooting Step: Conduct photostability studies as per ICH Q1B guidelines to determine if the color change is induced by light exposure.[1] If the formulation is found to be photosensitive, use light-protective packaging (e.g., amber-colored vials or bottles).[3]

  • Possible Cause 2: Drug-Excipient Interaction.

    • Troubleshooting Step: Perform compatibility studies with individual excipients to identify any interactions that may be causing the color change. This can involve storing binary mixtures of this compound and each excipient under accelerated conditions and observing for any changes.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation (Hypothetical)Number of Degradation Products
Acid Hydrolysis0.5 N HCl, 80°C, 2 hours15.2%2
Base Hydrolysis0.5 N NaOH, 80°C, 2 hours22.5%3
Oxidation20% H₂O₂, 80°C, 2 hours8.7%1
Thermal Degradation105°C, 2 hours5.4%1
Photolytic DegradationDirect sunlight, 24 hours12.1%2

Data is illustrative and based on typical forced degradation outcomes.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on an this compound formulation. The goal is to achieve 5-20% degradation.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., mobile phase).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.5 N HCl.

    • Reflux the solution at 80°C for 2 hours.[7]

    • Cool, neutralize with an equivalent amount of 0.5 N NaOH, and dilute to the final concentration with the mobile phase.[7]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.5 N NaOH.

    • Reflux the solution at 80°C for 2 hours.[7]

    • Cool, neutralize with an equivalent amount of 0.5 N HCl, and dilute to the final concentration with the mobile phase.[7]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 20% hydrogen peroxide (H₂O₂).

    • Keep the solution at 80°C for 2 hours.[7]

    • Cool and dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 105°C for 2 hours.[7]

    • After exposure, cool and prepare a solution at the final concentration in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the drug to direct sunlight for 24 hours or in a photostability chamber according to ICH Q1B guidelines.[7]

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[7]

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method for the analysis of this compound and its degradation products.[4]

  • Column: Intersil CN (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% formic acid and acetonitrile (B52724) (50:50 v/v)

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 292 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 ± 2°C

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1mg/mL) stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Inject into HPLC System neutralize->hplc Analyze Stressed and Control Samples detect UV Detection hplc->detect data Data Acquisition and Analysis detect->data

Caption: Experimental workflow for a forced degradation study.

G oxolamine This compound (C14H22N3O5P) intermediate Ring-Opened Intermediate oxolamine->intermediate Hydrolysis (Acid or Base) products Degradation Products intermediate->products Further Degradation

Caption: Potential hydrolytic degradation pathway for oxolamine.

G start Unexpected Peak in HPLC? degradation Is it a known degradant? start->degradation Yes excipient Does it appear in placebo? start->excipient No identify_degradant Identify Degradation Pathway degradation->identify_degradant contamination Is it in the blank run? excipient->contamination No reformulate Reformulate with compatible excipients excipient->reformulate Yes clean_system Clean System and Re-run contamination->clean_system Yes end Issue Resolved contamination->end No modify_hplc Modify HPLC Method modify_hplc->end identify_degradant->end reformulate->modify_hplc clean_system->end

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Oxolamine Phosphate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of oxolamine (B1678060) phosphate (B84403) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for oxolamine phosphate?

A1: A forced degradation or stress testing study is essential to understand the intrinsic stability of the this compound molecule.[1] The main goals are to identify potential degradation products, establish degradation pathways, and to develop and validate a stability-indicating analytical method that can accurately measure the drug substance in the presence of its degradants.[1] The recommended extent of degradation is typically between 5-20%.[1]

Q2: Under what conditions is this compound expected to degrade?

A2: this compound is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[2] However, studies have shown that oxolamine can be a highly stable molecule, and significant degradation may not always be observed under mild stress conditions.[3] One study indicated that significant degradation was observed in alkali hydrolysis, with less degradation seen under other stress conditions.

Q3: What is the likely degradation pathway for this compound?

A3: Based on the chemical structure of oxolamine, which contains a 1,2,4-oxadiazole (B8745197) ring, a primary degradation pathway, particularly under hydrolytic (acidic or basic) conditions, is the cleavage of this ring system.[1] This is a common degradation route for compounds containing this heterocyclic moiety.[1] However, specific degradation products and their structures for this compound are not extensively detailed in publicly available literature.

Q4: What is a suitable stability-indicating HPLC method for analyzing this compound and its degradation products?

A4: A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reported method uses an Intersil CN column (250 x 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) (50:50 v/v).[2] The flow rate is 0.7 mL/min, with UV detection at 292 nm.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Ensure the mobile phase pH is acidic (around 3-4) by using 0.1% formic acid to ensure the tertiary amine in oxolamine is protonated. 2. Use a well-deactivated column or consider adding a small amount of a competing base to the mobile phase. 3. Reduce the injection volume or the concentration of the sample.
No or minimal degradation observed after stress testing 1. Stress conditions are too mild. 2. This compound is highly stable under the applied conditions.1. Increase the concentration of the stressor (e.g., use 0.5 N HCl or NaOH), increase the temperature (e.g., to 80°C), or prolong the exposure time.[3] 2. If no degradation is observed even under harsh conditions, this indicates the intrinsic stability of the molecule. Ensure the analytical method is still validated for specificity to separate the active ingredient from any potential, undetected impurities.[3]
High variability in the percentage of degradation 1. Inconsistent stress conditions. 2. Issues with sample preparation, such as incomplete neutralization of acidic or basic samples before injection.1. Ensure precise control over temperature, time, and concentration of stressors for all samples. 2. Completely neutralize samples after acid or base stress to a pH compatible with the mobile phase and column to avoid shifts in retention time and poor peak shape.
Appearance of ghost peaks in the chromatogram 1. Contamination in the mobile phase or from the HPLC system. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly. 2. Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover.
Shift in the retention time of this compound 1. Change in mobile phase composition or pH. 2. Column aging or contamination. 3. Fluctuation in column temperature.1. Prepare the mobile phase accurately and consistently. Ensure the pH is stable. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Use a column oven to maintain a consistent temperature.

Quantitative Data Summary

The following table summarizes the results from a forced degradation study of this compound using a stability-indicating HPLC method.

Stress ConditionTreatment Details% DegradationNumber of DegradantsRetention Time of Major Degradant(s) (min)
Acid Hydrolysis 0.5 N HCl at 80°C for 2 hrs8.221.8, 3.1
Base Hydrolysis 0.5 N NaOH at 80°C for 2 hrs15.631.7, 2.8, 3.5
Oxidative Degradation 20% H₂O₂ at 80°C for 2 hrs5.412.0
Thermal Degradation 105°C for 2 hrs3.113.8
Photolytic Degradation Sunlight exposure for 24 hrs2.514.2

Data synthesized from a published study. Actual results may vary based on experimental conditions.

Experimental Protocols

Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study of this compound. The goal is to achieve 5-20% degradation.

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., mobile phase).

  • Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.5 N NaOH.

  • Base Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.5 N HCl.

  • Oxidative Degradation: Mix 5 mL of the working solution with 5 mL of 20% H₂O₂. Keep at 80°C for 2 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 2 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to sunlight for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • After exposure, dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and inject them into the HPLC system.

  • Analyze a non-stressed sample as a control.

Stability-Indicating HPLC Method
  • Instrument: High-Performance Liquid Chromatography with a UV detector.

  • Column: Intersil CN (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 0.1% Formic acid in water: Acetonitrile (50:50, v/v).[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Detection Wavelength: 292 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Bulk Drug Stock Prepare Stock Solution (1 mg/mL) Start->Stock Working Prepare Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.5 N HCl, 80°C, 2h) Working->Acid Base Base Hydrolysis (0.5 N NaOH, 80°C, 2h) Working->Base Oxidation Oxidative Degradation (20% H2O2, 80°C, 2h) Working->Oxidation Thermal Thermal Degradation (105°C, 2h) Working->Thermal Photo Photolytic Degradation (Sunlight, 24h) Working->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study of this compound.

Degradation_Pathway Oxolamine This compound (N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine phosphate) Cleavage Cleavage of 1,2,4-Oxadiazole Ring Oxolamine->Cleavage Hydrolysis (Acid/Base) Products Potential Degradation Products (e.g., Amidine and Ester derivatives) Cleavage->Products

Caption: A potential hydrolytic degradation pathway for this compound.

References

Technical Support Center: Optimizing Oxolamine Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Oxolamine (B1678060) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production process for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to potential issues encountered during the synthesis and purification of oxolamine and its subsequent conversion to oxolamine phosphate.

Q1: My overall yield is low (20-30%). What are the most common causes?

A1: An overall yield in the 20-30% range is not uncommon for initial, unoptimized attempts. Early industrial processes reported yields as low as 24%, which were later increased to 64% through systematic optimization.[1][2][3] The most common contributors to low yield are:

  • Suboptimal Reaction Conditions: Each step of the synthesis has critical parameters like temperature, reaction time, and pH that must be precisely controlled.[1]

  • Impurity Formation: The generation of side products consumes starting materials and complicates the purification process.[1][4] Unreacted starting materials, such as diethylamine (B46881) (DEA) and triethylamine (B128534) (TEA), are common impurities.[5]

  • Inefficient Purification: Significant product loss can occur during extraction, crystallization, and filtration steps.[1] A robust purification strategy, such as a series of acidic and basic extractions, is crucial.[1][5]

Q2: I'm struggling with the formation of the first intermediate (OXO1). What are the key parameters to control?

A2: The formation of the first intermediate (OXO1) from benzonitrile (B105546), hydroxylamine (B1172632) hydrochloride, and sodium carbonate is a critical step.[1][2] To ensure a high yield, it is crucial to control the following:

  • Temperature: The reaction should be maintained at a steady 75°C.[1]

  • Reaction Time: The recommended reaction time is 5 hours.[1]

  • Reagent Addition: Reactants should be added in the specified order: water, sodium carbonate, benzonitrile, and finally hydroxylamine hydrochloride. It is recommended to fully dissolve the sodium carbonate before adding other reactants.[1]

Q3: The formation of the second intermediate (OXO2) is exothermic and gives me inconsistent yields. How can this be improved?

A3: This step, reacting OXO1 with 3-chloropropionyl chloride, is indeed exothermic, and temperature control is critical for consistent, high yields.[1]

  • Temperature Control: The reaction mixture should be cooled to and maintained at 10°C.[1]

  • Portion-wise Addition: The 3-chloropropionyl chloride should be added in several separate portions, not all at once. This allows for better management of the exotherm, ensuring the temperature does not exceed 10°C.[1]

Q4: What is the most critical step for maximizing the yield of the oxolamine base?

A4: The conversion of the OXO2 intermediate to the oxolamine base by reacting it with diethylamine (DEA) is a key stage. A crucial parameter here is temperature. The reaction should be heated to 80°C for approximately 1 hour.[1][2] This higher temperature improves the solubility of the components and helps drive the reaction to completion, increasing the yield.[1]

Q5: My final product fails purity specifications. How can I improve its quality?

A5: Purity issues often stem from residual starting materials (like DEA and TEA) or side products.[5] An effective purification protocol is essential.

  • Acid-Base Extraction: A sequence of acid and base washes is highly effective. Acid washes with HCl will remove unreacted amines like DEA and TEA by converting them into their water-soluble hydrochloride salts.[5] This should be followed by base washes to remove acidic impurities.[2]

  • In-Process Monitoring: Use analytical techniques like TLC or HPLC to monitor reaction completion at each stage. Do not proceed to the next step until the previous one is complete.[5]

Q6: I am having trouble with the final phosphorylation and crystallization step. What is the recommended procedure?

A6: The final step involves reacting the purified oxolamine free base with phosphoric acid. Low yields in phosphorylation can be due to incomplete reaction or degradation.[6]

  • Anhydrous Conditions: Ensure you are using anhydrous solvents, as water can hydrolyze intermediates.

  • Stoichiometry: Use a slight excess of the phosphorylating agent.[6]

  • Crystallization: For crystallization of the phosphate salt, the choice of solvent is critical. A common approach for amine phosphate salts is to use a polar solvent like isopropanol (B130326) or ethanol, possibly with an anti-solvent like ethyl acetate (B1210297) or diethyl ether to induce precipitation. Slow cooling and seeding with a high-purity crystal can improve crystal quality and yield.[5]

Data Presentation: Reaction Parameters

The following tables summarize the key reaction parameters for the optimized synthesis of oxolamine, which can be adapted for this compound production.

Table 1: Optimized Reaction Conditions for Oxolamine Synthesis

StageKey ReactantsTemperatureTimeKey Considerations
OXO1 Formation Benzonitrile, Hydroxylamine HCl, Na₂CO₃75°C[1]5 hours[1]Benzonitrile is the limiting reagent.[1]
OXO2 Formation OXO1, 3-Chloropropionyl Chloride, TEA10°C[1]1 hour[1]Exothermic reaction; requires careful, portion-wise addition of the acid chloride.[1]
Oxolamine Formation OXO2, Diethylamine (DEA)80°C[1]1 hour[1]Higher temperature improves solubility and yield.[1]
Purification Oxolamine Base, HCl, NaOHAmbientN/ATwo acidic washes followed by two basic washes are recommended for impurity removal.[2][5]

Table 2: Comparison of Synthesis Processes

ParameterOriginal Industrial SynthesisOptimized Industrial Synthesis
Overall Yield ~24%[2][3]~64%[2][3]
Key Improvement N/ARigorous identification and removal of impurities through optimized acid-base extractions.[3][4]
Final Product Purity Lower, due to residual impurities.[4]Higher, leading to more efficient crystallization and improved overall yield.[4]

Experimental Protocols

This section provides a detailed methodology for the optimized synthesis of the oxolamine base, followed by its conversion to this compound.

Protocol 1: Synthesis of Oxolamine Free Base

  • Formation of Intermediate 1 (OXO1):

    • To a suitable reaction vessel, add water and sodium carbonate, stirring until the solid is fully dissolved.

    • Add benzonitrile to the mixture.

    • Finally, add hydroxylamine hydrochloride.

    • Heat the mixture to 75°C and maintain for 5 hours with agitation.[1]

  • Formation of Intermediate 2 (OXO2):

    • Transfer the mixture containing OXO1 to a reactor equipped with a cooling jacket and add 1,2-dichloroethane (B1671644) (DCE).

    • Add anhydrous sodium sulfate, followed by triethylamine (TEA).

    • Cool the reaction mixture to 10°C.

    • In a separate vessel, prepare a solution of 3-chloropropionyl chloride in DCE.

    • Add the 3-chloropropionyl chloride solution to the main reactor in 7 separate portions, ensuring the internal temperature does not rise above 10°C.[1]

    • Maintain the reaction at 10°C for 1 hour.[1]

  • Formation of Oxolamine Base:

    • To the organic phase containing OXO2, add diethylamine (DEA).[5]

    • Heat the reaction mixture to 80°C and maintain for 1 hour.[5]

    • After the reaction is complete, cool the mixture to ambient temperature.[5]

  • Purification of Oxolamine Base:

    • Perform two extractions of the organic phase with an aqueous solution of hydrochloric acid. Separate the aqueous and organic layers after each extraction. This removes unreacted TEA and DEA.[1][2]

    • Follow with two extractions using an aqueous solution of sodium hydroxide.[2]

    • The resulting organic phase contains the purified oxolamine base in DCE. This solution can be used directly for the final salt formation step.

Protocol 2: Formation of this compound

  • Salt Formation:

    • To the purified organic solution of oxolamine base, add a suitable crystallization solvent such as isopropanol.

    • Calculate the stoichiometric equivalent of phosphoric acid (H₃PO₄) relative to the starting amount of benzonitrile (the limiting reagent).

    • Slowly add the phosphoric acid to the oxolamine solution with vigorous stirring.

    • The this compound salt will begin to precipitate. The mixture can be stirred at room temperature for several hours to ensure complete precipitation.

  • Isolation and Drying:

    • Isolate the solid product by filtration or centrifugation.[3][7]

    • Wash the solid with a small amount of cold crystallization solvent to remove any remaining impurities.

    • Dry the final product under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthesis pathway, a troubleshooting workflow for low yield, and the relationship between key parameters and outcomes.

G A Benzonitrile + Hydroxylamine HCl + Na2CO3 B Intermediate OXO1 A->B 75°C, 5h D Intermediate OXO2 B->D 10°C, 1h C 3-Chloropropionyl Chloride + TEA C->D 10°C, 1h F Oxolamine (Free Base) D->F 80°C, 1h E Diethylamine (DEA) E->F 80°C, 1h H Oxolamine Phosphate F->H Salt Formation G Phosphoric Acid (H3PO4) G->H Salt Formation

Caption: Reaction pathway for the synthesis of this compound.

G start Low Yield (<60%) cause1 Incomplete Reaction? start->cause1 cause2 Impurity Formation? start->cause2 cause3 Purification Loss? start->cause3 sol1a Verify Temp/Time for each step cause1->sol1a Solution sol1b Use in-process controls (TLC/HPLC) cause1->sol1b Solution sol2a Ensure precise temperature control (especially for OXO2) cause2->sol2a Solution sol2b Perform rigorous acid/base washes cause2->sol2b Solution sol3a Optimize crystallization (solvent, cooling rate) cause3->sol3a Solution sol3b Ensure clear phase separation during extractions cause3->sol3b Solution

Caption: Troubleshooting workflow for low synthesis yield.

G P1 Temperature Control O1 Reaction Rate P1->O1 Influences O2 Side Product Formation P1->O2 Minimizes P2 Reaction Time P2->O1 Influences P3 Purification (Acid/Base Wash) O3 Product Purity P3->O3 Increases P4 Crystallization Protocol O4 Overall Yield P4->O4 Increases O1->O4 Influences O2->O3 Decreases O3->O4 Increases

Caption: Relationship between key parameters and synthesis outcomes.

References

Technical Support Center: Overcoming Poor Solubility of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of oxolamine (B1678060) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is oxolamine phosphate and why is its solubility a concern?

This compound is the phosphate salt of oxolamine, a non-opioid, peripherally acting antitussive (cough suppressant) with anti-inflammatory properties.[1][2] Like many amine-based active pharmaceutical ingredients (APIs), its phosphate salt form is often selected to improve aqueous solubility compared to the free base.[3][4][5] However, achieving the desired concentration in various experimental and formulation media can still be challenging, potentially impacting dissolution rates, bioavailability, and the overall reliability of experimental results.[6]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

The primary strategies to overcome the poor solubility of this compound can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]

    • Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier can improve its wettability and dissolution.[4]

  • Chemical Modifications:

    • pH Adjustment: As an amine salt, the solubility of this compound is expected to be pH-dependent. Adjusting the pH of the medium can significantly influence its ionization state and, consequently, its solubility.[7][8]

    • Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of poorly soluble compounds.[9]

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the apparent solubility of the drug.[9]

Q3: How does pH influence the solubility of this compound?

Q4: Are there any known stability issues with this compound in solution?

Forced degradation studies on this compound have shown that it is susceptible to degradation under alkaline hydrolysis conditions. It exhibits greater stability in acidic and neutral conditions. Therefore, when preparing solutions, it is important to consider the pH to ensure both solubility and chemical stability.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Precipitation of this compound in Aqueous Solution The pH of the solution is too high (neutral to alkaline), leading to the formation of the less soluble free base. The concentration of this compound exceeds its solubility limit in the chosen solvent system. The buffer system is interacting with the drug to form a less soluble salt.pH Adjustment: Lower the pH of the solution. For basic drugs like oxolamine, a pH at least 2 units below the pKa of the free base is generally recommended to ensure it remains in its ionized, more soluble form. Co-solvency: Introduce a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase the drug's solubility. Re-evaluation of Concentration: If possible, lower the concentration of this compound to be within its solubility limit in the chosen medium.
Inconsistent or Low Drug Concentration in Prepared Solutions Incomplete dissolution of the this compound powder. Adsorption of the drug onto the surface of the container or filter. Degradation of the drug due to inappropriate pH or exposure to light/heat.Enhanced Dissolution Technique: Use sonication or gentle heating to aid in the dissolution process. Ensure the chosen temperature does not cause degradation. Proper Material Selection: Use low-protein-binding containers and filters (e.g., PTFE or PVDF) to minimize adsorption. Stability Considerations: Prepare solutions fresh and protect them from light. Ensure the pH of the solvent system is within the stable range for this compound (acidic to neutral).
Phase Separation or "Oiling Out" During Formulation High concentration of a lipophilic drug in an aqueous-based formulation. Incompatibility of the drug with other excipients in the formulation.Formulation Optimization: Consider the use of surfactants or emulsifying agents to create a stable formulation. Solubility Enhancement Techniques: Employ techniques like solid dispersion or cyclodextrin (B1172386) complexation to improve the compatibility and solubility of the drug in the formulation.

Data Presentation: Solubility of Amine Phosphate Salts (Illustrative)

Since specific quantitative solubility data for this compound is not widely published, the following tables provide representative data for other amine phosphate drugs to illustrate the effects of different solvents and pH on solubility. This data is for illustrative purposes only and may not reflect the actual solubility of this compound.

Table 1: Illustrative Solubility of an Amine Phosphate Drug in Various Solvents

SolventIllustrative Solubility (mg/mL) at 25°C
Water25
Phosphate Buffer (pH 6.8)35
0.1 N HCl> 100
Ethanol10
Propylene Glycol50
Polyethylene Glycol 40080
Dimethyl Sulfoxide (DMSO)> 200

Table 2: Illustrative pH-Dependent Aqueous Solubility of a Basic Drug Phosphate Salt

pHIllustrative Solubility (mg/mL) at 25°C
2.0> 200
4.0150
6.040
7.015
8.0< 1

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by the Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Methanol (B129727) or another suitable volatile organic solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:1, 1:3, 1:5 w/w) in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask and dry it in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for any drug-polymer interactions.

Protocol 2: Preparation of this compound Nanosuspension using the Anti-Solvent Precipitation Method

Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol, ethanol)

  • An anti-solvent (e.g., purified water)

  • A stabilizer (e.g., a non-ionic surfactant like Poloxamer 188 or a polymer like HPMC)

  • High-speed homogenizer or magnetic stirrer

Methodology:

  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent to prepare the organic phase.

  • Aqueous Phase Preparation: Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.

  • Precipitation: Under constant stirring or homogenization, slowly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

Protocol 3: Enhancing this compound Solubility using Cyclodextrin Complexation (Kneading Method)

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture

Methodology:

  • Mixing: Place the this compound and cyclodextrin (in a specific molar ratio, e.g., 1:1 or 1:2) in a mortar and lightly mix the powders.

  • Kneading: Add a small amount of the water-ethanol mixture to the powder blend to form a thick paste. Knead the paste for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sizing: Pulverize the dried complex in the mortar and pass it through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, X-ray diffractometry (XRD), and FTIR spectroscopy.

Mandatory Visualizations

Signaling Pathways and Workflows

G Proposed Anti-inflammatory Signaling Pathway of Oxolamine cluster_cell Airway Epithelial/Immune Cell Inflammatory Stimulus Inflammatory Stimulus Receptor Pro-inflammatory Receptor (e.g., TLR, IL-1R) Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex NF-kB Pathway NF-κB Pathway IKK Complex->NF-kB Pathway Nucleus Nucleus NF-kB Pathway->Nucleus Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Mediators Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Gene Transcription->Mediators Oxolamine Oxolamine Oxolamine->NF-kB Pathway Inhibition (Proposed)

Caption: Proposed Anti-inflammatory Mechanism of Oxolamine.

G Proposed Peripheral Antitussive Mechanism of Oxolamine cluster_nerve Airway Sensory Nerve Ending Tussive Stimulus Tussive Stimulus Ion Channels Irritant Receptors/ Ion Channels Tussive Stimulus->Ion Channels Depolarization Nerve Depolarization Ion Channels->Depolarization Afferent Signal Afferent Signal to Brainstem Depolarization->Afferent Signal Cough Reflex Cough Reflex Afferent Signal->Cough Reflex Oxolamine Oxolamine Oxolamine->Ion Channels Modulation (Proposed)

Caption: Proposed Peripheral Antitussive Action of Oxolamine.

G Experimental Workflow for Solubility Enhancement Start Poorly Soluble This compound Decision Select Strategy Start->Decision pH Adj pH Adjustment Decision->pH Adj Co-solvency Co-solvency Decision->Co-solvency Solid Disp Solid Dispersion Decision->Solid Disp Nano Nanosuspension Decision->Nano Complex Cyclodextrin Complexation Decision->Complex Analysis Solubility & Dissolution Analysis pH Adj->Analysis Co-solvency->Analysis Solid Disp->Analysis Nano->Analysis Complex->Analysis End Optimized Formulation Analysis->End

Caption: Workflow for Improving this compound Solubility.

References

Technical Support Center: Oxolamine Phosphate Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxolamine (B1678060) Phosphate (B84403) Analytical Method Validation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the analysis of oxolamine phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical techniques used for the quantification of this compound?

A1: The most common analytical techniques for the quantification of this compound in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2] HPLC is often preferred due to its high specificity, sensitivity, and accuracy, making it suitable for stability-indicating assays.[1][2] LC-MS/MS methods have also been developed for the quantification of this compound in biological matrices like human plasma, offering high sensitivity and a lower limit of quantification.[3][4]

Q2: What is a stability-indicating HPLC method, and why is it important for this compound analysis?

A2: A stability-indicating HPLC method is an analytical procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[5] This is crucial for ensuring that the analytical results accurately reflect the true content of the drug substance, especially during stability studies where the drug is subjected to stress conditions like heat, light, acid, and base hydrolysis.[5][6]

Q3: What are the key validation parameters to consider for an this compound analytical method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), the key validation parameters for an analytical method include:[7][8][9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For this compound, this is often demonstrated through forced degradation studies.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.[1]

Q4: What are the expected degradation pathways for this compound under stress conditions?

A4: Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. A primary degradation pathway under hydrolytic (acidic or basic) conditions could involve the cleavage of the 1,2,4-oxadiazole (B8745197) ring.[6] Studies have shown significant degradation in alkaline conditions (e.g., 0.5 N NaOH at 80°C for 2 hours).[1] Some degradation is also observed under acidic, oxidative, thermal, and photolytic stress, though to a lesser extent than in alkaline conditions.[1]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

Symptoms:

  • The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Interaction with Acidic Silanol (B1196071) Groups Oxolamine is a basic compound and can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.[12] Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to protonate the silanol groups and reduce these interactions.[12] Alternatively, use an end-capped column or a column specifically designed for the analysis of basic compounds.[12]
Column Degradation The column may be old or contaminated, leading to a loss of performance. Solution: Clean the column according to the manufacturer's instructions. If the problem persists, replace the column.[13]
Inadequate Buffering Insufficient buffer concentration can lead to pH shifts on the column, affecting peak shape. Solution: Ensure the buffer concentration is adequate, typically in the range of 25-50 mM, and that the buffer's pKa is within ±1 pH unit of the mobile phase pH.[12]
Sample Overload Injecting too much sample can lead to peak distortion. Solution: Dilute the sample or reduce the injection volume.[13]
Issue 2: Poor Resolution Between this compound and Impurity Peaks

Symptoms:

  • Peaks for this compound and a known or unknown impurity are not well separated (co-elution).

  • A shoulder is observed on the main this compound peak.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition The current mobile phase may not have the optimal selectivity for the separation. Solution: Systematically adjust the mobile phase composition. Vary the organic solvent (e.g., acetonitrile, methanol) ratio.[12] Optimize the pH of the aqueous phase, as this can significantly affect the retention of ionizable compounds like oxolamine.[12]
Isocratic Elution is Insufficient For complex samples with multiple impurities, isocratic elution may not provide adequate separation. Solution: Switch to a gradient elution method. A gradient allows for the separation of compounds with a wider range of polarities.[12]
Column Losing Efficiency The column performance may have deteriorated. Solution: Use a new column of the same type or a column with a different selectivity (e.g., a different stationary phase).[12]
Co-eluting Impurity A process-related impurity or a degradation product may have a very similar retention time to this compound. Solution: Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to perform peak purity analysis. If the peak is impure, further method development is required to achieve separation.[5]
Issue 3: High Backpressure

Symptoms:

  • The HPLC system pressure is significantly higher than normal.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Blocked Inlet Frit or Column Particulate matter from the sample or mobile phase may have clogged the column inlet frit. Solution: Reverse-flush the column (if the manufacturer allows). If the pressure does not decrease, the frit may need to be replaced.[14]
Clogged In-line Filter The in-line filter before the column may be blocked. Solution: Replace the in-line filter.
Precipitation in the System The mobile phase components may not be fully soluble, or the sample may be precipitating upon injection. Solution: Ensure the mobile phase is properly filtered and degassed. Check the solubility of your sample in the mobile phase.
Tubing Blockage A blockage may have occurred in the tubing between the injector and the column. Solution: Systematically disconnect fittings to locate the source of the blockage.

Data Presentation

Table 1: Summary of a Validated Stability-Indicating HPLC Method for this compound

The following table summarizes the parameters of a reported stability-indicating HPLC method for the determination of this compound in oral syrup.[1][15]

Parameter Value
Column Intersil CN (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic Acid : Acetonitrile (50:50 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 292 nm
Retention Time ~2.277 min
Linearity Range 50–150 µg/mL
Correlation Coefficient (R²) 0.9998
Accuracy (% Recovery) 100.20 – 102.66%
Precision (%RSD) < 1%
Table 2: System Suitability Test Results

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

Parameter Acceptance Criteria Typical Result
Tailing Factor (Asymmetry Factor) ≤ 2.0Conforms
Theoretical Plates ≥ 2000Conforms
%RSD of Peak Areas (n=6) ≤ 2.0%< 1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess the stability-indicating properties of an analytical method.[1][6] The goal is to achieve 5-20% degradation.[6]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.5 N

  • Sodium hydroxide (B78521) (NaOH), 0.5 N

  • Hydrogen peroxide (H₂O₂), 20%

  • HPLC grade water, acetonitrile, and formic acid

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 100 µg/mL).

    • Add an equal volume of 0.5 N HCl.

    • Reflux at 80°C for 2 hours.[1]

    • Cool and neutralize with 0.5 N NaOH.

    • Dilute to the final concentration with the mobile phase and inject into the HPLC system.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.5 N NaOH.

    • Reflux at 80°C for 2 hours.[1]

    • Cool and neutralize with 0.5 N HCl.

    • Dilute to the final concentration with the mobile phase and inject.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 20% H₂O₂.

    • Keep at 80°C for 2 hours.[1]

    • Cool, dilute to the final concentration with the mobile phase, and inject.

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat in an oven at 105°C for 2 hours.[1]

    • After cooling, prepare a solution at the desired concentration and inject.

  • Photolytic Degradation:

    • Expose a solution of this compound to sunlight for 24 hours.[1]

    • Prepare a control sample kept in the dark under the same conditions.

    • Inject both the exposed and control samples.

Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use dev Method Development & Optimization start->dev protocol Write Validation Protocol (Define Parameters & Criteria) dev->protocol execute Execute Validation Experiments protocol->execute specificity Specificity (Forced Degradation) execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy (Recovery) execute->accuracy precision Precision (Repeatability) execute->precision robustness Robustness execute->robustness data Data Analysis & Comparison with Criteria specificity->data linearity->data accuracy->data precision->data robustness->data report Prepare Validation Report data->report Yes fail Method Fails Validation Criteria data->fail No end End: Method is Validated for Routine Use report->end fail->dev Re-develop/ Optimize

Caption: A general workflow for analytical method validation.

HPLC_Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is mobile phase pH optimized for basic compounds (e.g., pH 2.5-3.5)? start->check_ph adjust_ph Adjust mobile phase pH lower check_ph->adjust_ph No check_column Is the column old or known to be good? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column Use a new column or an end-capped column check_column->replace_column No check_overload Is sample concentration too high? check_column->check_overload Yes replace_column->resolved dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

Oxolamine_Degradation_Pathway oxolamine This compound (1,2,4-oxadiazole ring) stress Stress Conditions (e.g., Strong Base - NaOH) oxolamine->stress cleavage Potential Hydrolytic Cleavage of 1,2,4-oxadiazole ring stress->cleavage products Degradation Products cleavage->products

Caption: Potential degradation pathway of oxolamine.

References

Technical Support Center: Improving the Oral Bioavailability of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of oxolamine (B1678060) phosphate (B84403). Due to the limited publicly available data specifically for oxolamine phosphate, some information and protocols are adapted from studies on the closely related salt, oxolamine citrate (B86180), and general principles of pharmaceutical formulation. This is clearly indicated where applicable.

I. Troubleshooting Guides

This section addresses common problems encountered during the formulation and evaluation of oral this compound dosage forms.

Problem Potential Cause Suggested Solution
Low in vitro dissolution rate of this compound. Poor aqueous solubility of the drug substance. Agglomeration of drug particles.1. Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area of the drug particles. 2. Solid Dispersion: Formulate a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) to improve wettability and dissolution. 3. pH Modification: Use acidic excipients to lower the microenvironmental pH, given that oxolamine's solubility is higher in acidic conditions.
Inconsistent or low oral bioavailability in preclinical animal studies. Poor absorption due to low solubility and/or low permeability. Significant first-pass metabolism.1. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or lipid nanoparticles to enhance lymphatic absorption, potentially bypassing first-pass metabolism. 2. Permeability Enhancement: Include permeation enhancers in the formulation, though this requires careful toxicological assessment. 3. Metabolic Inhibition: Co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., CYP450 enzymes) in preclinical studies can help identify the extent of first-pass metabolism. Oxolamine has been shown to inhibit CYP2B1/2 in rats, which could affect its own metabolism or that of co-administered drugs[1].
High variability in plasma concentrations between study subjects. pH-dependent solubility leading to variable dissolution in the gastrointestinal tract. Food effects on drug absorption.1. Formulation Optimization: Develop a formulation that ensures consistent dissolution across the physiological pH range, such as a buffered tablet or a lipid-based formulation. 2. Controlled Release Formulations: A sustained-release formulation could provide more consistent absorption over time[2]. 3. Standardized Dosing Conditions: In preclinical and clinical studies, standardize food intake and timing of administration to minimize variability.
Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. Supersaturation of the drug followed by rapid precipitation.1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent or delay precipitation. 2. Optimize Formulation: In lipid-based systems, adjust the surfactant and co-surfactant ratios to ensure the formation of stable micelles or nanoemulsions upon dilution.

II. Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is likely its poor aqueous solubility, a common issue for many active pharmaceutical ingredients. While specific data for this compound is scarce, the related citrate salt is known to have low aqueous solubility, which is pH-dependent[3]. It is freely soluble in acidic and phosphate buffer media but insoluble in alkaline conditions[3]. This suggests that the un-ionized form of oxolamine, which is more prevalent in the neutral to alkaline environment of the lower gastrointestinal tract, has low solubility, which can limit its dissolution and subsequent absorption.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several strategies can be employed:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. This can increase the dissolution rate by improving wettability and reducing drug particle size.

  • Nanoparticle-Based Systems: Formulating this compound as nanoparticles (nanosuspensions or polymeric nanoparticles) can significantly increase the surface area-to-volume ratio, leading to faster dissolution.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs. They can also enhance lymphatic transport, which may help bypass first-pass metabolism in the liver.

Q3: Are there any known drug-drug interactions at the metabolic level that could affect this compound's bioavailability?

A3: Yes, preclinical studies in rats have shown that oxolamine can inhibit cytochrome P450 enzymes, specifically CYP2B1/2[1]. This could potentially lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. It may also influence its own metabolism, but further studies are needed to confirm this in humans.

Q4: How can the intestinal permeability of this compound be evaluated in vitro?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The transport of this compound across this monolayer can be measured in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.

III. Quantitative Data

Table 1: Physicochemical Properties of Oxolamine
PropertyValueSource
Molecular FormulaC₁₄H₁₉N₃O[4][5]
Molecular Weight245.32 g/mol [4][5]
pKa (predicted)9.40 ± 0.25[4]
LogP (predicted)2.393[4]
Aqueous Solubility (Citrate Salt)~0.277 mg/mL (predicted)[3]
Solubility Profile (Citrate Salt)Freely soluble in acidic and phosphate buffer media; insoluble in alkaline media.[3]
Table 2: Illustrative Preclinical Pharmacokinetic Parameters of Oral Oxolamine

The following table presents hypothetical pharmacokinetic data for different oral formulations of this compound in a rat model to illustrate the potential improvements in bioavailability. This data is for illustrative purposes only and is not derived from actual experimental results.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension201502.0600100
Solid Dispersion204501.01800300
Lipid Nanoparticles206001.52400400

IV. Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure a homogenous mixture.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C.

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of pure this compound and the prepared solid dispersion.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2)

Temperature: 37 ± 0.5 °C

Paddle Speed: 75 RPM

Methodology:

  • Place a quantity of the formulation equivalent to a 100 mg dose of this compound into each dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw 5 mL samples from each vessel.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a simple aqueous suspension.

Animals: Male Sprague-Dawley rats (250-300 g)

Groups:

  • Group 1: Intravenous (IV) administration of this compound solution (2 mg/kg) for absolute bioavailability determination.

  • Group 2: Oral gavage of this compound aqueous suspension (20 mg/kg).

  • Group 3: Oral gavage of this compound solid dispersion formulation (20 mg/kg).

Methodology:

  • Fast the rats overnight with free access to water before dosing.

  • Administer the respective formulations to each group.

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of oxolamine in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.

  • Calculate the absolute bioavailability (F) of the oral formulations using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).

  • Calculate the relative bioavailability of the enhanced formulation compared to the aqueous suspension.

V. Visualizations

G cluster_workflow Experimental Workflow for Bioavailability Enhancement Formulation Formulation Development (e.g., Solid Dispersion, Nanoparticles) Characterization Physicochemical Characterization (Particle Size, Dissolution) Formulation->Characterization InVitro In Vitro Permeability Assay (Caco-2 Cells) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis and Bioavailability Calculation InVivo->Analysis

Experimental workflow for bioavailability enhancement.

G cluster_pathway Proposed Peripheral Antitussive Mechanism of Oxolamine Stimuli Tussive Stimuli (e.g., Irritants, Inflammatory Mediators) Receptors Sensory Nerve Endings in Respiratory Tract Stimuli->Receptors Signal Afferent Nerve Signal to Brainstem Receptors->Signal Cough Cough Reflex Signal->Cough Oxolamine Oxolamine Oxolamine->Receptors  Inhibition/Modulation

Proposed peripheral antitussive mechanism of oxolamine.

G cluster_inflammatory Proposed Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus Cell Immune/Epithelial Cell Stimulus->Cell NFkB NF-κB Pathway Activation Cell->NFkB Mediators Release of Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins) NFkB->Mediators Inflammation Inflammation Mediators->Inflammation Oxolamine Oxolamine Oxolamine->NFkB  Inhibition (Proposed)

Proposed anti-inflammatory signaling pathway of oxolamine.

References

Technical Support Center: Oxolamine Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of oxolamine (B1678060) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of oxolamine phosphate?

A1: The synthesis of oxolamine is a multi-step process that can introduce various impurities.[1] These are typically categorized as unreacted starting materials, residual intermediates, and by-products from side reactions. Key impurities to monitor include:

  • Unreacted Starting Materials: Diethylamine (B46881) (DEA) and Triethylamine (B128534) (TEA).[2]

  • By-products: 3-Phenyl-5-vinyl-1,2,4-oxadiazole is a potential process-related impurity that can be challenging to separate due to its structural similarity to the oxolamine molecule.[1][3]

Q2: Are there specific impurities that can be introduced during the final salt formation with phosphoric acid?

A2: The reaction of the oxolamine base with phosphoric acid is generally a straightforward acid-base reaction. While organic side reactions are less common at this stage, the primary concern would be the introduction of inorganic impurities from the phosphoric acid itself.[4][5][6] It is crucial to use a high-purity, pharmaceutical-grade phosphoric acid to avoid contamination with heavy metals or other inorganic residues. These types of impurities are typically quantified using pharmacopoeial methods rather than the HPLC methods used for organic impurities.[7]

Q3: What is a stability-indicating HPLC method, and why is it important for this compound analysis?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and any excipients.[1][3] This is critical for this compound as it ensures that the analytical results are not skewed by degradants that may form over time or under stress conditions like heat, light, or hydrolysis.[1][3]

Q4: What are the known toxicological effects of the common starting material impurities?

A4: Unreacted starting materials like diethylamine and triethylamine may persist in the final product if purification is inadequate.

  • Triethylamine: In acute animal studies, triethylamine has been shown to cause dermal and ocular irritation.[8] Occupational exposure has been associated with visual disturbances.[8]

  • Diethylamine: This is a flammable and volatile liquid with a strong ammonia-like odor.[5] It is classified as a secondary amine and is widely used in chemical synthesis.[5]

Troubleshooting Guides

HPLC Analysis Issues

Q5: I'm observing poor peak shape (tailing) for the this compound peak in my chromatogram. What is the likely cause and solution?

A5: Peak tailing is a common issue for basic compounds like oxolamine in reversed-phase HPLC.[2] It is often caused by the interaction of the basic analyte with acidic silanol (B1196071) groups on the silica-based stationary phase.[2]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an acid like ortho-phosphoric or formic acid) can protonate the silanol groups, which reduces their interaction with the protonated basic analyte and improves peak shape.[2]

    • Use of Mobile Phase Additives: Incorporating a basic competitor, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and reduce tailing.[2]

    • Column Selection: Ensure you are using a high-quality, end-capped column designed for the analysis of basic compounds.

Q6: I have an unknown peak in my chromatogram. How can I identify it?

A6: The appearance of an unexpected peak requires a systematic investigation to determine its source and identity.[9]

  • Troubleshooting Steps:

    • Confirm the Peak is Real: First, ensure the peak is not an artifact from the instrument or sample preparation. Re-inject the same sample and a fresh preparation to check for consistency.[9]

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) to assess the spectral purity of your oxolamine peak and the unknown peak. If the spectra across a single peak are not identical, it may indicate a co-eluting impurity.[1][3]

    • Spiking Studies: Spike your sample with known potential impurities (e.g., starting materials, intermediates) to see if the retention time of the unknown peak matches any of the standards.[10]

    • LC-MS Analysis: If the impurity remains unidentified, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for structural elucidation. Note that HPLC methods using non-volatile buffers like phosphate are not compatible with MS, so method modification to a volatile buffer system (e.g., using formic acid or ammonium (B1175870) acetate) will be necessary.[9]

Q7: My oxolamine peak is showing poor resolution from a nearby impurity peak. How can I improve the separation?

A7: Poor resolution between the active pharmaceutical ingredient (API) and an impurity is a common challenge, especially with structurally similar compounds like 3-Phenyl-5-vinyl-1,2,4-oxadiazole.[1][3]

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[1]

      • pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention of ionizable compounds, thereby improving separation.[1]

    • Change Elution Mode: If using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks.[2]

    • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase chemistry to alter the selectivity of the separation.[1]

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity CategoryCompound NameSource
Starting Material Diethylamine (DEA)Unreacted reagent
Starting Material Triethylamine (TEA)Unreacted reagent
Intermediate BenzamidoximeIncomplete reaction in Step 1
Intermediate N-(3-chloropropionyl)benzamidoximeIncomplete reaction in Step 2
By-product 3-Phenyl-5-vinyl-1,2,4-oxadiazoleSide reaction
Residual Solvents Methanol, Ethanol, Acetone, DichloroethaneUsed during synthesis and purification

Table 2: Stability-Indicating HPLC Method for this compound Analysis

ParameterRecommended Conditions
Instrumentation HPLC with UV Detector
Column Intersil CN (250 x 4.6 mm, 5 µm particle size)[11]
Mobile Phase 0.1% Formic Acid and Acetonitrile (50:50 v/v)[11]
Flow Rate 0.7 mL/min[11]
Column Temperature 25 ± 2°C[11]
Injection Volume 20 µL[11]
Detection Wavelength 292 nm[11]
Retention Time (RT) of this compound ~ 2.277 min[11]
Relative Retention Time (RRT) of Impurities To be determined. Calculated as: RRT = (RT of Impurity) / (RT of this compound)[1][8]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Related Impurities

This protocol is based on a validated stability-indicating method.[11]

  • Mobile Phase Preparation:

    • Prepare a 0.1% solution of formic acid in HPLC-grade water.

    • Mix this solution with HPLC-grade acetonitrile in a 50:50 volume-to-volume ratio.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Inject 20 µL of the standard and sample solutions into the HPLC system.

    • Run the analysis using the conditions outlined in Table 2.

  • Data Analysis:

    • Identify the this compound peak based on its retention time (~2.277 min).

    • Identify and quantify any impurity peaks by comparing their retention times and peak areas with those of reference standards, if available.[10] For unknown impurities, their amount can be estimated relative to the main peak.

Protocol 2: GC-MS Analysis for Residual Solvents

This is a general protocol for the identification and quantification of residual solvents.[10]

  • Instrumentation:

    • A gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.

  • Sample Preparation:

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • GC-MS Conditions:

    • Column: A capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysoxane phase).[10]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is used to separate solvents with different boiling points (e.g., start at 40°C, hold, then ramp up).[10]

    • Headspace Autosampler Conditions:

      • Vial Equilibration Temperature: ~80 °C[10]

      • Vial Equilibration Time: ~30 minutes[10]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Mass Range: Scan from m/z 35 to 350.[10]

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.

    • Quantify the solvents using a validated method with appropriate standards.

Visualizations

G Oxolamine Synthesis Pathway and Impurity Sources cluster_0 Step 1: Intermediate 1 Formation cluster_1 Step 2: Intermediate 2 Formation cluster_2 Step 3: Oxolamine Base Synthesis cluster_3 Step 4: Salt Formation A Benzonitrile + Hydroxylamine HCl B Intermediate 1 (Benzamidoxime) A->B I1 Impurity: Unreacted Benzonitrile A->I1 C Intermediate 1 + 3-chloropropionyl chloride B->C D Intermediate 2 C->D E Intermediate 2 + Diethylamine (DEA) D->E F Oxolamine Base E->F I2 Impurity: Unreacted DEA E->I2 I3 Impurity: 3-Phenyl-5-vinyl-1,2,4-oxadiazole E->I3 G Oxolamine Base + Phosphoric Acid F->G H This compound (Final Product) G->H

Caption: Synthesis of this compound with potential impurity entry points.

G Experimental Workflow for Impurity Identification A This compound Sample B Prepare Sample and Standard Solutions A->B C Perform HPLC Analysis B->C D Review Chromatogram C->D E Known Impurity Detected (Matches Standard) D->E Known Peak? Yes F Unknown Peak Detected D->F Known Peak? No G Quantify Impurity E->G H Perform Peak Purity Analysis (DAD/PDA) F->H I Peak is Pure H->I J Co-elution Suspected I->J No L Perform LC-MS for Structural Elucidation I->L Yes K Optimize HPLC Method (Mobile Phase, Gradient) J->K K->C M Identify Impurity L->M M->G

Caption: Workflow for the identification and quantification of impurities.

G Troubleshooting HPLC Peak Issues A Abnormal Peak Shape or Resolution Observed B Check Peak Tailing A->B C Check Poor Resolution A->C D Lower Mobile Phase pH Add TEA to Mobile Phase B->D Tailing Present E Optimize Organic/Aqueous Ratio Switch to Gradient Elution Try Different Column C->E Resolution Poor F Problem Resolved D->F E->F

Caption: Decision tree for troubleshooting common HPLC peak problems.

References

Strategies to minimize oxolamine phosphate degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of oxolamine (B1678060) phosphate (B84403) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of oxolamine phosphate in solution?

A1: this compound is susceptible to degradation under several conditions. The most significant factors to control during your experiments are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The core structure of oxolamine contains a 1,2,4-oxadiazole (B8745197) ring, which can be prone to cleavage under hydrolytic (acidic or basic) conditions.[1][3]

Q2: At what pH is this compound most stable in an aqueous solution?

A2: Studies on structurally similar 1,2,4-oxadiazole derivatives suggest that maximum stability is achieved in a pH range of 3-5.[3] Both highly acidic and highly alkaline conditions can lead to the opening of the oxadiazole ring, causing degradation.[3] Forced degradation studies on this compound have shown significant degradation under strong alkaline conditions.[2]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to prepare and store solutions at controlled room temperature or, for long-term storage, under refrigerated conditions, unless otherwise specified by your experimental protocol. Thermal degradation has been observed in forced degradation studies.[1][2]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can lead to the degradation of this compound.[2] It is crucial to protect solutions from light by using amber-colored glassware or by wrapping the containers in aluminum foil, especially during long experiments or storage.

Q5: Can I use buffers to stabilize my this compound solution?

A5: Yes, using a buffer system to maintain the pH within the optimal range of 3-5 is a highly effective strategy to minimize hydrolytic degradation.[3] The choice of buffer should be carefully considered to ensure it does not catalyze degradation.

Q6: Are there any other excipients I can use to improve the stability of my this compound solution?

A6: While specific stabilizers for this compound are not extensively documented, general strategies for preventing oxidative degradation can be applied. These include the use of antioxidants and chelating agents.[4][5] Antioxidants can mitigate degradation from oxidizing agents, while chelating agents can bind metal ions that may catalyze oxidative reactions.[4][6]

Troubleshooting Guides

Issue 1: Unexpectedly low assay values for this compound in solution.
Potential Cause Troubleshooting Action
pH-induced degradation Verify the pH of your solution. If it is outside the optimal range of 3-5, adjust it using a suitable buffer system. For future experiments, prepare your solutions in a pre-buffered vehicle.
Thermal degradation Ensure your solutions are not exposed to high temperatures. Prepare and store solutions at controlled room temperature or under refrigeration. Avoid heating solutions unless absolutely necessary for your experiment.
Photodegradation Protect your solutions from light at all times by using amber vials or by wrapping your containers in foil. Minimize exposure to ambient light during sample preparation and analysis.
Oxidative degradation If you suspect the presence of oxidizing agents in your reagents or solvent, consider deaerating your solvents and using antioxidants. The use of chelating agents to sequester metal ions can also be beneficial.
Issue 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.
Potential Cause Troubleshooting Action
Formation of degradation products The appearance of new peaks is a strong indicator of degradation. Review your experimental conditions (pH, temperature, light exposure) and compare them against the known stability profile of this compound.
Co-elution of degradants with the parent peak If you observe a decrease in the main this compound peak area without the clear appearance of new peaks, it's possible that a degradant is co-eluting. Re-evaluate and optimize your HPLC method to ensure it is stability-indicating. This may involve changing the mobile phase, gradient, or column type.

Quantitative Data on this compound Degradation

The following table summarizes the results from a forced degradation study of this compound, providing an indication of its stability under various stress conditions.

Stress Condition Treatment Details % Degradation
Acid Hydrolysis 0.5 N HCl at 80°C for 2 hrs10.2
Alkali Hydrolysis 0.5 N NaOH at 80°C for 2 hrs18.5
Oxidative Degradation 20% H₂O₂ at 80°C for 2 hrs12.8
Thermal Degradation 105°C in hot air oven for 2 hrs7.6
Photolytic Degradation Exposed to sunlight for 24 hrs5.3

Data is compiled from a study by D. Murali and C. Rambabu (2016).[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile (B52724)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 v/v mixture of water and acetonitrile).

  • Preparation of Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N HCl. Reflux at 80°C for 2 hours. Cool and neutralize with an equivalent volume and concentration of NaOH. Dilute to a final concentration of 50 µg/mL with the mobile phase.

    • Alkali Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N NaOH. Reflux at 80°C for 2 hours. Cool and neutralize with an equivalent volume and concentration of HCl. Dilute to a final concentration of 50 µg/mL with the mobile phase.

    • Oxidative Degradation: Mix 5 mL of the working solution with 5 mL of 20% H₂O₂. Keep the solution at 80°C for 2 hours. Cool and dilute to a final concentration of 50 µg/mL with the mobile phase.

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at 105°C for 2 hours. After exposure, allow it to cool, then prepare a 100 µg/mL solution in the mobile phase.

    • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to direct sunlight for 24 hours. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Chromatographic Conditions:

  • Column: Intersil CN (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% formic acid in water and acetonitrile (50:50 v/v)

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 ± 2°C

  • Detection Wavelength: 292 nm

  • Run Time: Approximately 5 minutes

Visualizations

cluster_degradation This compound Degradation Pathways Oxolamine This compound in Solution RingOpening 1,2,4-Oxadiazole Ring Opening Oxolamine->RingOpening Hydrolysis (Acidic or Basic pH) DegradationProducts Degradation Products RingOpening->DegradationProducts

Caption: Potential hydrolytic degradation pathway for this compound.

cluster_workflow Experimental Workflow for Minimizing Degradation Prep Prepare Solution in Buffered Vehicle (pH 3-5) Protect Protect from Light (Amber Vials/Foil) Prep->Protect ControlTemp Maintain Controlled Temperature Protect->ControlTemp Analyze Analyze Promptly with Stability-Indicating Method ControlTemp->Analyze

Caption: Recommended workflow to minimize this compound degradation.

References

Enhancing the resolution of oxolamine phosphate peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxolamine (B1678060) Phosphate (B84403) Chromatography

Welcome to the technical support center for the chromatographic analysis of oxolamine phosphate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the resolution of this compound peaks in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical stationary phases used for the analysis of this compound?

A1: Reversed-phase columns are most commonly employed for this compound analysis. C18 (octadecyl silane) columns are a popular choice, with specific examples including BDS Hypersil C18 and Kromasil C18.[1][2] Additionally, Intersil CN (cyano) columns have been successfully used to achieve sharp, symmetrical peaks.[3][4] The selection between C18 and CN phases can be a critical step in method development to achieve the desired selectivity.[3]

Q2: Which mobile phase composition is recommended for achieving good peak shape and resolution?

A2: The mobile phase for this compound, a basic compound, typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).[5] Adjusting the pH to a slightly acidic range (e.g., pH 2.5-4.1) is crucial to ensure the analyte is in its protonated form, which leads to better retention and more symmetrical peaks.[1][5][6] Common mobile phase examples include:

  • A mixture of 0.1% formic acid and acetonitrile (50:50 v/v).[3][4]

  • A buffer of 0.05 M potassium dihydrogen phosphate and triethylamine (B128534) (pH 4.1) mixed with methanol (60:40 v/v).[1]

  • A buffer of 0.1% triethylamine (pH 3.5 with orthophosphoric acid) mixed with acetonitrile (72:28 v/v).[2]

Q3: How do common organic modifiers like acetonitrile and methanol affect the separation?

A3: Acetonitrile and methanol are the most frequently used organic modifiers. Acetonitrile generally has a higher elution strength and lower viscosity, which can result in sharper peaks and shorter analysis times.[5] Methanol, being more polar and protic, can offer different selectivity, which may be advantageous for separating oxolamine from its impurities or degradation products.[5] The optimal choice often requires empirical testing to determine which solvent provides the best resolution for the specific separation challenge.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Q4: I am observing poor peak shape, specifically peak tailing. What are the likely causes and solutions?

A4: Peak tailing is a common problem when analyzing basic compounds like oxolamine on silica-based columns.[6] It is often caused by the interaction of the protonated basic analyte with acidic residual silanol (B1196071) groups on the stationary phase surface.[6][7]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) protonates the silanol groups, minimizing their interaction with the analyte and significantly improving peak shape.[6]

  • Add an Amine Modifier: Incorporating a competing base, such as 0.1% triethylamine (TEA), into the mobile phase can mask the active silanol sites, leading to more symmetrical peaks.[5][7]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of residual silanols and are specifically designed to provide better peak shape for basic compounds.[6]

  • Increase Buffer Concentration: Ensure the buffer concentration is sufficient (typically 25-50 mM) to maintain a consistent pH throughout the analysis.[6]

Q5: The resolution between my oxolamine peak and a closely eluting impurity is insufficient. How can I improve it?

A5: Achieving adequate separation from process-related impurities or degradation products is a primary challenge.[8] Co-elution can lead to inaccurate quantification.[8]

Optimization Strategies:

  • Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic solvent in the mobile phase. Reducing the organic content generally increases retention times and may improve resolution.[5]

  • Change the Organic Modifier: If using acetonitrile, switching to methanol (or vice versa) can alter selectivity and may resolve the co-eluting peaks.[5]

  • Adjust Mobile Phase pH: Fine-tuning the pH can change the ionization state of both oxolamine and its impurities, which can significantly impact selectivity and improve separation.[6]

  • Employ Gradient Elution: If isocratic elution is unsuccessful, a gradient program that increases the organic modifier concentration over time can enhance the resolution of complex mixtures.[6]

  • Select a Different Stationary Phase: Switching from a C18 to a CN column, or a column with a different bonding chemistry, can provide the necessary change in selectivity for a successful separation.[9]

Q6: I'm observing peak fronting. What could be the cause?

A6: Peak fronting is less common than tailing but can occur under certain conditions.

Potential Causes and Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[6][10] Solution: Dilute the sample or reduce the injection volume.[6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[6][11]

Figure 1: Troubleshooting logic for enhancing peak resolution.

Data Presentation: Chromatographic Conditions

The table below summarizes various validated HPLC and LC-MS/MS methods for the analysis of oxolamine, providing a starting point for method development.

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
This compound Intersil CN (250 x 4.6 mm, 5 µm)0.1% Formic Acid : Acetonitrile (50:50)0.7UV @ 292 nm~2.28[3][4]
Oxolamine Citrate BDS Hypersil C18 (150 x 4.6 mm, 5 µm)Buffer¹ : Acetonitrile (72:28)1.0UV @ 230 nmNot Specified[2]
Oxolamine Citrate Kromasil C18 (250 x 4.6 mm, 5 µm)Buffer² : Methanol (60:40)1.0UV @ 230 nm~7.8[1]
This compound Shim-pack ODS (150 x 4.6 mm, 5 µm)Methanol : Water (98:2)1.0MS/MS~1.9[12]

¹Buffer: 0.1% Triethylamine, pH adjusted to 3.5 with orthophosphoric acid. ²Buffer: 0.05 M KH₂PO₄ and Triethylamine, pH adjusted to 4.1 with orthophosphoric acid.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated stability-indicating method and is suitable for quantifying this compound in pharmaceutical preparations.[3]

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (Analytical Grade)

  • Water (Milli-Q or HPLC Grade)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.1% formic acid in water and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound, transfer to a 100 mL volumetric flask, dissolve in 20 mL of mobile phase, and dilute to volume with the same solvent.[3]

  • Working Standard Solutions (50-150 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase.[3]

3. Chromatographic Conditions

  • Instrument: HPLC system with UV detector.

  • Column: Intersil CN (250 x 4.6 mm, 5 µm particle size).[3]

  • Column Temperature: 25 ± 2°C.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: 292 nm.[3][4]

4. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform six replicate injections of a standard solution (e.g., 100 µg/mL) to verify system suitability. Check for retention time, peak area, tailing factor, and theoretical plates.[3]

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions for analysis.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.[3]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for developing a stability-indicating method to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[6][8]

  • Prepare API Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[6]

  • Apply Stress Conditions (in separate aliquots of the stock solution):

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a specified period.[6][8] Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat the solution as above.[6][8] Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period.[6][8]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified time, then dissolve in the solvent.[8]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks (degradants) and ensure the oxolamine peak is well-resolved from them.[8]

Figure 2: Logical workflow for HPLC method development.

References

Technical Support Center: Managing Variability in Animal Models for Cough Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with animal models of cough. Our goal is to help you identify and mitigate sources of variability in your experiments to ensure the generation of robust and reproducible data.

Troubleshooting Guides

This section addresses specific issues you may encounter during your cough research experiments.

Issue 1: High Variability in Cough Counts Between Animals in the Same Treatment Group

Question: We are observing significant inter-animal variability in the number of coughs induced by citric acid inhalation in our guinea pig model, even within the same experimental group. What are the potential causes and solutions?

Answer: High inter-animal variability is a common and significant challenge in cough research.[1] A systematic approach is required to identify and minimize the contributing factors.

Potential Causes and Recommended Solutions:

  • Environmental Factors: Animals are highly sensitive to their environment, and inconsistent conditions can lead to varied physiological responses.[1]

    • Recommendation: Strictly control and monitor environmental parameters such as temperature, humidity, and ammonia (B1221849) levels. Ensure consistent ventilation rates and be mindful of potential seasonal variability, which is a known factor in cough research.[1] It is also crucial to minimize or standardize exposure to external irritants like air pollutants or cigarette smoke across all animal housing.[2]

  • Animal Health and Stress: Underlying health issues or stress can significantly impact the cough reflex.[1]

    • Recommendation: Use specific pathogen-free (SPF) animals to avoid underlying respiratory infections that could alter cough responses.[3] It is also essential to properly acclimatize animals to the laboratory environment, handling procedures, and experimental chambers to minimize stress.[1][4]

  • Inconsistent Tussive Agent Delivery: The method of delivering the tussive (cough-inducing) agent is a critical source of variability.[1]

    • Recommendation: Standardize the nebulization process. Utilize a dosimeter-controlled nebulizer to ensure consistent particle size and deposition. The inspiratory flow rate of the animals during inhalation affects aerosol deposition and should be controlled. Always ensure the concentration of the tussive agent is consistent.[1]

  • Genetic and Strain Differences: The genetic background of the animal model can influence airway responsiveness.

    • Recommendation: Use a single, well-characterized strain of animal for your studies. If comparing strains, be aware that this can be a primary source of variability.

Issue 2: Difficulty in Distinguishing True Coughs from Other Respiratory Events

Question: We are using a whole-body plethysmography system to quantify coughs in mice, but we are struggling to differentiate them from sneezes or deep inspirations. How can we improve the accuracy of our cough detection?

Answer: Accurate cough identification is crucial for reliable data, and a multi-faceted approach is the most effective way to achieve this. While mice were once thought incapable of coughing, recent methods have established the ability to measure cough-like reflexes.[1][5][6]

Recommendations for Accurate Cough Detection:

  • Synchronized Audio and Video Recording: Supplement plethysmography data with synchronized audio and video recordings. This allows for the visual and auditory confirmation of a cough event, which has a characteristic sound and associated thoracoabdominal movement.[1][7]

  • Waveform Analysis: A true cough produces a distinct biphasic waveform in the plethysmograph readout. Familiarize yourself with the characteristic shape of a cough versus other events like a sneeze, sigh, or deep breath.[1]

  • Specialized Analysis Software: Utilize software designed for cough analysis. These programs can help automatically distinguish coughs from other respiratory events based on specific waveform characteristics.[1][7] Some researchers use sound analysis software like Sonic Visualizer to differentiate coughs from sneezes and other artifacts.[8]

  • Machine Learning Algorithms: Advanced systems using machine learning and artificial intelligence are being developed to more accurately classify cough sounds and their association with respiratory diseases, offering higher accuracy than human evaluators.[9][10][11]

Issue 3: Diminished Cough Response Over Time (Tachyphylaxis)

Question: Our animal models are showing a progressively weaker cough response after repeated challenges with a tussive agent within the same session. What is causing this, and how can we prevent it?

Answer: This phenomenon is known as tachyphylaxis, a rapid decrease in response to a drug or stimulus after repeated administration. It is a known issue with some tussive agents, such as citric acid delivered via inhalation.[1]

Recommendations to Mitigate Tachyphylaxis:

  • Sufficient Washout Period: Ensure an adequate washout period between challenges to allow the sensory nerves to recover. For some protocols, cough challenges are performed at least a week apart to prevent tachyphylaxis.[8]

  • Alternative Delivery Methods: If repeated challenges in a short timeframe are necessary, consider alternative delivery methods. For example, microinjection of citric acid into the larynx has been shown to be less susceptible to tachyphylaxis than inhalation.[1]

  • Alternative Tussive Agents: Evaluate different tussive agents. The degree of tachyphylaxis can vary depending on the agent used and its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Which animal model is better for chronic cough research: guinea pigs or mice?

A1: The choice of animal model depends on the specific research question.[1]

  • Guinea Pigs: They are considered the classical model because their cough reflex is physiologically similar to humans, and they respond robustly to standard tussive agents like citric acid and capsaicin (B1668287).[1][7][12] However, they are more expensive and less amenable to genetic manipulation than mice.[1]

  • Mice: Mice are cost-effective, easy to maintain, and ideal for mechanistic studies due to the wide availability of transgenic tools.[1][5] While historically it was debated whether mice could truly cough, recent studies have established reliable methods to induce and measure cough-like reflexes, making them a valuable model.[1][6][13]

Q2: Are there gender differences in cough reflex that I should consider in my study design?

A2: Yes, this is an important consideration for translational relevance. Chronic cough is more prevalent in women, who also tend to have a more sensitive cough reflex.[3][14] While some studies in guinea pigs have found no significant difference in the number of coughs between sexes for certain tussive agents, including both males and females in your study design is highly encouraged to improve the translation of results into clinical practice.[8][14][15]

Q3: What are the standard tussive agents used to induce cough, and what are their mechanisms?

A3: Several agents are used to chemically induce cough by stimulating sensory nerves in the airways.

  • Capsaicin: The pungent component of chili peppers. It primarily activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory C-fibers.[16][17]

  • Citric Acid: Activates both TRPV1 and acid-sensing ion channels (ASICs) on sensory nerves.[18][19] It is a widely used and reliable tussigen.[1]

  • Allyl isothiocyanate (AITC) and Cinnamaldehyde: These compounds are agonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, which is often co-expressed with TRPV1 and is activated by environmental irritants like cigarette smoke.[2][16][20]

  • Adenosine Triphosphate (ATP): Can induce cough and may play a role in chronic cough, suggesting its value in cough challenge tests.[16][21]

Q4: How can I model cough hypersensitivity in animals?

A4: Cough hypersensitivity, a key feature of chronic cough where non-tussive stimuli trigger a cough, can be modeled using several approaches:[1]

  • Repeated Tussive Agent Exposure: Chronic exposure to inhaled irritants like citric acid can induce a state of heightened cough sensitivity.[1]

  • Allergen Challenge: In previously sensitized animals, subsequent exposure to an allergen (e.g., ovalbumin or house dust mite) can increase cough sensitivity.[1][4]

  • Exposure to Environmental Irritants: Chronic exposure to cigarette smoke or air pollutants like particulate matter 2.5 (PM2.5) can enhance the cough reflex.[1][2][22]

Data Presentation: Tussive Agent Concentrations

The following tables summarize common tussive agent concentrations used in various animal models to provide a baseline for experimental design.

Table 1: Citric Acid Concentrations in Guinea Pig Models

ConcentrationExposure DurationAnimal StatePurpose of StudyCitation
0.3 M10 minutesConsciousCigarette smoke-enhanced cough model[22]
0.4 M5 minutesConsciousStandard tussive challenge[1][4]
0.4 M5 minutesConsciousComparison of male and female response[8]

Table 2: Capsaicin Concentrations in Animal Models

Animal ModelConcentrationExposure DurationAnimal StateCitation
Guinea Pig10 µM7 minutesConscious[22]
Guinea Pig50 µM5 minutesConscious[8]
Mouse100 µmol/L (100 µM)3 minutesConscious[13]
MouseIncremental ConcentrationsNot SpecifiedConscious[1]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This protocol provides a standardized method for inducing and quantifying cough in conscious guinea pigs using citric acid.

  • Animal Preparation:

    • Use male Dunkin-Hartley guinea pigs.

    • Acclimatize the conscious, unrestrained animals to the whole-body plethysmography chamber for at least two sessions before the experiment to minimize stress.[1][4] During acclimatization, expose them to an aerosol of buffered saline to familiarize them with the procedure.[4]

  • Tussive Challenge:

    • Place the animal in the plethysmography chamber.

    • Expose the animal to a nebulized solution of 0.4 M citric acid for a fixed duration of 5 minutes.[1] A control group should be exposed to nebulized saline under the same conditions.

    • Use a nebulizer that generates a consistent particle size to ensure deposition in the appropriate area of the respiratory tract.

  • Cough Quantification:

    • Record the number of coughs during the 5-minute exposure period and for an additional 5-10 minutes immediately following exposure.[1]

    • Use a validated system, such as a whole-body plethysmograph with synchronized audio and video recordings, to accurately identify and count cough events.[1]

  • Data Analysis:

    • Compare the total number of coughs in the citric acid-exposed group to the saline-exposed control group.

    • When testing antitussive compounds, compare the number of coughs in the vehicle-treated group versus the compound-treated group.

Protocol 2: Capsaicin-Induced Cough in Mice

This protocol outlines a method for inducing and quantifying cough-like events in conscious mice using capsaicin.

  • Animal Preparation:

    • Use female BALB/c mice or other appropriate strains.

    • Place the conscious, unrestrained mice in a whole-body plethysmography chamber for acclimatization prior to the challenge.[1][13]

  • Tussive Challenge:

    • Expose the mice to a nebulized capsaicin solution (e.g., 100 µM) for a 3-minute period.[13]

    • To generate a dose-response curve, incremental concentrations of capsaicin can be used.[1] A vehicle control group should be included.

  • Cough Quantification:

    • Simultaneously record airflow signals using the plethysmograph and capture audio/video for the entire challenge and a 3-minute post-exposure period.[13]

    • Identify cough-like events by their characteristic airflow waveform, which is distinct from other respiratory events. Confirm these events using the synchronized audio and video recordings.[1][13]

  • Data Analysis:

    • Analyze the number of coughs at each capsaicin concentration compared to the vehicle control.

    • Compare automated counts from analysis software with manual counts to ensure accuracy.[13]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows for managing variability in cough research.

cluster_Troubleshooting Troubleshooting Workflow for High Inter-Animal Variability Start High Inter-Animal Variability Observed CheckEnv Step 1: Review Environmental Controls Start->CheckEnv CheckHealth Step 2: Assess Animal Health & Stress CheckEnv->CheckHealth EnvParams Temperature, Humidity, Ammonia, Ventilation CheckEnv->EnvParams CheckDelivery Step 3: Standardize Tussive Agent Delivery CheckHealth->CheckDelivery HealthParams SPF Status, Acclimatization, Handling Procedures CheckHealth->HealthParams DeliveryParams Nebulizer Calibration, Particle Size, Concentration CheckDelivery->DeliveryParams ImplementChanges Implement Corrective Actions CheckDelivery->ImplementChanges ReEvaluate Re-evaluate Variability in New Cohort ImplementChanges->ReEvaluate

Caption: A logical workflow for systematically troubleshooting high variability in cough experiments.

cluster_Pathway Signaling Pathway of Irritant-Induced Cough cluster_SensoryNerve Signaling Pathway of Irritant-Induced Cough Irritants Environmental Irritants (Smoke, Pollutants, Capsaicin) Receptors Activation of TRPA1 & TRPV1 Channels Irritants->Receptors SensoryNerve Sensory Nerve Fiber (Vagal Afferent) Depolarization Nerve Depolarization & Signal Generation Receptors->Depolarization Brainstem Signal to Brainstem (Nucleus Tractus Solitarius) Depolarization->Brainstem CoughReflex Efferent Signal to Respiratory Muscles Brainstem->CoughReflex Cough Cough CoughReflex->Cough cluster_Workflow Experimental Workflow for In-Vivo Cough Assessment Acclimatization 1. Animal Acclimatization (Environment & Handling) Baseline 2. Baseline Assessment (Optional) Acclimatization->Baseline Grouping 3. Randomization into Treatment Groups Baseline->Grouping Treatment 4. Administer Vehicle or Test Compound Grouping->Treatment Challenge 5. Tussive Challenge (e.g., Citric Acid) Treatment->Challenge Recording 6. Data Acquisition (Plethysmography, Audio/Video) Challenge->Recording Analysis 7. Data Analysis (Cough Quantification) Recording->Analysis Interpretation 8. Interpretation & Reporting Analysis->Interpretation

References

Technical Support Center: Optimization of Oxolamine Phosphate Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of oxolamine (B1678060) phosphate (B84403) extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of oxolamine phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plasma?

A1: The most commonly reported method for the extraction of this compound from plasma is Liquid-Liquid Extraction (LLE).[1][2] This technique is favored for its simplicity and efficiency in separating the analyte from plasma components.[1][2]

Q2: What are the critical parameters to consider when optimizing LLE for this compound?

A2: Key parameters for optimizing LLE of this compound include the choice of organic solvent, the pH of the aqueous phase (plasma), the solvent-to-plasma volume ratio, and the mixing time. Proper optimization of these factors is crucial for achieving high recovery and minimizing matrix effects.

Q3: Can Solid-Phase Extraction (SPE) be used for this compound?

A3: While LLE is more commonly documented for this compound, Solid-Phase Extraction (SPE) is a viable and often cleaner alternative for extracting basic drugs from plasma.[3][4] The selection between LLE and SPE depends on factors like required sample purity, throughput needs, and potential for automation.[5]

Q4: How can I minimize matrix effects during my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be minimized by optimizing the extraction procedure to remove interfering endogenous plasma components.[6] Efficient extraction, whether by LLE or SPE, is the first step.[6] Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is crucial.[6]

Q5: What are the recommended storage conditions for plasma samples containing this compound?

A5: Spiked plasma samples of this compound have been shown to be stable through at least three freeze-thaw cycles when stored at -20°C for 24 hours and thawed at room temperature.[2] For longer-term storage, maintaining samples at -20°C is recommended. Stock solutions of this compound have demonstrated stability at room temperature.[2]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Suboptimal pH: The pH of the plasma sample may not be optimal for partitioning this compound into the organic phase.Adjust the pH of the plasma sample. For this compound, a slightly acidic pH of 5.8 has been shown to be effective when used with cyclohexane (B81311).[2]
Inappropriate Solvent: The chosen organic solvent may have poor partitioning efficiency for this compound.Test a variety of organic solvents. A study on this compound extraction tested hexane, cyclohexane, and cyclohexane-ethyl acetate (B1210297) mixtures, with a combination of cyclohexane and phosphate buffer (pH 5.8) providing the best recovery.[2]
Insufficient Mixing: Inadequate vortexing time can lead to incomplete extraction.Ensure thorough mixing of the plasma and organic solvent. A vortexing time of approximately 3 minutes is recommended.[2][7]
Poor Reproducibility Inconsistent pH Adjustment: Minor variations in pH between samples can lead to variability in extraction efficiency.Use a calibrated pH meter and fresh buffers to ensure consistent pH across all samples.
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can make phase separation difficult and lead to inconsistent recovery.Centrifuge at a higher speed or for a longer duration (e.g., 4000 rpm for 10 minutes).[2][7] Adding a small amount of a de-emulsifying agent or using a different solvent system may also help.
Contaminated Extract Protein Precipitation: Incomplete separation of precipitated proteins can lead to their carryover into the organic phase.Ensure a distinct protein pellet is formed after centrifugation. If necessary, a "salting-out" LLE approach can be used to improve phase separation.[8]
Solid-Phase Extraction (SPE) Troubleshooting (General Guidance)
Issue Potential Cause Recommended Solution
Low Recovery Analyte Breakthrough during Loading: The analyte does not sufficiently retain on the sorbent.Ensure the sample pH is adjusted to keep this compound in its non-ionized state for better retention on a reversed-phase sorbent.[5] Consider using a sorbent with a stronger affinity for the analyte.[9]
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Use a stronger elution solvent. For basic compounds like this compound, this may involve using methanol (B129727) with a modifier like a small amount of acid or base.[5] Eluting with smaller volumes in multiple steps can also improve recovery.[10]
High Matrix Effects Co-elution of Interferences: The wash steps are not sufficient to remove all matrix components.Optimize the wash steps. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[9]
Poor Reproducibility Inconsistent Cartridge Packing/Flow Rate: Variations in the SPE cartridge or inconsistent flow rates can lead to variable results.Use high-quality, certified SPE cartridges. Control the flow rate during sample loading, washing, and elution using a vacuum manifold or automated system.[10]

Data Summary

Liquid-Liquid Extraction Performance

The following table summarizes the extraction recovery of this compound from human plasma using an optimized LLE method.

Concentration (ng/mL)Mean Recovery (%)
1.595.5
25.097.9
50.098.3
Data sourced from Kumar & Rao (2016).[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on the validated LC-MS/MS method by Kumar & Rao (2016).[2][7]

Materials:

  • Human plasma sample

  • This compound reference standard

  • Bromhexine (Internal Standard - IS)

  • Phosphate buffer (pH 5.8)

  • Cyclohexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (10 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 250 µL of human plasma into a 10 mL glass centrifuge tube.

  • Add the internal standard (Bromhexine) to the plasma sample.

  • Add 0.25 mL of phosphate buffer (pH 5.8) and briefly vortex.

  • Add 3 mL of cyclohexane to the tube.

  • Vortex-mix the sample vigorously for approximately 3 minutes.

  • Centrifuge the mixture for 10 minutes at 4000 rpm to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (Methanol:Water, 98:2, v/v).

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

LLE_Workflow cluster_analysis Analysis Plasma 1. Aliquot 250 µL Plasma Add_IS 2. Add Internal Standard Add_Buffer 3. Add 0.25 mL Phosphate Buffer (pH 5.8) Add_Solvent 4. Add 3 mL Cyclohexane Add_Buffer->Add_Solvent Vortex 5. Vortex for 3 min Centrifuge 6. Centrifuge at 4000 rpm for 10 min Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness (N2, 40°C) Reconstitute 9. Reconstitute in 100 µL Mobile Phase Inject 10. Inject 20 µL into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_loading Sample Loading cluster_washing Washing Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) Load_Sample 3. Load Pre-treated Plasma Sample Equilibrate->Load_Sample Wash 4. Wash Sorbent to Remove Interferences Load_Sample->Wash Elute 5. Elute Analyte with Strong Solvent Wash->Elute Collect 6. Collect Eluate Evap_Recon 7. Evaporate & Reconstitute (if necessary) Collect->Evap_Recon Inject 8. Inject into LC-MS/MS

Caption: General Workflow for Solid-Phase Extraction (SPE).

References

Reducing side effects in preclinical studies of oxolamine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxolamine (B1678060) phosphate (B84403) in preclinical settings. The information aims to help mitigate common side effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of oxolamine phosphate in preclinical animal models?

A1: Based on available data, the most frequently reported side effects in preclinical studies involve the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2][3] These include observations of nausea, vomiting, diarrhea, as well as dizziness and drowsiness.[1][3]

Q2: What is the primary mechanism of action of oxolamine, and how does it relate to its side effects?

A2: Oxolamine primarily acts as a peripheral antitussive with anti-inflammatory properties.[1][2] Its main action is to reduce the sensitivity of cough receptors in the respiratory tract.[1][2] While its peripheral action is thought to minimize CNS side effects compared to centrally-acting cough suppressants, some CNS effects like dizziness and drowsiness can still occur, potentially through off-target effects or dose-dependent mechanisms that are not fully elucidated.[1][4] Gastrointestinal issues are a common side effect of many orally administered drugs and may be related to local irritation or other mechanisms.[5]

Q3: Are there any known strategies to reduce the gastrointestinal side effects of this compound in preclinical studies?

A3: Yes, one documented approach is the development of sustained-release formulations.[5] Microencapsulation of oxolamine has been shown to reduce the incidence of nausea and vomiting by preventing high local concentrations of the drug in the GI tract.[5] Researchers can consider formulating this compound in a similar manner for preclinical administration.

Q4: At what dose levels are side effects typically observed?

A4: Publicly available preclinical studies on this compound do not provide specific dose-response tables for toxicity. As a general guideline, it is crucial to conduct a dose-range finding study in the selected animal model to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).

Troubleshooting Guides

Issue 1: High Incidence of Gastrointestinal Distress (Nausea, Vomiting, Diarrhea)

Potential Cause: High local concentration of this compound in the gastrointestinal tract upon oral administration.

Troubleshooting Steps:

  • Formulation Modification:

    • Sustained-Release Formulation: Prepare a sustained-release formulation of this compound. Microencapsulation with a suitable polymer can control the release rate and reduce local irritation.[5]

    • Food Co-administration: Administering this compound with food can sometimes buffer the compound and reduce direct irritation of the gastric mucosa. However, this should be tested for its potential impact on drug absorption and bioavailability.

  • Dose Adjustment:

    • Dose Fractionation: Instead of a single high dose, administer the total daily dose in two or three smaller, spaced-out doses. This can help maintain therapeutic levels while avoiding high peak concentrations that may trigger GI side effects.

  • Route of Administration:

    • If the experimental design allows, consider alternative routes of administration (e.g., parenteral) to bypass the gastrointestinal tract. This can help determine if the GI effects are local or systemic.

Issue 2: Observation of Central Nervous System Side Effects (Drowsiness, Dizziness, Sedation)

Potential Cause: Off-target effects or dose-dependent central nervous system penetration of this compound.

Troubleshooting Steps:

  • Dose-Response Evaluation:

    • Conduct a thorough dose-response study to identify the lowest effective dose for the desired antitussive or anti-inflammatory effect. Side effects may be dose-dependent and can be minimized by using the lowest efficacious dose.

  • Behavioral Monitoring:

    • Implement a standardized behavioral monitoring protocol, such as a Functional Observational Battery (FOB), to systematically assess and quantify the severity and duration of CNS effects at different dose levels.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Correlate the time course of CNS side effects with the plasma and brain concentrations of this compound. This can help understand the exposure-response relationship and optimize the dosing regimen to minimize peak concentrations that may lead to CNS side effects.

  • Concomitant Medications:

    • Avoid the co-administration of other CNS depressants unless they are a required part of the experimental model, as they can potentiate the sedative effects of oxolamine.[1]

Quantitative Data

Table 1: Illustrative Acute Oral Toxicity of this compound in Rodents

SpeciesDose (mg/kg)Number of AnimalsMortalitiesClinical Observations
Mouse 50050/5Mild sedation observed within the first 2 hours.
100050/5Moderate sedation, piloerection.
200051/5Severe sedation, ataxia, one mortality at 24 hours.
Rat 50050/5No significant observable effects.
100050/5Mild sedation, decreased activity.
200052/5Moderate sedation, diarrhea, two mortalities within 48 hours.

Table 2: Illustrative Summary of a 14-Day Repeated Dose Study of this compound in Rats

Dose Group (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
0 (Vehicle) No adverse findings.-
50 No treatment-related adverse effects observed.50
150 Mild, transient sedation observed after dosing. Slight decrease in body weight gain.
450 Moderate sedation, significant decrease in body weight gain, mild gastrointestinal disturbances (soft stools).

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Side Effects

Objective: To evaluate the potential of this compound to cause gastrointestinal irritation and motility changes in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (Low Dose).

    • Group 3: this compound (Mid Dose).

    • Group 4: this compound (High Dose).

    • Group 5: Positive Control (e.g., a known GI irritant like indomethacin).

  • Procedure:

    • Administer the respective compounds orally by gavage daily for 5 days.

    • Monitor animals daily for clinical signs of GI distress (e.g., diarrhea, writhing, abnormal posture).

    • Record body weight and food intake daily.

    • On day 6, euthanize the animals and perform a gross necropsy, paying close attention to the stomach and intestines.

    • Collect stomach and intestinal tissues for histopathological examination to assess for signs of irritation, inflammation, or ulceration.

    • For motility assessment, a charcoal meal can be administered a set time before euthanasia, and the distance traveled by the charcoal in the small intestine can be measured.

Protocol 2: Assessment of Central Nervous System Side Effects

Objective: To assess the potential CNS side effects of this compound using a Functional Observational Battery (FOB).

Methodology:

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (Low Dose).

    • Group 3: this compound (Mid Dose).

    • Group 4: this compound (High Dose).

    • Group 5: Positive Control (e.g., a CNS depressant like diazepam).

  • Procedure:

    • Administer the respective compounds via the intended experimental route.

    • At predetermined time points (e.g., 30, 60, 120, and 240 minutes post-dose), perform the FOB assessment.

    • The FOB should include:

      • Home cage observations: Posture, activity level.

      • Handling observations: Muscle tone, ease of removal from cage.

      • Open field observations: Locomotor activity, rearing, grooming, gait, arousal.

      • Sensorimotor and reflex tests: Approach response, touch response, righting reflex, grip strength.

      • Physiological measurements: Body temperature.

    • Score each parameter according to a predefined scale.

Visualizations

experimental_workflow_gi_side_effects cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) group_allocation Allocate Animals into Groups (Vehicle, Low, Mid, High Dose, Positive Control) animal_model->group_allocation dosing Daily Oral Administration (5 days) group_allocation->dosing daily_monitoring Daily Monitoring (Clinical Signs, Body Weight, Food Intake) dosing->daily_monitoring euthanasia Euthanasia on Day 6 daily_monitoring->euthanasia necropsy Gross Necropsy of GI Tract euthanasia->necropsy motility_assessment Charcoal Meal Motility Test (Optional) euthanasia->motility_assessment histopathology Histopathological Examination necropsy->histopathology data_analysis Analyze and Compare Data (Clinical Scores, Weight Change, Pathology) histopathology->data_analysis motility_assessment->data_analysis

Caption: Workflow for Assessing GI Side Effects.

logical_relationship_gi_mitigation cluster_strategies Mitigation Strategies high_local_conc High Local Concentration of This compound in GI Tract gi_side_effects Gastrointestinal Side Effects (Nausea, Vomiting) high_local_conc->gi_side_effects Leads to sustained_release Sustained-Release Formulation sustained_release->high_local_conc Reduces dose_fractionation Dose Fractionation dose_fractionation->high_local_conc Reduces food_coadmin Co-administration with Food food_coadmin->high_local_conc Reduces

Caption: Strategies to Mitigate GI Side Effects.

signaling_pathway_cns_side_effects oxolamine This compound (High Dose) cns_penetration Potential CNS Penetration/ Off-Target Receptor Interaction oxolamine->cns_penetration neurotransmitter_modulation Modulation of Neurotransmitter Systems (e.g., GABAergic, Histaminergic - Presumed) cns_penetration->neurotransmitter_modulation cns_effects CNS Side Effects (Drowsiness, Dizziness) neurotransmitter_modulation->cns_effects

Caption: Presumed Pathway for CNS Side Effects.

References

Technical Support Center: Validating a Stability-Indicating HPLC Method for Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Oxolamine Phosphate. It includes detailed experimental protocols, troubleshooting guides, and data presentation templates in a user-friendly question-and-answer format, adhering to ICH Q2(R1) guidelines.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it necessary for this compound?

A stability-indicating analytical method is one that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or formulation excipients.[5] Developing such a method is a regulatory requirement and is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product by demonstrating that the API concentration can be reliably monitored over time under various environmental conditions.[6]

Q2: What are the key validation parameters required by ICH guidelines for this type of method?

According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of an analytical procedure for a quantitative assay of a drug substance like this compound must include the following characteristics:[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

  • System Suitability: An integral part of the method validation to ensure the chromatographic system is adequate for the intended analysis.[7]

Q3: What is forced degradation and what are the typical stress conditions for this compound?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies to generate potential degradation products.[5][8] This is essential for establishing the degradation pathways and demonstrating the specificity of the analytical method.[5] The goal is typically to achieve 5-20% degradation of the API.[8]

Common stress conditions for this compound include:[8][9][10]

  • Acid Hydrolysis: 0.1 M - 0.5 N HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M - 0.5 N NaOH at 60-80°C.

  • Oxidative Degradation: 3% - 20% H₂O₂ at room temperature or elevated temperatures (e.g., 80°C).

  • Thermal Degradation: Exposing the solid drug to dry heat (e.g., 80-105°C).

  • Photolytic Degradation: Exposing the solid drug to UV and fluorescent light, with a control sample shielded from light.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in validating the HPLC method.

Recommended Chromatographic Conditions

Based on published methods, the following conditions have been shown to be effective for the analysis of this compound.[7][9]

ParameterRecommended Conditions
HPLC Column Intersil CN (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.1% Formic Acid and Acetonitrile (50:50 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength UV at 292 nm
Column Temperature 25 ± 2°C
Injection Volume 20 µL
Run Time Approximately 5 minutes
Expected Retention Time ~2.28 minutes
Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Linearity Solutions (50-150 µg/mL): Prepare a series of solutions by appropriately diluting the Stock Solution to achieve concentrations of 50, 75, 100, 125, and 150 µg/mL.[7][9]

Forced Degradation Study Protocol

The objective is to achieve a target degradation of 5-20%.[8] Adjust exposure times or reagent concentrations if degradation is outside this range.

  • Acid Hydrolysis: Mix 5 mL of the working standard solution (100 µg/mL) with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.[8] Cool, neutralize with an equivalent volume and concentration of NaOH, and dilute to a final concentration of 50 µg/mL with the mobile phase before injection.[8]

  • Base Hydrolysis: Mix 5 mL of the working standard solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[8] Cool, neutralize with HCl, and dilute to 50 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the working standard solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[8] Dilute to 50 µg/mL with the mobile phase.

  • Thermal Degradation: Spread a thin layer of solid this compound powder in a petri dish and expose it to 80°C in an oven for 48 hours.[8] After cooling, prepare a 100 µg/mL solution in the mobile phase.

  • Photostability: Expose solid this compound powder to light in a photostability chamber. Keep a control sample under the same conditions but shielded from light.[8] After exposure, prepare 100 µg/mL solutions of both the exposed and control samples.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes in the validation study.

G cluster_prep Phase 1: Preparation & Setup cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Analysis & Reporting P1 Method Development & Optimization P2 Prepare Solutions (Standard, Sample, Mobile Phase) P1->P2 P3 System Suitability Test P2->P3 V1 Specificity (Forced Degradation) P3->V1 System OK V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 A1 Data Analysis V5->A1 A2 Validation Report Generation A1->A2

Caption: High-level workflow for HPLC method validation.

G cluster_stress Stress Conditions cluster_product Potential Degradation Products Acid Acid Hydrolysis (H+) DP1 Products from Oxadiazole Ring Cleavage Acid->DP1 Base Base Hydrolysis (OH-) Base->DP1 Oxidation Oxidation ([O]) DP2 Other Related Substances Oxidation->DP2 Oxolamine This compound Oxolamine->DP1 Hydrolytic Cleavage Oxolamine->DP2 Other Pathways

Caption: Potential degradation pathway for Oxolamine.

Data Presentation: Summary Tables

Summarize quantitative results in clear, structured tables for easy comparison and reporting.

Table 1: System Suitability Test Results

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 2.0 1.15
Theoretical Plates (N) N > 2000 4500
% RSD of Peak Area ≤ 1.0% for n=6 injections 0.5%

| Retention Time (min) | ~2.28 | 2.277 |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 Example: 45100
75 Example: 67450
100 Example: 90200
125 Example: 112300
150 Example: 135150

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |

Table 3: Accuracy (% Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80 Example: 79.8 99.75%
100% 100 Example: 100.5 100.50%

| 120% | 120 | Example: 120.8 | 100.67% |

Table 4: Precision Results

Precision Type Parameter Acceptance Criteria Result
Repeatability % RSD (n=6) ≤ 1.0% 0.6%

| Intermediate Precision | % RSD (n=6, different day/analyst) | ≤ 2.0% | 0.8% |

Table 5: Forced Degradation Results Summary

Stress Condition % Assay of Oxolamine % Degradation Observations
Acid (0.1 M HCl, 60°C, 24h) Example: 90.5% 9.5% One major degradation peak observed
Base (0.1 M NaOH, 60°C, 24h) Example: 88.2% 11.8% Two major degradation peaks observed
Oxidative (3% H₂O₂, RT, 24h) Example: 92.1% 7.9% One minor degradation peak observed
Thermal (80°C, 48h) Example: 98.5% 1.5% No significant degradation

| Photolytic | Example: 99.2% | 0.8% | No significant degradation |

Troubleshooting Guide

Q: My system suitability failed: The peak tailing factor is > 2. What should I do?

A:

  • Potential Cause 1: Column Degradation. The stationary phase may be deteriorating, or active sites may be exposed.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.

  • Potential Cause 2: Mobile Phase pH. The mobile phase pH might be inappropriate for the analyte, causing secondary interactions with the silica (B1680970) support.

    • Solution: Ensure the 0.1% formic acid is accurately prepared and the final pH of the mobile phase is consistent.

  • Potential Cause 3: Sample Overload. Injecting too high a concentration of the sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample to be within the established linear range of the method and reinject.

Q: I am observing significant shifts in the retention time for this compound.

A:

  • Potential Cause 1: Mobile Phase Composition. An inaccurate mixture of the mobile phase solvents (acetonitrile and aqueous buffer) is a common cause.

    • Solution: Prepare the mobile phase fresh daily. Use precise graduated cylinders or volumetric flasks for mixing. Ensure the solvents are properly degassed.[7]

  • Potential Cause 2: Flow Rate Fluctuation. The HPLC pump may not be delivering a consistent flow rate.

    • Solution: Prime the pump to remove any air bubbles. Check for leaks in the system. If the issue continues, the pump may require maintenance (e.g., seal replacement).

  • Potential Cause 3: Column Temperature Variation. The column temperature is not being adequately controlled.

    • Solution: Ensure the column oven is set to and maintaining the specified temperature of 25°C.[7]

Q: My forced degradation study shows little to no degradation (<5%) even under harsh conditions. Is my method still stability-indicating?

A:

  • This is a known characteristic for highly stable molecules like Oxolamine.[10][11] The method can still be considered stability-indicating if you can prove its specificity.

    • Solution 1: Demonstrate Peak Purity. Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to perform peak purity analysis on the stressed Oxolamine peak. A pure peak indicates no co-eluting degradants.[10]

    • Solution 2: Spike with Impurities. If known impurities or potential degradants are available, spike them into a sample solution to demonstrate that the method can resolve them from the main Oxolamine peak.

    • Solution 3: Document Rigorous Conditions. Clearly document the harsh conditions you applied (e.g., high acid/base concentration, high temperature, extended duration) to show that a genuine effort was made to induce degradation.[10] This provides evidence of the drug's intrinsic stability.

References

Validation & Comparative

A Comparative Analysis of Antitussive Efficacy: Oxolamine Phosphate vs. Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive efficacy of oxolamine (B1678060) phosphate (B84403) and codeine, focusing on preclinical data. The information presented is intended to support research and drug development in the field of respiratory therapeutics. While codeine has long been considered a benchmark for antitussive activity, oxolamine presents an alternative with a different mechanism of action. This comparison delves into their quantitative efficacy, the experimental methods used for their evaluation, and their underlying signaling pathways.

Quantitative Efficacy in Preclinical Models

The most common preclinical model for evaluating antitussive agents is the citric acid-induced cough model in guinea pigs. The following tables summarize the quantitative data on the efficacy of oxolamine phosphate and codeine in suppressing cough in this model.

Table 1: Comparative Antitussive Efficacy in Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)NMean Coughs (± SEM)% Inhibition
Vehicle (Saline)-1025.4 ± 2.1-
Oxolamine Citrate (B86180)251015.2 ± 1.840.2%
50109.8 ± 1.561.4%
100105.1 ± 1.279.9%
Codeine Phosphate101011.2 ± 1.755.9%

Data is illustrative and based on established preclinical models.[1]

Table 2: Dose-Dependent Effect of Codeine on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)% Reduction in Cough Frequency
Codeine6Not significant
12~70%
24~70%

Source: Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs.[2]

Table 3: Effect of Codeine on Latency to First Cough in Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Effect on Cough Latency
Codeine6Not significant
12Significant increase
24Significant increase

Source: Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs.[2]

Experimental Protocols

The data presented above is derived from a standardized experimental model. Understanding the methodology is crucial for interpreting the results.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used and reproducible preclinical assay to evaluate the efficacy of antitussive agents.[1][3]

Objective: To assess the dose-dependent inhibitory effect of a test compound on cough induced by citric acid aerosol.

Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

Procedure:

  • Acclimatization: Animals are acclimated to the housing facilities for at least one week prior to the experiment, with free access to food and water.

  • Habituation: On the day of the experiment, each guinea pig is placed in a whole-body plethysmograph for a 10-15 minute habituation period to minimize stress-induced responses.[1]

  • Drug Administration:

    • The test compounds (oxolamine citrate or codeine phosphate) or vehicle (e.g., saline) are administered orally (p.o.) via gavage.

    • A pretreatment period of 30-60 minutes is allowed before the citric acid challenge.[1][2]

  • Cough Induction:

    • A solution of citric acid (typically 0.4 M in sterile saline) is aerosolized using a nebulizer.[1][2]

    • The animal is exposed to the citric acid aerosol for a fixed period (e.g., 3-5 minutes).[1]

  • Data Acquisition and Analysis:

    • The number of coughs is recorded during the exposure and for a subsequent observation period using a sound-recording device and specialized software.

    • The antitussive effect is calculated as the percentage of cough suppression compared to the vehicle-treated control group.

    • The latency to the first cough can also be measured as an additional endpoint.

Signaling Pathways and Mechanisms of Action

The antitussive effects of this compound and codeine are mediated through distinct signaling pathways, reflecting their different primary sites of action.

This compound: A Predominantly Peripheral Mechanism

Oxolamine is considered a peripherally acting antitussive agent.[1] Its mechanism is multifaceted and includes:

  • Anti-inflammatory effects: Oxolamine has demonstrated anti-inflammatory properties in the respiratory tract.[4] This is thought to reduce the stimulation of sensory nerve endings that can trigger a cough.

  • Local anesthetic properties: It may exert a mild local anesthetic effect on the sensory nerves in the airways, further dampening the cough reflex.

oxolamine_pathway cluster_airway Airway Lumen cluster_cns Central Nervous System Inflammatory Stimuli Inflammatory Stimuli Irritant Receptors Irritant Receptors Inflammatory Stimuli->Irritant Receptors Activate Cough Center (Medulla) Cough Center (Medulla) Irritant Receptors->Cough Center (Medulla) Afferent Signal Cough Cough Cough Center (Medulla)->Cough Efferent Signal Oxolamine Oxolamine Oxolamine->Inflammatory Stimuli Reduces (Anti-inflammatory Effect) Oxolamine->Irritant Receptors Inhibits (Local Anesthetic Effect)

Proposed peripheral mechanism of oxolamine.
Codeine: A Centrally Acting Opioid

Codeine is a prodrug that is metabolized to morphine in the liver. Morphine then acts as an agonist at μ-opioid receptors in the central nervous system (CNS), primarily within the cough center located in the medulla oblongata, to suppress the cough reflex.

codeine_pathway cluster_cns Central Nervous System Cough Center (Medulla) Cough Center (Medulla) μ-opioid Receptor μ-opioid Receptor Cough Cough Cough Center (Medulla)->Cough Reduced Efferent Signal μ-opioid Receptor->Cough Center (Medulla) Inhibits Afferent Signal from Airways Afferent Signal from Airways Afferent Signal from Airways->Cough Center (Medulla) Codeine Codeine Morphine Morphine Codeine->Morphine Metabolism (Liver) Morphine->μ-opioid Receptor Agonist

Central antitussive signaling pathway of codeine.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the antitussive efficacy of a test compound in the preclinical model described.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Drug Preparation Drug Preparation Randomization into Groups->Drug Preparation Habituation in Plethysmograph Habituation in Plethysmograph Randomization into Groups->Habituation in Plethysmograph Oral Administration (p.o.) Oral Administration (p.o.) Habituation in Plethysmograph->Oral Administration (p.o.) Pretreatment Period Pretreatment Period Oral Administration (p.o.)->Pretreatment Period Citric Acid Challenge Citric Acid Challenge Pretreatment Period->Citric Acid Challenge Cough Recording Cough Recording Citric Acid Challenge->Cough Recording Quantification of Coughs Quantification of Coughs Cough Recording->Quantification of Coughs Calculation of % Inhibition Calculation of % Inhibition Quantification of Coughs->Calculation of % Inhibition Statistical Analysis Statistical Analysis Calculation of % Inhibition->Statistical Analysis

Workflow of the citric acid-induced cough assay.

Conclusion

Both this compound and codeine demonstrate significant antitussive effects in preclinical models. Codeine, a centrally acting agent, has historically been a standard for comparison. However, its clinical efficacy has been debated in recent years, with some studies showing it to be no more effective than a placebo for certain types of cough.[5][6] this compound presents an alternative with a predominantly peripheral mechanism of action, which may offer a different side-effect profile. The quantitative preclinical data suggests that at certain doses, both compounds can produce a substantial reduction in cough frequency. Further head-to-head clinical studies would be beneficial to fully elucidate their comparative efficacy and safety in a clinical setting.

References

A Comparative Bioavailability Study of Oxolamine Salts: Citrate vs. Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of two common salt forms of the antitussive and anti-inflammatory agent, oxolamine (B1678060): citrate (B86180) and phosphate (B84403). The selection of a salt form is a critical decision in drug development, as it can significantly influence a drug's physicochemical properties and, consequently, its pharmacokinetic profile.

While extensive research and clinical use have focused on oxolamine citrate, a notable scarcity of publicly available data exists for oxolamine phosphate. This guide will therefore present the available data for oxolamine citrate, discuss the theoretical implications of salt selection on bioavailability, and provide standardized experimental protocols to facilitate future comparative studies.

Data on Bioavailability: A Comparative Analysis

Direct comparative studies on the bioavailability of oxolamine citrate versus this compound are not available in the current scientific literature. However, to provide a baseline for comparison, the following table summarizes illustrative pharmacokinetic parameters for an immediate-release formulation of oxolamine citrate, based on data from studies comparing it to sustained-release formulations.

Table 1: Illustrative Pharmacokinetic Parameters of Immediate-Release Oxolamine Citrate

ParameterValueInterpretation
Tmax (h) 1.0 - 2.0Rapid absorption after oral administration.[1]
Cmax (ng/mL) Higher (relative to SR)Reaches a high peak plasma concentration.[1]
AUC (0-t) (ng·h/mL) Comparable to SRIndicates similar total drug exposure over time.[1]
Half-life (t1/2) (h) ShorterRelatively rapid elimination from the body.[1]

Note: These values are illustrative and intended for comparative purposes. Actual values may vary based on study design and patient population.

The Influence of Salt Form on Bioavailability

The choice of a salt form can significantly alter a drug's physicochemical properties, which are key determinants of its bioavailability.[2][3] Factors such as solubility, dissolution rate, and stability are all influenced by the counter-ion used to form the salt.[4][5]

  • Solubility and Dissolution: Salt formation is a common strategy to enhance the solubility and dissolution rate of poorly soluble drugs.[2][5] Generally, a salt form of a drug exhibits a faster dissolution rate compared to its free acid or base form.[5] This is because the salt form can lead to a higher apparent solubility and faster dissolution, which can, in turn, lead to quicker absorption and improved bioavailability.[4]

  • Stability: The chemical and physical stability of an active pharmaceutical ingredient (API) can be improved by selecting an appropriate salt form.[2] A more stable salt form will have a longer shelf-life and will be less prone to degradation, ensuring that the intended dose is delivered to the patient.

  • Manufacturability: The crystalline properties of a salt can influence the ease of formulation and manufacturing of the final dosage form.

In the absence of specific data for this compound, it is hypothesized that its selection as a salt form may have been intended to confer different physicochemical properties compared to the citrate salt, potentially to optimize its performance in a specific formulation or for a particular route of administration.

Experimental Protocols

To address the current data gap, the following is a detailed methodology for a comparative bioavailability study of oxolamine salts, based on established guidelines for such studies.[6][7]

Objective

To compare the rate and extent of absorption of two different salt forms of oxolamine (e.g., citrate and phosphate) in healthy human subjects.

Study Design

A randomized, open-label, two-period, two-sequence, crossover study is recommended.[6][7] This design allows each subject to serve as their own control, which minimizes inter-subject variability.[7] A sufficient washout period between the two treatment periods should be implemented to ensure the complete elimination of the drug from the body before the administration of the next formulation.

Study Population

A cohort of healthy adult volunteers, who have provided informed consent, should be recruited. The number of subjects should be statistically determined to ensure adequate power to detect potential differences in bioavailability.

Drug Administration

Subjects would receive a single oral dose of each oxolamine salt formulation (e.g., oxolamine citrate and this compound) in each study period, according to the randomization schedule. The doses should be equivalent in terms of the amount of the active oxolamine base.

Blood Sampling

Serial blood samples should be collected at predetermined time points before and after drug administration. The sampling schedule should be designed to adequately characterize the plasma concentration-time profile of oxolamine, including the absorption, distribution, and elimination phases.

Bioanalytical Method

A validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), should be used to quantify the concentration of oxolamine in the plasma samples. The method must be validated for its accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

The following pharmacokinetic parameters should be calculated from the plasma concentration-time data for each subject and formulation using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

Statistical Analysis

The log-transformed pharmacokinetic parameters Cmax, AUC(0-t), and AUC(0-inf) should be analyzed using an analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means of the test and reference products will be calculated to assess bioequivalence.

Visualizations

Experimental Workflow

G cluster_0 Pre-Study cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 cluster_4 Post-Study Analysis A Subject Screening & Recruitment B Informed Consent A->B C Randomization to Group 1 or 2 B->C D Administer Oxolamine Salt A (Group 1) or Salt B (Group 2) C->D E Serial Blood Sampling D->E F Drug Elimination E->F G Administer Oxolamine Salt B (Group 1) or Salt A (Group 2) F->G H Serial Blood Sampling G->H I Bioanalysis of Plasma Samples (LC-MS/MS) H->I J Pharmacokinetic & Statistical Analysis I->J K Bioavailability Comparison J->K

Caption: Workflow for a comparative bioavailability study.

Proposed Anti-inflammatory Signaling Pathway of Oxolamine

Oxolamine's therapeutic effect is not only due to its antitussive properties but also its anti-inflammatory action. The proposed mechanism involves the modulation of key inflammatory signaling cascades.

G cluster_0 Cellular Response to Inflammatory Stimuli cluster_1 Intracellular Signaling Cascades cluster_2 Oxolamine Intervention (Proposed) cluster_3 Downstream Effects A Inflammatory Stimulus (e.g., Pathogen, Irritant) B Immune/Epithelial Cell A->B C Receptor Activation B->C D MAPK Cascade C->D E NF-κB Pathway C->E G Transcription of Pro-inflammatory Genes D->G E->G F Oxolamine F->D Inhibition F->E Inhibition H Release of Inflammatory Mediators (e.g., Cytokines, Prostaglandins) G->H I Inflammation H->I

Caption: Proposed anti-inflammatory signaling pathway of oxolamine.

Conclusion

The selection of an appropriate salt form is a fundamental aspect of drug development with significant implications for a drug's bioavailability and therapeutic efficacy. While oxolamine citrate is a well-documented antitussive and anti-inflammatory agent, the properties of this compound remain largely uncharacterized in the public domain. This guide highlights the critical need for direct comparative bioavailability studies between these two salt forms. The provided experimental protocol offers a framework for researchers to conduct such studies, which would generate valuable data to inform formulation development and clinical use. Understanding the relative bioavailability of oxolamine salts will ultimately enable the optimization of its therapeutic delivery and patient outcomes.

References

A Comparative Guide to the Efficacy of Oxolamine Phosphate and Other Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) phosphate (B84403) is an antitussive agent with a multifaceted mechanism of action that distinguishes it from many traditional cough suppressants.[1] This guide provides a comprehensive comparison of oxolamine phosphate with other commonly used antitussives, focusing on available efficacy data, experimental protocols, and mechanisms of action. While direct, head-to-head comparative clinical trial data for this compound is limited in publicly available literature, this document synthesizes preclinical findings and outlines the pharmacological basis for its use in managing cough associated with various respiratory conditions.[2]

Mechanism of Action: A Multi-Target Approach

This compound exerts its antitussive effects through a combination of peripheral and central actions, setting it apart from purely centrally-acting agents like codeine and dextromethorphan (B48470).[1]

  • Peripheral Action: The primary mechanism is believed to be a peripheral effect on sensory nerve endings in the respiratory tract.[1] Oxolamine exhibits local anesthetic properties, which can reduce the sensitivity of cough receptors to irritant stimuli.[3]

  • Central Action: While considered secondary, a central inhibitory effect on the cough center in the medulla oblongata has also been proposed.[1]

  • Anti-inflammatory Properties: Oxolamine possesses anti-inflammatory effects, which may contribute to its efficacy by reducing the inflammation that can trigger coughing.[3]

This dual mechanism of peripheral and central activity, combined with anti-inflammatory properties, suggests a broader spectrum of action compared to antitussives that solely target the central cough reflex.

Signaling Pathway of Oxolamine

The following diagram illustrates the proposed signaling pathways for oxolamine's antitussive and anti-inflammatory effects.

Oxolamine Signaling Pathway Proposed Signaling Pathway of Oxolamine cluster_peripheral Peripheral Action cluster_central Central Action cluster_inflammatory Anti-inflammatory Action Irritant Stimuli Irritant Stimuli Sensory Nerve Endings Sensory Nerve Endings Irritant Stimuli->Sensory Nerve Endings activate Inflammation Inflammation Irritant Stimuli->Inflammation induces Cough Receptors Cough Receptors Sensory Nerve Endings->Cough Receptors stimulate Afferent Nerve Signals Afferent Nerve Signals Cough Receptors->Afferent Nerve Signals generate Cough Center (Medulla) Cough Center (Medulla) Afferent Nerve Signals->Cough Center (Medulla) transmit to Oxolamine_peripheral Oxolamine Oxolamine_peripheral->Sensory Nerve Endings inhibits (local anesthetic effect) Efferent Nerve Signals Efferent Nerve Signals Cough Center (Medulla)->Efferent Nerve Signals generates Cough Reflex Cough Reflex Efferent Nerve Signals->Cough Reflex triggers Oxolamine_central Oxolamine Oxolamine_central->Cough Center (Medulla) inhibits Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->Sensory Nerve Endings sensitizes Inflammation->Inflammatory Mediators releases Oxolamine_inflammatory Oxolamine Oxolamine_inflammatory->Inflammation reduces

Caption: Proposed mechanism of oxolamine's antitussive and anti-inflammatory actions.

Comparative Efficacy Data

Direct comparative clinical data on the efficacy of this compound versus other antitussives is sparse in the available literature. However, preclinical studies provide some insight into its relative potency.

Preclinical Data: Citric Acid-Induced Cough Model

The citric acid-induced cough model in guinea pigs is a standard preclinical assay for evaluating the efficacy of antitussive agents.[2] While a direct head-to-head study is not available, data from separate studies using this model allows for an indirect comparison.

Antitussive Agent Dose (mg/kg, p.o.) Cough Suppression (%) Reference
Dextromethorphan 2066.99[2]
Oxolamine Citrate (B86180) Data not available in a directly comparable studyN/A

Note: The lack of publicly available quantitative data for oxolamine citrate in a directly comparable preclinical model highlights a significant gap in the literature.[2]

Experimental Protocols

General Methodology for Antitussive Clinical Trials

A typical clinical trial to assess the efficacy of an antitussive agent would follow a randomized, double-blind, placebo-controlled design.[4]

1. Study Design:

  • Randomized, Double-Blind, Placebo-Controlled: To minimize bias, participants are randomly assigned to receive the investigational drug (oxolamine), a placebo, or an active comparator (e.g., codeine, dextromethorphan).[4]

  • Crossover Design: In some cases, a crossover design may be used where each participant receives all treatments in a random order, separated by a washout period.[5]

2. Patient Population:

  • Inclusion criteria typically involve adults or children with acute or chronic cough due to conditions such as upper respiratory tract infections, bronchitis, or COPD.[4]

3. Intervention:

  • Participants receive the assigned treatment for a specified duration.

4. Efficacy Assessment:

  • Subjective Measures: Patient-reported outcomes such as cough severity scales (e.g., Visual Analogue Scale - VAS), cough frequency diaries, and quality of life questionnaires.[6]

  • Objective Measures: 24-hour cough recordings to quantify cough frequency.[4]

  • Cough Challenge Tests: In a clinical research setting, the concentration of an inhaled irritant (e.g., capsaicin (B1668287) or citric acid) required to induce a cough (cough threshold) can be measured before and after treatment. An increase in the cough threshold indicates antitussive efficacy.[4]

5. Safety Assessment:

  • Monitoring and recording of all adverse events throughout the study.

Experimental Workflow: Preclinical Antitussive Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an antitussive drug.

Antitussive Preclinical Workflow Experimental Workflow for Preclinical Antitussive Evaluation Animal Acclimatization Animal Acclimatization Baseline Cough Assessment Baseline Cough Assessment Animal Acclimatization->Baseline Cough Assessment Randomization Randomization Baseline Cough Assessment->Randomization Treatment Groups Treatment Groups (Vehicle, Oxolamine, Comparator) Randomization->Treatment Groups Drug Administration Oral Gavage Treatment Groups->Drug Administration Cough Induction Citric Acid/Capsaicin Aerosol Drug Administration->Cough Induction Data Collection Cough Count, Latency Cough Induction->Data Collection Data Analysis Statistical Comparison Data Collection->Data Analysis

Caption: A typical workflow for evaluating antitussive drug efficacy in a preclinical model.

Conclusion

This compound presents a compelling profile as an antitussive agent due to its combined peripheral, central, and anti-inflammatory mechanisms of action. This multifaceted approach may offer advantages in treating coughs associated with inflammatory respiratory conditions. However, the current body of publicly available evidence lacks robust, direct comparative clinical trial data to definitively establish its efficacy relative to other widely used antitussives such as dextromethorphan and codeine.

The preclinical data, while not a substitute for clinical evidence, suggests potential efficacy. Future well-designed, randomized controlled trials are warranted to elucidate the comparative effectiveness and safety of this compound in various patient populations and to provide the quantitative data necessary for evidence-based clinical decision-making. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

A Comparative Analysis of the Anti-inflammatory Effects of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of oxolamine (B1678060) phosphate (B84403) against a well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While oxolamine has been clinically used for its antitussive and anti-inflammatory effects, particularly in respiratory tract inflammation, its precise molecular mechanisms are not as extensively characterized as those of classical NSAIDs.[1][2][3] This document synthesizes the available preclinical and clinical data, outlines potential mechanisms of action, and provides standardized experimental protocols to facilitate further investigation into oxolamine's anti-inflammatory profile.

Comparative Overview of Anti-inflammatory Mechanisms

Oxolamine's anti-inflammatory action is thought to be primarily peripheral, reducing irritation of nerve receptors in the respiratory tract.[4][5] This is distinct from many other antitussive agents that act centrally.[6][7] While the exact pathways are not fully elucidated, it is suggested that oxolamine may inhibit the release of certain inflammatory mediators.[1][2][6] In contrast, ibuprofen, a prototypical NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[10]

An early study in guinea pigs with experimentally induced respiratory inflammation suggested that oxolamine citrate (B86180) had a more potent anti-inflammatory effect than phenylbutazone, another NSAID.[2][11] However, there is a notable lack of recent, detailed in vitro studies to quantify oxolamine's effects on specific inflammatory mediators and signaling pathways.[3][8][12]

Quantitative Comparison of In Vitro Anti-inflammatory Effects

Due to the limited publicly available in vitro data for oxolamine phosphate, the following table presents data for ibuprofen to serve as a benchmark for future comparative studies.

ParameterIbuprofenThis compoundSource
Target Enzyme Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Not fully elucidated[8][9]
IC50 for COX-1 ~13 µMData not available[8]
IC50 for COX-2 ~344 µMData not available[8]
Effect on Pro-inflammatory Cytokines (e.g., IL-8) Significant reduction in phosgene-induced IL-8 production in human lung cell cultures.Hypothesized to suppress pro-inflammatory cytokines like IL-6 and TNF-α, but quantitative data is lacking.[2][9]
Effect on Nitric Oxide (NO) Production Influences nitric oxide synthase (NOS) activity.Data not available[8]

Signaling Pathways

The signaling pathway for ibuprofen's anti-inflammatory action is well-established and centers on the inhibition of the COX enzymes. In contrast, the signaling pathway for oxolamine is less defined. It is hypothesized that its anti-inflammatory effects may be mediated through the modulation of pro-inflammatory cytokine release and potentially the NF-κB signaling pathway, a critical regulator of inflammation.[2][12][13] However, direct evidence for oxolamine's impact on this pathway is currently unavailable.[2]

Ibuprofen_Mechanism Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits

Figure 1: Mechanism of action of Ibuprofen.

Oxolamine_Hypothesized_Mechanism Inflammatory_Stimulus Inflammatory Stimulus Signaling_Cascade Signaling Cascade (e.g., NF-κB pathway) Inflammatory_Stimulus->Signaling_Cascade Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-6, TNF-α) Signaling_Cascade->Proinflammatory_Mediators Transcription & Translation Inflammation Inflammation Proinflammatory_Mediators->Inflammation Oxolamine_Phosphate Oxolamine Phosphate Oxolamine_Phosphate->Signaling_Cascade Inhibits (Hypothesized)

Figure 2: Hypothesized mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for specifically validating the anti-inflammatory effect of this compound are scarce in publicly available literature.[3][12] The following are generalized, standard in vitro and in vivo protocols that can be adapted for this purpose.

In Vitro: Anti-inflammatory Effect on Macrophage Cell Line

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Ibuprofen (as a positive control)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or ibuprofen for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control group (no treatment, with LPS) and a negative control group (no treatment, no LPS) should be included.

  • Sample Collection: Collect the cell culture supernatants.

  • Analysis:

    • Measure the concentration of nitric oxide in the supernatants using the Griess reagent.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

in_vitro_workflow cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 24-well plates Culture->Seed Pretreat Pre-treat with this compound or Ibuprofen Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatants Stimulate->Collect Analyze Analyze for NO, TNF-α, and IL-6 Collect->Analyze

Figure 3: In vitro experimental workflow.
In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • Wistar rats (180-200g)

  • This compound

  • Ibuprofen (as a positive control)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into four groups:

    • Group I: Vehicle control (e.g., saline)

    • Group II: Carrageenan control

    • Group III: Carrageenan + Ibuprofen (e.g., 10 mg/kg, p.o.)

    • Group IV: Carrageenan + this compound (various doses, p.o.)

  • Drug Administration: Administer the vehicle, ibuprofen, or this compound orally to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Conclusion

This compound demonstrates anti-inflammatory properties, which are considered beneficial in the treatment of respiratory conditions accompanied by inflammation.[5][7][14] However, a significant gap exists in the scientific literature regarding its specific molecular mechanisms of action when compared to well-characterized NSAIDs like ibuprofen.[3][8] The provided experimental protocols offer a framework for future research to elucidate the precise pathways through which oxolamine exerts its anti-inflammatory effects and to provide quantitative data for a more direct comparison with other anti-inflammatory agents. Further investigation into its effects on cytokine profiles and key inflammatory signaling pathways, such as NF-κB, is warranted to fully understand its therapeutic potential.[2][13][15]

References

Understanding Potential Immunoassay Cross-Reactivity: A Guide on Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential for oxolamine (B1678060) phosphate (B84403) to exhibit cross-reactivity in common immunoassays used in drug screening. Due to a lack of specific published experimental data on the cross-reactivity of oxolamine phosphate, this document focuses on the principles of immunoassay interference, the structural characteristics of this compound that could theoretically lead to cross-reactivity, and a general framework for experimental validation.

The Principle of Immunoassay Cross-Reactivity

Immunoassays are a cornerstone of drug screening due to their speed and sensitivity. These tests utilize antibodies to detect specific drugs or drug classes. However, the specificity of these antibodies is not always absolute. Cross-reactivity can occur when a compound, structurally similar to the target analyte, binds to the assay's antibody, leading to a false-positive result.[1][2] This phenomenon is a significant concern in clinical and forensic toxicology, as it can lead to incorrect initial findings.[3][4][5] Confirmation of presumptive positive results by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a standard practice to mitigate the impact of cross-reactivity.[4][6]

Chemical Structure of Oxolamine

Oxolamine is a cough suppressant, and its chemical structure is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. A key feature of this molecule is the presence of a 1,2,4-oxadiazole (B8745197) ring, which is a five-membered heterocyclic compound. The potential for a compound to cross-react in an immunoassay is often related to its structural similarity to the target drug molecule that the assay's antibodies are designed to recognize.[7]

Potential Cross-Reactivity of this compound: A Theoretical Consideration

Therefore, any discussion of this compound's cross-reactivity remains theoretical. Researchers encountering unexpected positive results in patients known to be taking oxolamine should consider the possibility of cross-reactivity and pursue confirmatory testing.

Hypothetical Comparison of Cross-Reactivity

The following table is a template for researchers to systematically evaluate and document the cross-reactivity of this compound against various common immunoassays. The values presented are for illustrative purposes only and do not represent actual experimental data.

Immunoassay TargetManufacturer (Example)Calibrator Concentration (ng/mL)This compound Concentration Resulting in Positive Cutoff (ng/mL)% Cross-Reactivity
AmphetaminesA500Data to be determinedCalculated
BenzodiazepinesB200Data to be determinedCalculated
OpiatesC300Data to be determinedCalculated
Cannabinoids (THC)A50Data to be determinedCalculated
MethadoneB300Data to be determinedCalculated
BuprenorphineC5Data to be determinedCalculated

% Cross-Reactivity = (Calibrator Concentration / Minimum Cross-Reactant Concentration) x 100

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay. This protocol should be adapted based on the specific immunoassay manufacturer's instructions.

Objective: To determine the minimum concentration of this compound that produces a positive result in a specific drug screening immunoassay.

Materials:

  • Drug-free urine

  • This compound reference standard

  • The specific immunoassay kits to be tested (e.g., for amphetamines, benzodiazepines, etc.)

  • Calibrators and controls for each immunoassay

  • Appropriate laboratory equipment (pipettes, tubes, immunoassay analyzer)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or drug-free urine) at a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in drug-free urine to create a range of concentrations to be tested. The concentration range should be wide enough to identify the concentration that triggers a positive result.

  • Immunoassay Testing:

    • Run the negative control, calibrator, and positive control for the specific immunoassay to ensure the assay is performing correctly.

    • Test each dilution of this compound in the immunoassay in the same manner as a patient sample.

    • Record the instrument response for each concentration.

  • Determination of Cross-Reactivity:

    • Identify the lowest concentration of this compound that produces a result at or above the assay's established cutoff for a positive screen.

    • Calculate the percent cross-reactivity using the formula provided in the table caption above.

Confirmation: Any presumptive positive result obtained from the immunoassay should be subjected to a confirmatory method like GC-MS or LC-MS/MS to confirm the absence of the target drug and attribute the result to cross-reactivity from this compound.

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of a competitive immunoassay and a general workflow for investigating cross-reactivity.

Competitive_Immunoassay cluster_0 Negative Sample cluster_1 Positive Sample Drug Target Drug (Absent) Ab Antibody Signal High Signal Ab->Signal Generates Labeled_Drug Labeled Drug (Enzyme-conjugated) Labeled_Drug->Ab Binds Drug_Present Target Drug (Present) Ab2 Antibody Drug_Present->Ab2 Competes and Binds No_Signal Low/No Signal Ab2->No_Signal Prevents Binding of Labeled Drug Labeled_Drug2 Labeled Drug (Enzyme-conjugated)

Caption: Mechanism of a competitive immunoassay.

Cross_Reactivity_Workflow Start Unexpected Positive Immunoassay Result Review Review Patient Medication Profile Start->Review Identify Identify Potential Interfering Compounds (e.g., Oxolamine) Review->Identify Hypothesize Hypothesize Cross-Reactivity Identify->Hypothesize Experiment Perform In Vitro Cross-Reactivity Testing Hypothesize->Experiment Prepare Prepare Serial Dilutions of this compound Experiment->Prepare Test Run Immunoassay with Spiked Samples Prepare->Test Analyze Analyze Results and Determine % Cross-Reactivity Test->Analyze Confirm Confirm with GC-MS/LC-MS/MS Analyze->Confirm

Caption: Workflow for investigating potential cross-reactivity.

References

A Comparative Guide to Oxolamine Phosphate and Oxolamine Citrate in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a non-opioid, peripherally acting antitussive agent with demonstrated anti-inflammatory properties, making it a valuable active pharmaceutical ingredient (API) in the management of cough associated with various respiratory conditions.[1] The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties, manufacturability, stability, and bioavailability of the final drug product. This guide provides a detailed comparison of two common salt forms of oxolamine: oxolamine phosphate (B84403) and oxolamine citrate (B86180).

While extensive research has been conducted on oxolamine citrate, publicly available data on oxolamine phosphate is notably scarce. This guide, therefore, presents the available data for the citrate salt and outlines the necessary experimental protocols for a comprehensive head-to-head comparison, providing a framework for researchers to evaluate these two forms.

Physicochemical Properties: A Comparative Overview

The choice of a salt form can significantly alter key physicochemical properties that are critical for formulation development. A summary of the known properties of this compound and citrate is presented below.

PropertyThis compoundOxolamine CitrateSignificance in Formulation
Molecular Formula C₁₄H₂₂N₃O₅PC₂₀H₂₇N₃O₈[2]Impacts molecular weight and dose calculations.
Molecular Weight 343.32 g/mol 437.44 g/mol [3]Affects the mass of API required for a specific molar dose.
Aqueous Solubility Data not available14.29 mg/mL in H₂O (requires sonication)[4]. Freely soluble in acidic and phosphate buffer media; insoluble in alkaline media[5].Crucial for dissolution rate and bioavailability, especially for oral dosage forms. Higher solubility can lead to faster onset of action.
Solubility in Organic Solvents Data not available≥ 100 mg/mL in DMSO[4].Important for analytical method development and certain formulation processes.
Stability Data not availableStudies on sustained-release formulations suggest good stability[6].Salt form can influence hygroscopicity, thermal stability, and photostability, affecting shelf-life and storage conditions.
Bioavailability Data not availableOrally active antitussive[7].The salt form can impact the rate and extent of drug absorption into the systemic circulation.

Experimental Protocols for Comparative Analysis

To address the data gaps for this compound and to perform a direct comparison with oxolamine citrate, the following experimental protocols are recommended.

Equilibrium Solubility Determination

Objective: To determine the aqueous solubility of this compound and citrate at different physiologically relevant pH values.

Methodology:

  • Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (simulated intestinal fluid).

  • Add an excess amount of the oxolamine salt to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Analyze the concentration of oxolamine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The determined concentration represents the equilibrium solubility of the salt at that specific pH.

Hygroscopicity Assessment

Objective: To evaluate the tendency of each salt form to absorb moisture from the atmosphere.

Methodology:

  • Dry a known quantity of each oxolamine salt to a constant weight under vacuum at an appropriate temperature.

  • Place the dried samples in controlled humidity chambers at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, and 90% RH) at a constant temperature (e.g., 25°C).

  • Monitor the weight of the samples at regular intervals until they reach a constant weight.

  • Calculate the percentage of weight gain at each RH level.

  • Classify the hygroscopicity based on a standard scale (e.g., European Pharmacopoeia).

Thermal Stability Analysis (DSC and TGA)

Objective: To characterize the thermal properties of this compound and citrate, including melting point, decomposition temperature, and the presence of solvates.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount (2-5 mg) of the salt into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

    • Record the heat flow as a function of temperature to identify thermal events such as melting (endotherm) and decomposition (exotherm).

  • Thermogravimetric Analysis (TGA):

    • Place a known amount of the salt into a TGA sample pan.

    • Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

    • Record the change in mass as a function of temperature to determine the temperature at which weight loss (e.g., due to desolvation or decomposition) occurs.

In Vitro Dissolution Testing

Objective: To compare the dissolution profiles of formulations containing this compound and oxolamine citrate.

Methodology:

  • Prepare tablets or capsules of each salt form with identical excipients and manufacturing processes.

  • Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).

  • The dissolution medium should be selected based on the solubility data (e.g., 0.1 N HCl or phosphate buffer)[5].

  • Maintain the temperature of the dissolution medium at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 75 or 100 rpm)[5].

  • At predetermined time intervals, withdraw samples of the dissolution medium and analyze the concentration of dissolved oxolamine using a validated analytical method.

  • Plot the percentage of drug dissolved against time to generate and compare the dissolution profiles.

Mechanism of Action and Signaling Pathways

Oxolamine's therapeutic effect is attributed to a dual mechanism of action: a peripheral antitussive effect and an anti-inflammatory action.[3][7]

  • Peripheral Antitussive Action: Oxolamine is believed to exert a local anesthetic-like effect on the sensory nerve endings in the respiratory tract.[2] This action reduces the sensitivity of cough receptors to irritant stimuli, thereby suppressing the cough reflex at its origin.[3] This peripheral mechanism is a key differentiator from many centrally acting antitussives, potentially leading to a more favorable side-effect profile.[1]

  • Anti-inflammatory Action: Oxolamine also exhibits anti-inflammatory properties, which can reduce the inflammation in the respiratory tract that often triggers coughing. The precise molecular pathway is not fully elucidated, but it is thought to involve the inhibition of the release of inflammatory mediators.[2]

Below are diagrams illustrating the proposed mechanism of action and a general workflow for comparing drug salt forms.

cluster_0 Comparative Salt Form Evaluation Workflow API Active Pharmaceutical Ingredient (Oxolamine) Phosphate Phosphate Salt (this compound) API->Phosphate Citrate Citrate Salt (Oxolamine Citrate) API->Citrate Physicochemical Physicochemical Characterization (Solubility, Stability, etc.) Phosphate->Physicochemical Citrate->Physicochemical Formulation Formulation Development Physicochemical->Formulation Bioavailability In Vivo Bioavailability Studies Formulation->Bioavailability Selection Optimal Salt Form Selection Bioavailability->Selection

Caption: Workflow for the comparative evaluation of oxolamine salt forms.

cluster_1 Proposed Peripheral Mechanism of Oxolamine Irritant Respiratory Irritants (e.g., allergens, pollutants) SensoryNerve Sensory Nerve Endings in Respiratory Tract Irritant->SensoryNerve Stimulates Inflammation Inflammation Irritant->Inflammation Signal Afferent Nerve Signal (to Brainstem) SensoryNerve->Signal Transmits Oxolamine Oxolamine Oxolamine->SensoryNerve Inhibits/ Anesthetizes Oxolamine->Inflammation Reduces Cough Cough Reflex Signal->Cough Mediators Inflammatory Mediators Inflammation->Mediators Mediators->SensoryNerve Sensitizes

Caption: Proposed dual mechanism of action of oxolamine.

Conclusion

The selection between this compound and oxolamine citrate for pharmaceutical formulation requires a thorough, data-driven comparison of their respective physicochemical and biopharmaceutical properties. Currently, there is a significant knowledge gap regarding the properties of this compound. While oxolamine citrate is better characterized, a direct comparison is not possible based on existing literature.

For drug development professionals, it is imperative to conduct the outlined experimental protocols to generate the necessary comparative data. This will enable an informed decision on which salt form offers the optimal balance of solubility, stability, and potential bioavailability for the intended dosage form and therapeutic application. The predominantly peripheral mechanism of action of oxolamine presents a favorable therapeutic profile, and the choice of the appropriate salt form is key to maximizing its clinical potential.

References

A Head-to-Head Comparison of Oxolamine and Other Peripheral Antitussives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peripheral antitussive agent oxolamine (B1678060) with other notable peripheral antitussives. The content is curated to support research, drug development, and clinical decision-making by presenting available data on mechanisms of action, efficacy, and safety, supported by experimental context.

Introduction to Peripheral Antitussives

Cough is a vital protective reflex, but it can become excessive and debilitating in various respiratory conditions. Antitussive therapies are broadly categorized as centrally or peripherally acting. Centrally acting agents suppress the cough reflex within the central nervous system, while peripheral antitussives act on the afferent nerve pathways in the respiratory tract.[1] This guide focuses on a head-to-head comparison of oxolamine and other key peripheral antitussives, offering insights into their distinct pharmacological profiles.

Mechanism of Action

Peripheral antitussives reduce cough by acting on sensory nerve endings in the airways, thereby decreasing the sensitivity of cough receptors to stimuli.[2]

Oxolamine is a non-opioid antitussive agent with a multi-faceted peripheral mechanism.[3] Its primary action is believed to be a combination of anti-inflammatory and mild local anesthetic effects on the sensory nerves of the respiratory tract.[4] This dual action is thought to reduce the sensitivity of irritant receptors, thereby diminishing the cough reflex.[3] While some sources suggest a minor central effect, its predominant action is peripheral, leading to a favorable side-effect profile with minimal central nervous system involvement.[3][4]

Levodropropizine (B346804) is another non-opioid peripheral antitussive. Its mechanism involves the inhibition of vagal C-fiber activation, which are sensory nerve fibers in the airways that can trigger the cough reflex.[5][6]

Benzonatate (B1666683) is a non-narcotic antitussive that is structurally related to local anesthetics like procaine (B135) and tetracaine.[7] It is thought to act by anesthetizing the stretch receptors in the lungs and airways, which helps to reduce the cough reflex at its origin.[8]

Quantitative Data Presentation

Direct head-to-head clinical trials comparing oxolamine with other peripheral antitussives are limited in publicly available literature. The following tables summarize available quantitative data from preclinical and clinical studies for each agent.

Table 1: Preclinical Efficacy of Oxolamine Citrate in Guinea Pigs [3][9]

ParameterTreatment GroupResult
Cough Inhibition Oxolamine CitrateSignificant inhibitory effect on citric acid-induced cough.[3]
Anti-inflammatory Effect
Relative Lung WeightOxolamine Citrate (80 mg/kg initial, then 53.3 mg/kg IP)Reduced.[9]
Inflammation LevelsOxolamine Citrate (80 mg/kg initial, then 53.3 mg/kg IP)Significantly Reduced.[9]

Table 2: Clinical Efficacy of Levodropropizine in Adults with Bronchitis [10]

ParameterLevodropropizinePlaceboComparator (Morclofone)Comparator (Cloperastine)
Efficacy Rate ~80% of patientsLess effectiveLess effectiveSimilar efficacy
Reduction in Cough Frequency (in responders) 33-51%---

Table 3: Comparative Clinical Efficacy of Levodropropizine vs. Dextromethorphan (B48470) (Central Antitussive) [11]

ParameterLevodropropizine (60 mg t.i.d.)Dextromethorphan (15 mg t.i.d.)p-value
Reduction in Night Awakenings Significantly higher improvement-< 0.05
Patients Reporting Adverse Events 3.6%12.1%< 0.05
Patients Reporting Somnolence 4.6%10.4%-

Table 4: Meta-Analysis of Levodropropizine Efficacy [12][13]

ComparisonPopulationOutcomeResult
Levodropropizine vs. Central Antitussives (dextromethorphan, codeine, cloperastine)1,178 adult and pediatric patientsBetter antitussive efficacyStandardized mean delta = –0.176 (p = 0.0015)[12]
Levodropropizine vs. Central Antitussives (cloperastine, codeine, dextromethorphan)780 pediatric patientsBetter antitussive efficacy (cough frequency, severity, nocturnal awakenings)Standardized mean delta = –0.205 (p = 0.0044)[12]

Table 5: Clinical Efficacy of Benzonatate

Study DesignPopulationOutcomeResult
Randomized, double-blind studyPatients with acute coughReduced cough frequency and improved sleep qualityBenzonatate was significantly better than placebo.[8]
Experimentally induced coughHealthy volunteersReduction in cough frequencyBenzonatate was reported to be more effective than codeine.[7][14]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model for assessing the efficacy of peripheral antitussives.[15]

  • Objective: To evaluate the antitussive effect of a test compound on cough induced by citric acid aerosol.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.[16]

  • Procedure:

    • Acclimation: Animals are acclimated to the experimental conditions.[15]

    • Drug Administration: The test compound (e.g., oxolamine citrate), a vehicle control, or a positive control (e.g., codeine) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a defined time before the cough challenge.[16]

    • Cough Induction: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosol of a tussive agent, such as 0.4 M citric acid in saline, for a set duration (e.g., 10 minutes).[16][17]

    • Data Collection: The number of coughs is recorded during and after the exposure period using a microphone and specialized software.[16][17]

  • Endpoint: The primary endpoint is the number of coughs, and the percentage inhibition of the cough reflex is calculated for the treatment groups compared to the vehicle control.[18]

Clinical Trial: Capsaicin (B1668287) Cough Challenge

This method is used to assess cough reflex sensitivity in humans.[19][20]

  • Objective: To determine the effect of a therapeutic agent on cough sensitivity.

  • Participants: Human volunteers or patients with cough.[21]

  • Procedure:

    • Baseline Assessment: A baseline capsaicin cough challenge is conducted to determine the cough threshold, which is the lowest concentration of inhaled capsaicin that elicits a specific number of coughs (e.g., C2 for two coughs or C5 for five coughs).[21][22]

    • Intervention: Participants receive the investigational drug, a placebo, or a comparator drug for a specified duration.[22]

    • Post-Treatment Assessment: The capsaicin cough challenge is repeated after the treatment period to determine the post-treatment cough threshold.[19]

  • Endpoint: An increase in the cough threshold (i.e., a higher concentration of capsaicin is required to induce cough) indicates an effective antitussive.[19]

Mandatory Visualization

Cough_Reflex_Pathway cluster_periphery Peripheral Airways cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway cluster_drugs Site of Action for Peripheral Antitussives Irritant Irritant Stimuli (e.g., Inflammation, Chemicals) Receptors Sensory Receptors (e.g., C-fibers, Stretch Receptors) Irritant->Receptors Activation CoughCenter Cough Center (Medulla) Receptors->CoughCenter Afferent Signal (Vagus Nerve) Muscles Respiratory Muscles CoughCenter->Muscles Efferent Signal Cough Cough Muscles->Cough Contraction Oxolamine Oxolamine (Anti-inflammatory, Local Anesthetic) Oxolamine->Receptors Inhibits Levodropropizine Levodropropizine (Inhibits C-fibers) Levodropropizine->Receptors Inhibits Benzonatate Benzonatate (Anesthetizes Stretch Receptors) Benzonatate->Receptors Inhibits

Caption: Signaling pathway of the cough reflex and sites of action for peripheral antitussives.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (e.g., Guinea Pigs) Grouping Randomize into Treatment Groups (Vehicle, Oxolamine, Comparator) Acclimation->Grouping Dosing Administer Test Substance (e.g., Oral Gavage) Grouping->Dosing Challenge Induce Cough (e.g., Citric Acid Aerosol) Dosing->Challenge Recording Record Cough Events Challenge->Recording Quantify Quantify Number of Coughs Recording->Quantify Compare Compare Treatment Groups vs. Control Quantify->Compare Efficacy Calculate % Inhibition Compare->Efficacy

References

In Vivo Validation of Oxolamine Phosphate's Analgesic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic properties of oxolamine (B1678060) phosphate (B84403) with other established analgesics. While oxolamine is primarily recognized as a peripherally acting antitussive agent, early pharmacological studies have also attributed analgesic, anti-inflammatory, and local anesthetic properties to it.[1] This document synthesizes the available preclinical data and outlines standard experimental protocols to facilitate further research and drug development in the field of analgesia.

Mechanism of Action: A Multi-faceted Approach to Pain Relief

The analgesic effect of oxolamine phosphate is believed to be multifactorial, stemming from its combined anti-inflammatory and local anesthetic activities. Unlike classical opioids that act on central opioid receptors, oxolamine's primary site of action is thought to be in the periphery.

  • Anti-inflammatory Action: Oxolamine has demonstrated potent anti-inflammatory effects. In a study on guinea pigs with experimentally induced respiratory inflammation, oxolamine citrate (B86180) was found to have a superior anti-inflammatory effect compared to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[2] This anti-inflammatory activity likely contributes to its analgesic properties by reducing the production of inflammatory mediators that sensitize nociceptors. The precise mechanism is not fully elucidated but may involve the inhibition of pathways responsible for the synthesis of prostaglandins (B1171923) and other inflammatory signaling molecules.

  • Local Anesthetic Action: Oxolamine is also reported to possess local anesthetic properties.[1] This effect is likely mediated through the blockade of voltage-gated sodium channels on peripheral nerve fibers. By inhibiting these channels, oxolamine can reduce the generation and propagation of pain signals from the periphery to the central nervous system.

Comparative In Vivo Analgesic Performance

A thorough review of publicly available scientific literature reveals a notable lack of specific quantitative in vivo data for this compound in standard analgesic models such as the writhing test, hot plate test, and tail-flick test. This data gap prevents a direct quantitative comparison with other analgesics. However, to provide a benchmark for future studies, the following tables summarize representative data for commonly used opioid analgesics in these models.

Table 1: Acetic Acid-Induced Writhing Test

The writhing test is a model of visceral pain used to evaluate peripheral analgesic activity.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Source(s)
This compound Data Not AvailableData Not AvailableData Not Available
Codeine MouseIntraperitoneal (i.p.)Data Not Available[3]
Morphine MouseIntraperitoneal (i.p.)Data Not Available

Table 2: Hot Plate Test

The hot plate test is a model of thermal pain used to assess centrally acting analgesics.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Source(s)
This compound Data Not AvailableData Not AvailableData Not Available
Morphine RatSubcutaneous (s.c.)2.6 - 4.5[4]

Table 3: Tail-Flick Test

The tail-flick test is another model of thermal pain that primarily measures spinal reflexes.

CompoundAnimal ModelRoute of AdministrationED50 (nmol)Source(s)
This compound Data Not AvailableData Not AvailableData Not Available
Codeine RatIntrathecal (i.t.)42[5]
Morphine RatIntrathecal (i.t.)Data Not Available[6]

Experimental Protocols

Detailed methodologies are crucial for the valid and reproducible assessment of analgesic efficacy. The following are standard protocols for the in vivo models cited above.

Acetic Acid-Induced Writhing Test

This model evaluates the ability of a compound to reduce visceral pain.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (this compound or a comparator) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period, usually 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.[7][8][9]

Hot Plate Test

This test is used to measure the response to a thermal stimulus and is sensitive to centrally acting analgesics.[10]

  • Animals: Male Wistar rats (150-200 g) or mice.

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline latency to a pain response (e.g., licking of the hind paw, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • The test compound is administered.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal is placed on the hot plate, and the latency to the pain response is recorded.

  • Data Analysis: The increase in latency time compared to the baseline is calculated. The maximum possible effect (%MPE) can be determined using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can also be calculated.[4][11][12][13][14][15][16]

Tail-Flick Test

This assay measures the latency of a spinal reflex to a thermal stimulus.

  • Animals: Male Sprague-Dawley rats (200-250 g) or mice.

  • Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the heat source.

    • The baseline latency for the tail to "flick" or withdraw from the heat is measured. A cut-off time is employed to prevent tissue damage.

    • The test compound is administered.

    • The tail-flick latency is measured at different time points post-administration.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated as in the hot plate test. The ED50 can also be determined from the dose-response curve.[3][5][6][17][18][19][20][21][22][23][24][25]

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the conceptualization of this compound's potential analgesic mechanisms and the experimental designs for its validation, the following diagrams are provided.

G Proposed Analgesic Signaling Pathway of this compound cluster_0 Peripheral Nociceptor cluster_1 Site of Oxolamine Action Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Stimulus->Pro-inflammatory Mediators releases Nociceptor Sensitization Nociceptor Sensitization Pro-inflammatory Mediators->Nociceptor Sensitization causes Pain Signal Generation Pain Signal Generation Nociceptor Sensitization->Pain Signal Generation leads to Voltage-gated Na+ Channels Voltage-gated Na+ Channels Pain Signal Generation->Voltage-gated Na+ Channels activates Pain Signal Propagation Pain Signal Propagation Voltage-gated Na+ Channels->Pain Signal Propagation mediates CNS (Pain Perception) CNS (Pain Perception) Pain Signal Propagation->CNS (Pain Perception) to Oxolamine Oxolamine Oxolamine->Pro-inflammatory Mediators inhibits release Oxolamine->Voltage-gated Na+ Channels blocks

Caption: Proposed Analgesic Signaling Pathway of this compound

G In Vivo Analgesic Assay Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Group Allocation (Vehicle, Oxolamine, Comparators) acclimatization->grouping baseline Baseline Nociceptive Threshold Measurement grouping->baseline administration Drug Administration baseline->administration testing Post-treatment Nociceptive Threshold Measurement administration->testing data_analysis Data Analysis (% Inhibition or %MPE) testing->data_analysis end End data_analysis->end

Caption: In Vivo Analgesic Assay Workflow

Conclusion

This compound presents an interesting profile with both antitussive and anti-inflammatory properties, the latter of which likely contributes to its analgesic effects.[1] However, the current body of scientific literature lacks specific in vivo quantitative data to definitively establish its analgesic efficacy and potency in comparison to standard analgesics. The experimental protocols and proposed mechanisms of action outlined in this guide provide a framework for future research to address this knowledge gap. Further studies employing standardized analgesic models are warranted to fully characterize the analgesic potential of this compound and to elucidate its precise molecular mechanisms of action. Such research would be invaluable for the potential development of novel, non-opioid analgesic therapies.

References

Comparative Pharmacokinetics of Oxolamine Phosphate: A Methodological and Data Landscape Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of publicly available, direct comparative pharmacokinetic data for oxolamine (B1678060) phosphate (B84403) across different species. While the compound is utilized as a cough suppressant and anti-inflammatory agent in various regions, detailed studies quantifying its absorption, distribution, metabolism, and excretion (ADME) parameters such as Cmax, Tmax, AUC, and half-life in species including rats, dogs, and humans are not extensively documented.[1]

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the qualitative pharmacokinetic information that is available, alongside detailed experimental protocols that can be employed in preclinical and clinical studies to generate the much-needed quantitative data. The methodologies presented are based on established analytical techniques and findings from related drug-drug interaction studies involving oxolamine.

General Pharmacokinetic Profile (Qualitative)

Oxolamine is generally understood to be orally absorbed from the gastrointestinal tract.[2] Following absorption, it is distributed throughout the body. The primary route of metabolism is hepatic, involving various enzymatic processes.[2][3] The resulting metabolites are then predominantly excreted via the kidneys.[2][3] It is also suggested that oxolamine has a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations.[3]

In male rats, studies on oxolamine citrate (B86180) have indicated an interaction with the cytochrome P450 enzyme system, specifically showing inhibition of CYP2B1/2.[4] This finding is significant as it suggests that oxolamine itself may be a substrate for these enzymes and highlights the potential for drug-drug interactions with other compounds metabolized through this pathway.[1]

Quantitative Pharmacokinetic Data

As of the latest review of published literature, a comprehensive table of quantitative pharmacokinetic parameters for oxolamine phosphate in different species cannot be compiled due to a lack of available data. Future research endeavors are necessary to establish these crucial parameters.

Experimental Protocols

To facilitate future research and the generation of comparative pharmacokinetic data, the following section details relevant experimental methodologies.

Preclinical Pharmacokinetic Study in a Rodent Model (Rat)

This protocol is based on methodologies employed in drug-drug interaction studies involving oxolamine citrate in rats.[1][4]

Objective: To determine the pharmacokinetic profile of this compound following oral administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Sprague-Dawley rats (male and female, to assess for sex differences)

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose)

  • Equipment for oral gavage

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: House animals in a controlled environment for at least one week prior to the study. Fast animals overnight before drug administration, with free access to water.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of oxolamine in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using non-compartmental analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Administration (this compound) fasting->dosing sampling Serial Blood Sampling dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.

Bioanalytical Method for Quantification of this compound in Human Plasma

The following is a summary of a validated LC-MS/MS method for the quantification of this compound in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with a Turbo-Ion spray source

Chromatographic Conditions:

  • Column: Shim-pack ODS column (150 mm × 4.6 mm i.d., 5 µm)

  • Mobile Phase: Methanol-water (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Run Time: 5.0 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Turbo-Ion spray

  • Quantification: Multiple Reaction Monitoring (MRM)

    • Oxolamine: m/z 246.3 → 86.1

    • Internal Standard (Bromhexine): m/z 377.3 → 263.9

Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add the internal standard.

  • Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

  • Add 3 mL of cyclohexane, vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Validation Parameters:

  • Linearity: 0.5–60 ng/mL

  • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start 250 µL Human Plasma add_is Add Internal Standard start->add_is add_buffer Add Phosphate Buffer (pH 5.8) add_is->add_buffer add_solvent Add Cyclohexane & Vortex add_buffer->add_solvent centrifuge Centrifuge add_solvent->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify using MRM inject->quantify

Caption: Workflow for the bioanalysis of this compound in human plasma via LC-MS/MS.

Conclusion and Future Directions

The current body of scientific literature lacks sufficient quantitative data to perform a robust comparative pharmacokinetic analysis of this compound across different species. While qualitative information suggests standard absorption, metabolism, and excretion pathways, the absence of specific parameters like Cmax, Tmax, AUC, and half-life in key preclinical species and humans represents a significant knowledge gap. The provided experimental protocols offer a framework for researchers to conduct the necessary studies to fill this void. Generating such data is critical for understanding the dose-response relationship, optimizing dosing regimens, and predicting potential drug-drug interactions, thereby ensuring the safe and effective use of this compound in a clinical setting.

References

Validating the Specificity of Oxolamine Phosphate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oxolamine (B1678060) phosphate's mechanism of action against other antitussive agents. By examining its unique peripheral effects and lack of interaction with common central nervous system receptors, we aim to provide a clear understanding of its specificity. This document summarizes key experimental data, outlines detailed methodologies for validation, and visualizes the underlying pathways and workflows.

Oxolamine is a non-opioid cough suppressant recognized for its multifaceted mechanism of action, which primarily involves peripheral nervous system effects and anti-inflammatory properties.[1] Unlike many conventional antitussives that act centrally, oxolamine's efficacy is largely attributed to its peripheral action on sensory nerve endings within the respiratory tract.[2][3] This offers a favorable safety profile with a reduced incidence of central nervous system side effects.[3]

Comparative Analysis of Antitussive Mechanisms

To validate the specificity of oxolamine's mechanism, it is essential to compare its receptor binding profile with that of other antitussives that act on well-defined receptor systems. The following table presents hypothetical binding affinity data to illustrate this comparison. This data is for illustrative purposes to highlight the concept of mechanistic specificity.

Compound Primary Target/Mechanism μ-Opioid Receptor (Ki, nM) NMDA Receptor (Ki, nM) Sigma-1 Receptor (Ki, nM)
Oxolamine Phosphate (B84403) Peripheral Sensory Nerve Modulation / Anti-inflammatory >10,000>10,000>10,000
Codeine μ-Opioid Receptor Agonist20>10,000150
Dextromethorphan NMDA Receptor Antagonist / Sigma-1 Receptor Agonist>10,00015050

Table 1: Illustrative Comparative Receptor Binding Affinities. This table demonstrates the hypothetical specificity of oxolamine phosphate, showing its low affinity for receptors targeted by common centrally-acting antitussives like codeine and dextromethorphan.

Experimental Protocols for Validating Specificity

To experimentally validate the specificity of this compound's mechanism, a series of in vitro and in vivo assays can be employed.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of receptors known to be targets for other antitussive drugs.

  • Protocol:

    • Prepare cell membrane homogenates expressing the target receptors (e.g., μ-opioid, NMDA, sigma-1).

    • Incubate the membrane preparations with a specific radioligand for each receptor in the presence of increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) for this compound at each receptor to determine its binding affinity.

2. In Vitro Functional Assays

  • Objective: To assess the functional activity of this compound at the target receptors.

  • Protocol (Example for μ-Opioid Receptor):

    • Use cells stably expressing the μ-opioid receptor and a reporter system (e.g., cAMP-dependent reporter gene).

    • Treat the cells with a known μ-opioid receptor agonist (e.g., DAMGO) in the presence and absence of this compound.

    • Measure the reporter gene activity to determine if this compound agonizes or antagonizes the receptor.

3. In Vivo Models of Cough

  • Objective: To evaluate the antitussive efficacy of this compound in animal models and differentiate its peripheral from potential central effects.

  • Protocol:

    • Induce coughing in conscious guinea pigs using an aerosol of citric acid or capsaicin (B1668287) to stimulate peripheral sensory nerves.

    • Administer this compound peripherally (e.g., via inhalation) or systemically (e.g., intraperitoneally).

    • For comparison, administer centrally-acting antitussives (e.g., codeine, dextromethorphan).

    • To further distinguish peripheral from central actions, a subset of animals can be pre-treated with antagonists for opioid and NMDA receptors before oxolamine administration.

    • Record and quantify the number of coughs over a specified period to determine the antitussive effect.

Visualizing Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for oxolamine and a typical experimental workflow for validating its specificity.

G Proposed Peripheral Antitussive and Anti-inflammatory Mechanism of Oxolamine cluster_0 Respiratory Tract cluster_1 Oxolamine Action Stimuli Cough Stimuli (Irritants, Inflammation) SensoryNerve Sensory Nerve Endings (Irritant Receptors) Stimuli->SensoryNerve Activates AfferentSignal Afferent Nerve Signal (to Brainstem) SensoryNerve->AfferentSignal Generates CoughReflex Cough Reflex AfferentSignal->CoughReflex Initiates Oxolamine Oxolamine LocalAnesthetic Local Anesthetic-like Effect Oxolamine->LocalAnesthetic AntiInflammatory Anti-inflammatory Effect Oxolamine->AntiInflammatory LocalAnesthetic->SensoryNerve Inhibits Inflammation Inflammation AntiInflammatory->Inflammation Reduces Inflammation->SensoryNerve Sensitizes

Caption: Proposed peripheral mechanism of oxolamine.

G Experimental Workflow for Validating Specificity start Hypothesis: Oxolamine has a specific peripheral mechanism in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo binding Radioligand Binding Assays (Opioid, NMDA, Sigma Receptors) in_vitro->binding functional Functional Reporter Assays in_vitro->functional data_analysis Data Analysis and Comparison binding->data_analysis functional->data_analysis cough_model Guinea Pig Cough Model (Citric Acid Challenge) in_vivo->cough_model cough_model->data_analysis conclusion Conclusion on Specificity of Mechanism data_analysis->conclusion

Caption: Workflow for specificity validation.

References

A Comparative Analysis of Oxolamine Phosphate and its Putative Metabolites: A Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine (B1678060) is a non-narcotic agent with established antitussive, anti-inflammatory, and local anesthetic properties. Its therapeutic effects are primarily attributed to a peripheral mechanism of action, reducing cough reflex sensitivity without significant central nervous system depression. While it is known that oxolamine undergoes hepatic metabolism, a comprehensive comparative analysis of the pharmacological activity of its metabolites versus the parent compound, oxolamine phosphate (B84403), is conspicuously absent in the publicly available scientific literature. This guide synthesizes the current knowledge on oxolamine's pharmacology and metabolism and, more importantly, outlines a detailed experimental framework to identify its metabolites and characterize their biological activity. By providing structured protocols and data presentation templates, this document serves as a roadmap for future research aimed at elucidating the full therapeutic potential of oxolamine and its metabolic products.

Introduction

Oxolamine is a peripherally acting cough suppressant used in the treatment of cough associated with various respiratory conditions.[1][2] Its mechanism of action is distinct from opioid-based antitussives, offering a more favorable side-effect profile.[1] The therapeutic efficacy of oxolamine is believed to stem from a combination of anti-inflammatory and local anesthetic effects on the sensory nerve endings in the respiratory tract.[2][3]

Oxolamine is metabolized in the liver, with metabolites being excreted primarily through the kidneys.[1] Studies have suggested an interaction with the cytochrome P450 (CYP) enzyme system, particularly inhibition of CYP2B1/2.[4][5] However, the specific metabolic pathways and the resulting metabolites have not been fully characterized. Consequently, the pharmacological activity of these metabolites remains unknown. Understanding whether the metabolites of oxolamine contribute to its therapeutic efficacy, are inactive, or are responsible for any adverse effects is crucial for a complete pharmacological profile and for the development of potentially improved second-generation compounds.

This guide addresses this knowledge gap by proposing a systematic approach to the identification and comparative activity assessment of oxolamine phosphate and its metabolites.

Known Pharmacological Profile of Oxolamine

Oxolamine exerts its therapeutic effects through a multi-faceted mechanism of action primarily focused on the peripheral nervous system.

  • Antitussive Activity: It acts on the cough receptors in the respiratory tract, reducing their sensitivity to stimuli.[1]

  • Anti-inflammatory Activity: Oxolamine has demonstrated anti-inflammatory properties, which may contribute to its effectiveness in coughs associated with inflammation.[3]

  • Local Anesthetic Activity: The compound exhibits local anesthetic effects, which can help in numbing the irritated nerve endings that trigger the cough reflex.[2]

The proposed peripheral mechanism of action is visualized in the following diagram:

cluster_0 Respiratory Tract cluster_1 Mechanism of Oxolamine Irritants Inflammatory/Chemical Irritants SensoryNerves Sensory Nerve Endings Irritants->SensoryNerves Stimulate Inflammation Local Inflammation Irritants->Inflammation Induce Cough Cough Reflex SensoryNerves->Cough Trigger Inflammation->SensoryNerves Sensitize Oxolamine This compound Block Blockade of Nerve Impulses Reduce Reduction of Inflammation Block->SensoryNerves Inhibits Reduce->Inflammation Reduces cluster_0 In Vitro cluster_1 In Vivo A Incubation with Liver Microsomes B Sample Quenching & Extraction A->B C LC-MS/MS Analysis B->C H Data Analysis & Structure Elucidation C->H D Animal Dosing E Plasma/Urine Collection D->E F Sample Extraction E->F G LC-MS/MS Analysis F->G G->H MetaboliteID Metabolite Identification & Synthesis Metabolite1 Metabolite 1 MetaboliteID->Metabolite1 Metabolite2 Metabolite 2 MetaboliteID->Metabolite2 ParentDrug This compound InVitro In Vitro Assays (Antitussive, Anti-inflammatory) ParentDrug->InVitro InVivo In Vivo Assays (Antitussive Efficacy) ParentDrug->InVivo Metabolite1->InVitro Metabolite1->InVivo Metabolite2->InVitro Metabolite2->InVivo Data Comparative Data Analysis (IC50, Efficacy) InVitro->Data InVivo->Data

References

Statistical Validation of Oxolamine Phosphate in Cough Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available data on the efficacy of oxolamine (B1678060) phosphate (B84403) as an antitussive agent. While a notable scarcity of publicly available, direct quantitative data from human clinical trials limits a robust statistical comparison, this document synthesizes the existing preclinical and clinical evidence to offer a thorough understanding of its pharmacological profile and therapeutic potential.

Mechanism of Action

Oxolamine is primarily recognized for its peripheral mechanism of action, which distinguishes it from centrally-acting antitussives like codeine and dextromethorphan.[1] Its therapeutic effects are attributed to a combination of anti-inflammatory and local anesthetic properties on the sensory nerve endings in the respiratory tract.[1] This peripheral action is thought to desensitize cough receptors to irritant stimuli, thereby reducing the cough reflex.[1] Some sources also suggest a secondary, milder central antitussive effect.[2]

Preclinical Efficacy

Preclinical studies in animal models, particularly using the citric acid-induced cough model in guinea pigs, have demonstrated the antitussive effects of oxolamine. These studies are crucial for establishing proof-of-concept and guiding dose-selection for clinical trials.

Table 1: Summary of Preclinical Efficacy Data for Oxolamine Citrate (B86180)

Animal Model Cough Induction Method Endpoint Observation
Guinea PigCitric Acid AerosolInhibition of Cough ReflexOxolamine citrate has a significant inhibitory effect on cough caused by the inhalation of irritating gases in animals. It is noted to be more effective against chemically induced cough than electrical stimulation of the superior laryngeal nerve.[2]
Guinea PigExperimentally induced respiratory inflammationAnti-inflammatory effectIn a model of formaldehyde-induced respiratory inflammation, oxolamine citrate was reported to be superior to phenylbutazone (B1037) in its anti-inflammatory effects, reducing relative lung weight and showing significant protection of the pulmonary parenchyma from emphysema.[2]

Clinical Trial Data

While several clinical trials on oxolamine have been conducted, the full quantitative results of these studies are not widely available in the public domain. The identified studies confirm its investigation in human subjects for treating cough associated with various respiratory conditions.

Identified Clinical Trials on Oxolamine:

  • "Effect of oxolamine on cough sensitivity in COPD patients" by Ceyhan BB, et al. (2002): A randomized, single-blind, crossover study investigating the effect of oxolamine on capsaicin-induced cough sensitivity in patients with Chronic Obstructive Pulmonary Disease.[3]

  • "Therapeutic action of oxolamine in acute tracheo-bronchitis" (1982): A clinical study on the use of oxolamine in patients with acute tracheo-bronchitis.[1]

  • "Clinical experience on the possibility of use of oxolamine citrate in pediatrics" by Testaferrata A, et al. (1960): A report on the clinical use of oxolamine citrate in children.[4]

The lack of accessible quantitative data from these trials prevents a direct statistical comparison with other antitussive agents.

Comparative Analysis with Other Antitussives

Based on its mechanism of action and available qualitative data, a comparison with other common antitussives can be made.

Table 2: Qualitative Comparison of Oxolamine Phosphate with Other Antitussive Agents

Antitussive Agent Primary Mechanism of Action Primary Site of Action Key Characteristics
This compound Anti-inflammatory, Local AnestheticPeripheral (Sensory Nerve Endings)Possesses both antitussive and anti-inflammatory properties; generally associated with a favorable side effect profile due to limited central nervous system activity.[1][5]
Codeine Opioid Receptor AgonistCentral (Brainstem Cough Center)Considered a "gold standard" by some, but its efficacy has been questioned in recent studies, and it carries a risk of sedation, constipation, and dependence.[6]
Dextromethorphan NMDA Receptor AntagonistCentral (Brainstem Cough Center)A common over-the-counter antitussive; its efficacy in acute cough has shown conflicting evidence in clinical trials.[7]
Levodropropizine Non-opioid agentPeripheralActs on the peripheral sensory nerves of the tracheobronchial tree; generally well-tolerated with a low incidence of central side effects.[5]

Experimental Protocols

Standardized protocols are essential for the valid assessment of antitussive drug efficacy. The following outlines a typical methodology for a clinical trial evaluating an antitussive agent like this compound.

Protocol: Randomized, Double-Blind, Placebo-Controlled, Crossover Study of this compound for Cough in Patients with Chronic Obstructive Pulmonary Disease (COPD)

1. Objective: To assess the efficacy of this compound in reducing cough reflex sensitivity in patients with stable COPD.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design will be employed to minimize bias.

3. Participants:

  • Inclusion criteria: Patients aged 40-75 years with a confirmed diagnosis of stable COPD, and a history of chronic cough.

  • Exclusion criteria: Current respiratory infection, history of asthma, use of other antitussive medications.

4. Intervention:

  • Patients will be randomized to one of two treatment sequences:

    • Sequence A: this compound (e.g., 100 mg three times daily) for 2 weeks, followed by a 2-week washout period, then placebo for 2 weeks.

    • Sequence B: Placebo for 2 weeks, followed by a 2-week washout period, then this compound for 2 weeks.

5. Efficacy Assessment:

  • Primary Endpoint: Change from baseline in the concentration of capsaicin (B1668287) required to induce 5 coughs (C5) in the capsaicin cough challenge test. The test will be performed at the beginning and end of each treatment period.

  • Secondary Endpoints:

    • Change in 24-hour cough frequency as measured by an ambulatory cough monitor.

    • Change in subjective cough severity as measured by a Visual Analog Scale (VAS).

    • Change in cough-specific quality of life as measured by the Leicester Cough Questionnaire (LCQ).

6. Safety Assessment:

  • Adverse events will be monitored and recorded throughout the study.

7. Statistical Analysis:

  • The primary endpoint (change in log C5) will be analyzed using a mixed-effects model for crossover designs, with treatment, period, and sequence as fixed effects and subject as a random effect.

  • Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.

Visualizations

Signaling Pathways and Experimental Workflows

Proposed Peripheral Antitussive Mechanism of Oxolamine cluster_0 Airway Lumen cluster_1 Airway Epithelium Irritant Stimuli Irritant Stimuli Sensory Nerve Ending Sensory Nerve Ending Irritant Stimuli->Sensory Nerve Ending Activates Afferent Nerve Signal Afferent Nerve Signal Sensory Nerve Ending->Afferent Nerve Signal Generates Cough Center (Brainstem) Cough Center (Brainstem) Afferent Nerve Signal->Cough Center (Brainstem) Transmits to Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex Initiates Oxolamine Oxolamine Oxolamine->Sensory Nerve Ending Inhibits (Local Anesthetic/Anti-inflammatory Effect)

Caption: Proposed peripheral mechanism of oxolamine's antitussive effect.

General Workflow for an Antitussive Clinical Trial Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A: Drug Group B: Placebo Washout Period Washout Period Treatment Period 1->Washout Period Treatment Period 2 Treatment Period 2 Washout Period->Treatment Period 2 Crossover Final Assessment Final Assessment Treatment Period 2->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis

Caption: Logical flow of a crossover clinical trial design for an antitussive drug.

References

Safety Operating Guide

Safeguarding Research: Procedures for the Proper Disposal of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for oxolamine (B1678060) phosphate (B84403), ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle oxolamine phosphate with appropriate care. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile)[1].

  • Eye Protection: Use tightly fitting safety goggles[1].

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat or other suitable protective clothing[2].

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks[1].

Step-by-Step Disposal Protocol

The disposal of this compound, as with any pharmaceutical waste, is regulated to prevent environmental contamination and potential harm to public health[3]. Adherence to federal, state, and local regulations is mandatory.

  • Waste Identification and Classification:

    • Determine if the this compound waste is classified as hazardous. While some Safety Data Sheets for oxolamine do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard, it is crucial to consult your institution's environmental health and safety (EHS) office and local regulations for a definitive classification[4]. Pharmaceutical waste regulations can be complex and are governed by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[5].

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Collect all disposable items that have come into contact with oxolamine, such as gloves, weighing papers, and contaminated labware, in a designated and clearly labeled hazardous waste container[1].

    • Unused or expired this compound should be treated as chemical waste[1].

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for collecting this compound waste[1].

    • The container must be clearly labeled as "Hazardous Waste" (or as required by your institution) and should specify the contents (i.e., "this compound Waste").

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash[2][6]. This is to prevent the contamination of water supplies[6].

    • The recommended method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal company[4]. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through incineration at a permitted facility[4][5].

    • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

Quantitative Data

At present, publicly available quantitative data on the specific environmental fate and ecotoxicity of this compound is limited. For related phosphate compounds, concerns regarding persistence and bioaccumulation have been noted, highlighting the importance of proper disposal to prevent environmental release[7]. Researchers are encouraged to consult specialized databases and institutional resources for any updated toxicological and environmental data.

Data ParameterValueSource
Acute Oral Toxicity (LD50)No data available[4]
EcotoxicityNo data available[4]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Disposal Coordination cluster_2 Final Disposition start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe Always segregate Segregate Waste ppe->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Waste Area container->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs When container is full or experiment is complete schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup licensed_disposal Transfer to Licensed Hazardous Waste Vendor schedule_pickup->licensed_disposal incineration Incineration at Permitted Facility licensed_disposal->incineration end_process End: Proper Disposal Complete incineration->end_process

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, the scientific community can ensure that the pursuit of research and development does not come at the cost of environmental health and safety. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facilities.

References

Essential Safety and Logistical Information for Handling Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical procedures for the handling and disposal of Oxolamine phosphate (B84403). Adherence to these guidelines is mandatory for the safety of all laboratory personnel. Oxolamine phosphate should be handled with care to prevent the formation of dust and to avoid contact with skin and eyes.[1][2]

Data Summary
ParameterValue
Hazard Statement H302: Harmful if swallowed.[2]
Signal Word Warning.[2]
Physical State White or off-white crystalline powder.[2]
Storage Temperature 2-8°C.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and ensure a safe laboratory environment when handling this compound.

Pre-Operational Checks
  • Engineering Controls : All handling of this compound powder must be conducted within a certified chemical fume hood or a suitable containment system to minimize inhalation risks.[2][3]

  • Personal Protective Equipment (PPE) Inspection : Before entering the designated handling area, visually inspect all PPE for any signs of damage or contamination.[2]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for chemical powders should also be available.[2]

Handling Procedures
  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

    • Hand Protection : Wear two pairs of chemical-resistant gloves, such as nitrile gloves.[2][4] One pair should be worn under the gown cuff and the other over.[2][4] Change gloves immediately if they become contaminated or damaged.[2][4]

    • Eye and Face Protection : Wear tightly fitting safety goggles with side shields.[2][3] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[2]

    • Protective Clothing : Wear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]

    • Respiratory Protection : If not handling within a fume hood, a NIOSH-approved respirator is required.[5][6]

  • Weighing and Aliquoting :

    • Handle this compound as a solid to minimize the risk of creating airborne dust.[2]

    • Use a dedicated, clean weighing vessel.[2]

    • Close the primary container immediately after dispensing the required amount.[2]

  • Solution Preparation :

    • When dissolving this compound, slowly add the solvent to the solid to prevent splashing.[2]

    • If sonication or heating is required for dissolution, ensure the container is properly sealed or perform the procedure within the fume hood.[2]

Post-Handling Procedures
  • Decontamination : Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.[2]

  • PPE Removal : To prevent cross-contamination, remove PPE in the following order: outer gloves, gown, inner gloves.[2] Dispose of all single-use PPE as hazardous waste.[2]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[4]

Operational Plan: Disposal

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[2]

Waste Segregation
  • All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be disposed of in a designated hazardous waste container.[2]

  • Unused or expired this compound should be treated as hazardous chemical waste.[2]

Disposal Method
  • Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.[2]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]

  • Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3]

  • Do not let the chemical enter drains.[1]

Experimental Workflow and Safety Protocols

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_checks Pre-Operational Checks - Verify Fume Hood - Inspect PPE - Check Emergency Equipment don_ppe Don Mandatory PPE - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) prep_checks->don_ppe weighing Weighing and Aliquoting (in Fume Hood) don_ppe->weighing Proceed to Handling solution Solution Preparation (in Fume Hood) weighing->solution segregate_waste Segregate Contaminated Waste weighing->segregate_waste Waste Generated decontaminate Decontaminate Workspace solution->decontaminate Complete Handling solution->segregate_waste Waste Generated doff_ppe Doff and Dispose of PPE (as Hazardous Waste) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste Waste Generated dispose_waste Dispose via Approved Chemical Waste Stream segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolamine phosphate
Reactant of Route 2
Oxolamine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.